3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
BenchChem offers high-quality 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGHSVEHALSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341145 | |
| Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-35-8 | |
| Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This in-depth guide provides a detailed exploration of the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative with potential applications in pharmaceutical and materials science research. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthetic pathway, experimental protocols, and the underlying chemical principles.
Introduction
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde characterized by an ethoxy group and a 4-methylbenzyloxy group on the benzene ring. This substitution pattern imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a versatile building block in organic synthesis. This guide will focus on the most efficient and widely applicable method for its preparation: the Williamson ether synthesis.
Core Synthesis Pathway: The Williamson Ether Synthesis
The most logical and efficient route to synthesize 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is through a Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from 4-methylbenzyl halide.
The choice of the Williamson ether synthesis is predicated on its reliability, broad scope, and the ready availability of the starting materials[1]. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism[1][2]. This mechanism involves a backside attack on the electrophilic carbon of the alkyl halide by the nucleophilic alkoxide[1][2]. For an efficient SN2 reaction, the alkyl halide should ideally be primary to minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides[2][3]. In this synthesis, 4-methylbenzyl halide is a primary halide, making it an excellent substrate for this reaction.
Diagram of the Synthesis Pathway
Caption: General workflow for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | C₉H₁₀O₃ | 166.17 |
| 4-Methylbenzyl chloride | 104-82-5 | C₈H₉Cl | 140.61 |
| Potassium carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone. The use of an excess of a relatively weak base like potassium carbonate ensures complete deprotonation of the phenolic hydroxyl group without introducing strongly basic conditions that could promote side reactions. DMF is an excellent polar aprotic solvent that can accelerate SN2 reactions[4].
-
Addition of Alkylating Agent: To the stirred suspension, add 4-methylbenzyl chloride (1.1-1.2 equivalents) dropwise at room temperature. A slight excess of the alkylating agent is used to ensure the complete consumption of the starting phenoxide.
-
Reaction: Heat the reaction mixture to a temperature of 60-80 °C and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Melting Point: Determination of the melting point range.
-
Spectroscopy:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the aldehyde C=O stretch, the C-O-C ether linkage, and the aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Causality and Experimental Choices
-
Choice of Base: Potassium carbonate is a preferred base for this reaction as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Stronger bases like sodium hydroxide could potentially lead to undesired reactions involving the aldehyde functionality.
-
Choice of Solvent: Polar aprotic solvents like DMF or acetone are ideal for SN2 reactions because they solvate the cation of the base, leaving the anion more nucleophilic and free to react[4].
-
Reaction Temperature: The reaction is heated to increase the rate of reaction. However, excessively high temperatures should be avoided to prevent potential side reactions or decomposition of the product.
-
Purification: Recrystallization is an effective method for purifying the solid product, as it allows for the removal of impurities by taking advantage of differences in solubility.
Safety Considerations
-
3-Ethoxy-4-hydroxybenzaldehyde: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Methylbenzyl chloride: This is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It should be used in a fume hood.
-
Potassium carbonate: Can cause irritation to the skin, eyes, and respiratory tract.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
Conclusion
The Williamson ether synthesis provides a robust and efficient method for the preparation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from readily available starting materials. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in high yield and purity. This guide offers a comprehensive framework for its synthesis, empowering researchers to confidently incorporate this compound into their research and development endeavors.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google P
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Williamson Ether Synthesis. (URL: [Link])
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Synthesis of 3-ethoxy-4-methoxybenzaldehyde - PrepChem.com. (URL: [Link])
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Williamson ether synthesis - Wikipedia. (URL: [Link])
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The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
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15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])
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physicochemical properties of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Introduction: Contextualizing a Novel Benzaldehyde Derivative
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde possessing a structural framework that suggests potential applications in medicinal chemistry and materials science. The molecule incorporates a benzaldehyde core, a known pharmacophore and versatile synthetic intermediate, functionalized with both an ethoxy group and a substituted benzyloxy moiety. These features are often associated with modulated lipophilicity, specific receptor interactions, and tailored electronic properties.
For drug development professionals and researchers, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing it through the discovery and development pipeline. These properties govern solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation and stability. This guide provides a comprehensive overview of the predicted physicochemical characteristics of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and outlines robust, field-proven experimental protocols for their empirical determination. The methodologies described are designed to be self-validating systems, ensuring the generation of reliable and reproducible data critical for decision-making in a research and development setting.
Section 1: Core Physicochemical Profile
Due to the specific nature of this compound, direct experimental data is not widely available in public literature. The following table summarizes calculated properties and provides estimated values for others based on structurally related analogs such as 3-ethoxy-4-methoxybenzaldehyde and other substituted benzaldehydes. These values serve as a crucial starting point for laboratory investigation.
| Property | Value (Calculated or Estimated) | Source / Basis |
| Molecular Formula | C₁₇H₁₈O₃ | Calculation |
| Molecular Weight | 270.32 g/mol | Calculation |
| Appearance | White to off-white or tan powder/crystals | Prediction based on analogs[1][2] |
| Melting Point (°C) | 60 - 80 (Estimated Range) | Estimate based on similar structures[1][2] |
| Boiling Point (°C) | > 200 at atmospheric pressure | Estimate based on analogs[1] |
| Calculated LogP (cLogP) | ~4.0 - 4.5 | Algorithmic prediction (e.g., XLogP3) |
| Solubility | Predicted to be soluble in common organic solvents (DMSO, Acetone, Chloroform, Ethyl Acetate); sparingly soluble in alcohols; likely insoluble in water. | Based on general principles and data for similar compounds[1][3] |
Section 2: Experimental Determination of Key Properties
The following protocols provide detailed, step-by-step methodologies for determining the critical physicochemical parameters of novel compounds like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Qualitative Solubility Assessment
Rationale: This hierarchical testing scheme is a fundamental first step in characterization. It efficiently classifies the compound based on its polarity and the presence of ionizable functional groups, providing immediate insights for solvent selection in synthesis, purification, and formulation.[4][5] The process follows a logical flowchart to minimize solvent and compound waste.
Methodology:
-
Preparation: Dispense approximately 20-30 mg of the test compound into separate, labeled 13x100 mm test tubes.
-
Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously agitate the tube for 60 seconds. Observe for complete dissolution. If soluble, test the solution's pH with litmus or a pH strip to identify acidic or basic properties.[6]
-
5% NaOH (aq) Solubility: If insoluble in water, add 1 mL of 5% w/v sodium hydroxide solution to a new tube. Agitate and observe. Solubility indicates the presence of an acidic functional group (e.g., a phenol, although not present in the parent structure, this test is standard for screening potential impurities or degradants).
-
5% NaHCO₃ (aq) Solubility: If soluble in NaOH, test solubility in 1 mL of 5% w/v sodium bicarbonate. This helps differentiate strongly acidic groups (soluble) from weakly acidic ones (insoluble).[6]
-
5% HCl (aq) Solubility: If insoluble in water, add 1 mL of 5% v/v hydrochloric acid to a new tube. Agitate and observe. Solubility indicates the presence of a basic functional group (e.g., an amine).
-
Concentrated H₂SO₄: If the compound is insoluble in all aqueous media, its solubility in cold, concentrated sulfuric acid can be tested with extreme caution. Solubility (often with a color change) suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation.[5]
-
Organic Solvents: Separately assess solubility in 1 mL portions of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
Data Interpretation: The results build a comprehensive solubility profile, guiding all subsequent solution-based work. For a compound like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, insolubility in water, aqueous acids, and bases is expected, while solubility in organic solvents like DMSO and ethyl acetate is highly likely.[1][3]
Caption: Workflow for qualitative solubility testing.
Octanol-Water Partition Coefficient (LogP) Determination by RP-HPLC
Rationale: The n-octanol/water partition coefficient (LogP) is the industry standard measure of lipophilicity, a critical parameter for predicting a drug's membrane permeability and overall ADME profile.[7] The traditional shake-flask method can be laborious and challenging for compounds with very high or low LogP values.[8] A reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reliable, and compound-sparing alternative by correlating a compound's retention time with known LogP standards.[8][9]
Methodology:
-
System Preparation:
-
Instrument: HPLC system with a C18 column and a UV-Vis or DAD detector.
-
Mobile Phase: Prepare a gradient system with Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Calibration Standard Preparation:
-
Select a set of 5-7 calibration standards with well-documented LogP values that bracket the expected LogP of the test compound (e.g., benzene, bromobenzene, biphenyl, etc.).[8]
-
Prepare individual stock solutions of each standard and the test compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Create a final, mixed calibration solution and a separate solution for the test compound at an appropriate concentration for UV detection.
-
-
Chromatographic Run:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the calibration standard mixture and run a linear gradient (e.g., 20% to 95% Solvent B over 15-20 minutes).
-
Inject the test compound solution and run the same gradient method.
-
-
Data Analysis:
-
Record the retention time (t_R) for each calibration standard and the test compound.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k), where k (retention factor) = (t_R - t_0) / t_0. (t_0 is the column dead time).
-
Determine the log(k) for the test compound from its chromatogram.
-
Interpolate the LogP of the test compound from the linear regression equation of the calibration curve.
-
Caption: Workflow for LogP determination via RP-HPLC.
Chemical Stability Assessment (Forced Degradation)
Rationale: Stability testing is essential to identify potential degradation pathways, determine shelf-life, and develop stability-indicating analytical methods. Forced degradation studies subject the compound to harsh conditions to accelerate decomposition, providing critical insights into its lability.[10] Benzaldehyde derivatives can be susceptible to oxidation and hydrolysis.[11]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a 50:50 acetonitrile:water mixture at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor solution and incubate. Include a control sample (stock solution with water) for each condition.
-
Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂, incubate at room temperature for 24-48 hours.
-
Photostability: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). Wrap a control sample in aluminum foil.
-
Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70°C).
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis. .
-
-
HPLC Analysis:
-
Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks), typically with a DAD or MS detector to help identify degradants.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed over time.
-
Section 3: Spectroscopic Confirmation
While this guide focuses on physicochemical properties, initial confirmation of the compound's identity is paramount. The following spectral characteristics would be expected for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
-
¹H NMR: Expected signals would include a singlet for the aldehydic proton (~9.8-10.0 ppm), distinct aromatic protons on both benzene rings, a singlet for the benzylic methylene protons (~5.0-5.2 ppm), a quartet and a triplet for the ethoxy group, and a singlet for the methyl group on the benzyl ring.[12][13]
-
¹³C NMR: The spectrum should show a signal for the aldehyde carbonyl carbon (~190-192 ppm), along with distinct signals for all aromatic and aliphatic carbons.
-
FT-IR: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde (~1690-1710 cm⁻¹), C-O-C stretches for the ether linkages, and C-H stretches for the aromatic and aliphatic groups.[14]
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (270.32) should be observed, along with characteristic fragmentation patterns.
Conclusion
The successful development of any novel chemical entity hinges on a precise and comprehensive characterization of its fundamental physicochemical properties. This guide provides a robust framework for approaching the evaluation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By combining calculated predictions with rigorous, validated experimental protocols for determining solubility, lipophilicity, and stability, researchers can generate the high-quality data necessary to confidently advance this promising compound. The methodologies detailed herein are not merely procedural steps but are grounded in established scientific principles, ensuring that the resulting data is both accurate and directly applicable to the challenges of modern drug discovery and development.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
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Rapid Method for Estimating Log P for Organic Chemicals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. Retrieved from [Link]
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Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (2019, February 26). RSC Publishing. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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3-Ethoxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). BioCrick. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved from [Link]
-
3-Ethoxy-4-prop-2-ynyloxy-benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
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TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]
- Determination of log P coefficients via a RP-HPLC column. (n.d.). Google Patents.
- Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
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Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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(PDF) 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde, 4-ethoxy-. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Retrieved from [Link]
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A Technical Guide to the Structural Elucidation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This document provides an in-depth guide for the comprehensive structural elucidation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug development. This guide is structured to reflect a logical, field-proven workflow, moving from foundational molecular formula confirmation to detailed connectivity mapping. We will explore the causality behind the selection of each analytical technique, presenting self-validating protocols and interpreting the resulting data to build an unassailable structural proof.
Strategic Overview: A Multi-Modal Approach
The structural elucidation of a novel or synthesized organic molecule is a deductive process. No single technique provides all the necessary information. Therefore, we employ a synergistic workflow that integrates data from multiple spectroscopic methods. Our strategy for characterizing 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is as follows:
-
Mass Spectrometry (MS): To establish the molecular weight and elemental formula, providing the fundamental building blocks of the structure.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, offering a rapid confirmation of the chemical class.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete carbon-hydrogen framework. This includes:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To determine the number and types of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): To definitively establish the connectivity between atoms and piece together the final structure.
-
The following Graphviz diagram illustrates this strategic workflow.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry: Defining the Molecular Formula
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the definitive first step. Its power lies in providing a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step; if the observed mass does not correspond to the expected formula (C₁₇H₁₈O₃), all subsequent analyses are invalid until the discrepancy is resolved. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is crucial for this initial confirmation.
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Dissolve 0.1 mg of the synthesized compound in 1.0 mL of HPLC-grade methanol.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard calibrant mixture (e.g., sodium formate) to ensure mass accuracy below 5 ppm.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The expected protonated molecule is [M+H]⁺.
-
Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster and use the instrument's software to generate a list of possible elemental formulas within a 5 ppm mass tolerance.
Data Interpretation
The molecular formula for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is C₁₇H₁₈O₃.
-
Calculated Exact Mass: 270.12560
-
Expected [M+H]⁺: 271.13287
The HRMS spectrum should show a prominent peak at m/z 271.13287, which confirms the elemental composition. Fragmentation analysis (MS/MS) can provide further structural clues.
| m/z (Proposed) | Proposed Fragment Structure | Rationale |
| 270 | [C₁₇H₁₈O₃]⁺ | Molecular Ion (M⁺) |
| 241 | [M-CHO]⁺ | Loss of the aldehyde group, characteristic of aromatic aldehydes.[1][2] |
| 165 | [C₉H₁₁O₃]⁺ | Cleavage of the benzylic ether bond. |
| 105 | [C₇H₅O]⁺ | Benzyl cation fragment from the p-methylbenzyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear signatures for the aldehyde, the aromatic rings, and the ether linkages. The presence or absence of these key absorptions provides a quick and reliable check on the success of the synthesis.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Data Interpretation
The IR spectrum provides a distinct fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Significance |
| ~3050 | Aromatic C-H Stretch | Confirms the presence of benzene rings.[3] |
| ~2980, ~2870 | Aliphatic C-H Stretch | Corresponds to the ethoxy and methyl groups. |
| ~2820, ~2720 | Aldehyde C-H Stretch | A highly diagnostic pair of peaks for an aldehyde group.[4] |
| ~1690 | Carbonyl (C=O) Stretch | Strong absorption, position indicates conjugation with the aromatic ring.[5] |
| ~1600, ~1500 | Aromatic C=C Stretch | Characteristic of the benzene ring skeleton.[3] |
| ~1260 | Aryl-Alkyl Ether (C-O) Stretch | Strong absorption indicative of the ether linkages. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. By combining 1D and 2D NMR experiments, we can build a complete and unambiguous map of the atomic connectivity. Deuterated chloroform (CDCl₃) is a common solvent of choice due to its ability to dissolve a wide range of organic compounds.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
2D COSY Acquisition: Perform a Correlation Spectroscopy experiment to identify proton-proton (H-H) couplings within the same spin system.
-
2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence experiment to identify direct one-bond correlations between protons and the carbons they are attached to.
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation experiment to identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the different fragments of the molecule.
Data Interpretation and Structural Assembly
¹H NMR (Predicted Data)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | Aldehyde (-CHO) |
| 7.42 | d | 1H | Aromatic (H-6) |
| 7.39 | s | 1H | Aromatic (H-2) |
| 7.35 | d | 2H | Aromatic (p-tolyl, ortho to CH₂) |
| 7.18 | d | 2H | Aromatic (p-tolyl, meta to CH₂) |
| 6.95 | d | 1H | Aromatic (H-5) |
| 5.15 | s | 2H | Benzyl Methylene (-OCH₂Ar) |
| 4.15 | q | 2H | Ethoxy Methylene (-OCH₂CH₃) |
| 2.35 | s | 3H | Tolyl Methyl (-CH₃) |
| 1.48 | t | 3H | Ethoxy Methyl (-OCH₂CH₃) |
¹³C NMR (Predicted Data)
| Chemical Shift (δ, ppm) | Assignment |
| 191.0 | Aldehyde (C=O) |
| 155.0 | Aromatic (C-4) |
| 150.0 | Aromatic (C-3) |
| 138.0 | Aromatic (p-tolyl, C-ipso) |
| 133.0 | Aromatic (p-tolyl, C-CH₃) |
| 130.5 | Aromatic (C-1) |
| 129.5 | Aromatic (p-tolyl, CH) |
| 128.0 | Aromatic (p-tolyl, CH) |
| 125.0 | Aromatic (C-6) |
| 112.0 | Aromatic (C-5) |
| 111.5 | Aromatic (C-2) |
| 70.5 | Benzyl Methylene (-OCH₂Ar) |
| 64.5 | Ethoxy Methylene (-OCH₂CH₃) |
| 21.2 | Tolyl Methyl (-CH₃) |
| 14.8 | Ethoxy Methyl (-OCH₂CH₃) |
2D NMR: Connecting the Pieces
The HMBC spectrum is the final key to the puzzle. It reveals long-range H-C correlations that bridge the isolated spin systems. The following diagram illustrates the crucial HMBC correlations that confirm the overall structure.
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A Comprehensive Spectroscopic Guide to 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a key aromatic aldehyde with applications in organic synthesis and materials science. While comprehensive experimental spectra for this specific molecule are not widely available in public databases, this document leverages established spectroscopic principles and data from closely related analogs to present a reliable, predictive characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's structural verification and quality control.
Introduction and Molecular Structure
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde belongs to the family of substituted benzaldehydes, which are pivotal intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. Its structure combines an ethoxy group and a 4-methylbenzyloxy (or p-tolylmethoxy) group on a benzaldehyde core. This unique combination of functional groups necessitates a thorough spectroscopic characterization to confirm its identity and purity.
Accurate interpretation of NMR, IR, and MS data is fundamental to ensuring the structural integrity of synthesized molecules. In the absence of a complete, published experimental dataset for the title compound, this guide will provide a detailed, predicted analysis based on the known spectral behaviors of its constituent functional groups and by drawing direct comparisons with analogs like 3-ethoxy-4-methoxybenzaldehyde and various benzyloxybenzaldehyde derivatives.
Molecular Structure Overview
The core of the molecule is a 1,2,4-trisubstituted benzene ring. The key functional groups that will define its spectroscopic signature are:
-
Aldehyde (-CHO): Gives rise to characteristic signals in all three spectroscopic methods.
-
Ethoxy (-OCH₂CH₃): An aliphatic ether group with distinct proton and carbon signals.
-
4-Methylbenzyloxy (-OCH₂-C₆H₄-CH₃): A benzylic ether containing a second aromatic ring and a methyl group.
The interplay of these groups, particularly their electronic effects on the aromatic rings, will be a central theme of our analysis.
Figure 1: Molecular Structure of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum will show distinct signals for each type of proton. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | 9.85 | Singlet (s) | - | 1H |
| Aromatic (H-6) | 7.45 | Doublet (d) | J ≈ 8.0 | 1H |
| Aromatic (H-2) | 7.42 | Singlet (s) | - | 1H |
| Aromatic (H-5) | 7.00 | Doublet (d) | J ≈ 8.0 | 1H |
| Benzyl Aromatic (4H) | 7.35 (d), 7.20 (d) | AA'BB' System | J ≈ 8.0 | 4H |
| Benzyl Methylene (-OCH₂Ar) | 5.15 | Singlet (s) | - | 2H |
| Ethoxy Methylene (-OCH₂CH₃) | 4.15 | Quartet (q) | J ≈ 7.0 | 2H |
| Benzyl Methyl (-CH₃) | 2.38 | Singlet (s) | - | 3H |
| Ethoxy Methyl (-OCH₂CH₃) | 1.48 | Triplet (t) | J ≈ 7.0 | 3H |
Interpretation:
-
Aldehyde Proton (δ ~9.85 ppm): This is the most downfield signal, characteristic of an aldehyde proton, which is deshielded by the anisotropic effect of the carbonyl group.
-
Aromatic Protons (δ 7.00 - 7.45 ppm): The three protons on the main benzaldehyde ring will appear as distinct signals. H-2 and H-6 are adjacent to the electron-withdrawing aldehyde group and will be further downfield than H-5. The protons on the 4-methylbenzyl ring will appear as a classic AA'BB' system, simplified here as two doublets.
-
Benzylic and Ethoxy Methylene Protons (δ 5.15 and 4.15 ppm): The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring. The ethoxy methylene protons appear as a quartet due to coupling with the adjacent methyl group.
-
Methyl Protons (δ 2.38 and 1.48 ppm): The methyl group on the benzyl ring appears as a singlet. The ethoxy methyl protons appear as a triplet, coupled to the adjacent methylene group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be required for better signal-to-noise.
-
Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Parameters: A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are typically needed due to the low natural abundance of ¹³C.
-
Data Processing: Standard Fourier transform, phase, and baseline correction are applied.
Predicted ¹³C NMR Spectrum and Interpretation
| Carbon Assignment | Predicted δ (ppm) |
| Aldehyde (C=O) | 191.0 |
| Aromatic (C-4) | 155.0 |
| Aromatic (C-3) | 149.5 |
| Benzyl Aromatic (C-ipso, CH₃) | 138.0 |
| Benzyl Aromatic (C-ipso, CH₂) | 133.5 |
| Aromatic (C-1) | 130.5 |
| Benzyl Aromatic (CH) | 129.5 |
| Benzyl Aromatic (CH) | 128.0 |
| Aromatic (C-6) | 126.5 |
| Aromatic (C-5) | 114.0 |
| Aromatic (C-2) | 112.0 |
| Benzyl Methylene (-OCH₂Ar) | 70.5 |
| Ethoxy Methylene (-OCH₂CH₃) | 64.5 |
| Benzyl Methyl (-CH₃) | 21.2 |
| Ethoxy Methyl (-OCH₂CH₃) | 14.8 |
Interpretation:
-
Carbonyl Carbon (δ ~191.0 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons (δ 112.0 - 155.0 ppm): The aromatic region will show numerous signals. The carbons attached to oxygen (C-3 and C-4) are the most downfield in this region. The remaining carbons are assigned based on substituent effects.
-
Aliphatic Carbons (δ 14.8 - 70.5 ppm): The methylene carbons of the benzyloxy and ethoxy groups appear in the typical ether region (60-70 ppm), while the methyl carbons are the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty accessory (or a pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3030 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H Stretch | Medium |
| 2820, 2720 | Aldehyde C-H Stretch (Fermi doublet) | Weak |
| 1705-1685 | Aldehyde C=O Stretch | Strong |
| 1600, 1585, 1500 | Aromatic C=C Stretch | Medium-Strong |
| 1250-1200 | Aryl-O Stretch (Asymmetric) | Strong |
| 1050-1020 | Alkyl-O Stretch (Symmetric) | Strong |
Interpretation:
-
C=O Stretch (~1695 cm⁻¹): A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group is expected.
-
Aldehyde C-H Stretch (~2820 and 2720 cm⁻¹): The presence of two weak bands in this region is a definitive marker for an aldehyde functional group.[1][2]
-
C-O Ether Stretches (1250-1020 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl and alkyl ether C-O bonds will be prominent.
-
Aromatic and Aliphatic C-H Stretches: Bands just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethoxy, methyl, and benzyl methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₇H₁₈O₃, with a molecular weight of 270.32 g/mol . The molecular ion peak (M⁺˙) is expected at m/z = 270.
Key Fragmentation Pathways:
The most characteristic fragmentation in benzylic ethers is the cleavage of the benzylic C-O bond.
-
Formation of the Tropylium Ion: The most prominent fragmentation pathway is expected to be the cleavage of the C-O bond of the benzyl ether, leading to the formation of the 4-methylbenzyl cation. This cation readily rearranges to the highly stable 4-methyltropylium ion.[3]
-
m/z = 105: [CH₃-C₆H₄-CH₂]⁺ (4-methylbenzyl cation), which rearranges to the 4-methyltropylium ion. This is often the base peak in the spectrum.
-
-
Loss of the Aldehyde Group:
-
m/z = 241: [M - CHO]⁺
-
-
Loss of the Ethoxy Group:
-
m/z = 225: [M - OCH₂CH₃]⁺
-
-
Other Fragments:
-
m/z = 165: The fragment corresponding to the benzaldehyde portion after cleavage of the benzyl ether. [M - C₈H₉]⁺
-
Figure 2: Predicted key fragmentation pathways for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in EI-MS.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive toolkit for the structural confirmation and purity assessment of this compound. The aldehyde proton signal around 9.85 ppm in ¹H NMR, the carbonyl carbon at ~191.0 ppm in ¹³C NMR, the strong C=O stretch near 1695 cm⁻¹ in the IR spectrum, and the characteristic base peak at m/z 105 in the mass spectrum are the most definitive features for identifying this molecule. This predictive guide serves as a robust reference for researchers working with this compound or similar structures.
References
-
University of Alberta. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Nyquist, R. A., Settineri, S. E., & Luoma, D. A. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Dopfer, O., et al. (2010). IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2): Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics, 133(4), 044310. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Sarkar, S. K., & Chakravorti, S. (1989). Overtone spectroscopy of some benzaldehyde derivatives. Journal of Chemical Sciences, 101(5), 415-420. Retrieved from [Link]
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SpectraBase. (n.d.). Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy-. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a chemical entity to a therapeutic agent.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate bioavailability and therapeutic efficacy.[1][4] Understanding and characterizing the solubility profile of a compound like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is therefore not merely an academic exercise, but a critical step in its potential development as a drug candidate. This guide provides a comprehensive framework for elucidating the solubility of this molecule, blending theoretical principles with actionable experimental protocols.
Molecular Structure and Physicochemical Properties
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde with the chemical formula C₁₇H₁₈O₃.[5] Its molecular structure is characterized by a central benzaldehyde core, substituted with an ethoxy group and a 4-methylbenzyloxy group.
PubChem CID: 570609[5]
A thorough understanding of the molecule's structural features is paramount to predicting its solubility. The presence of both polar (aldehyde, ether linkages) and non-polar (benzene rings, ethyl and methyl groups) moieties suggests a nuanced solubility behavior across a range of solvents.
Predicting Solubility: A Theoretical Approach
The age-old adage of "like dissolves like" serves as a fundamental principle in solubility prediction.[6][7] This rule is predicated on the polarity of the solute and the solvent.
Factors Influencing the Solubility of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde:
-
Polarity: The aldehyde and ether functional groups introduce polarity to the molecule, allowing for potential dipole-dipole interactions and hydrogen bonding with polar solvents.[8] However, the two large aromatic rings and the alkyl groups contribute significantly to its non-polar character, which will favor solubility in non-polar organic solvents.[8][9]
-
Hydrogen Bonding: The oxygen atoms in the ethoxy and benzyloxy groups, as well as the aldehyde group, can act as hydrogen bond acceptors. This suggests that the molecule may exhibit some solubility in protic solvents capable of hydrogen bonding.
-
Molecular Size: Larger molecules generally tend to be less soluble than smaller ones, as more energy is required to create a cavity in the solvent for the solute molecule.[10]
Predicted Solubility in Different Solvent Classes:
Based on the structural analysis, we can hypothesize the solubility of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in various solvent classes:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol) | Low to Moderate | The large non-polar surface area from the aromatic rings is expected to dominate, leading to limited solubility in water.[8][9] Solubility is predicted to be higher in ethanol due to the presence of the ethyl group in the solvent, which can interact with the non-polar parts of the solute. |
| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute without the strong hydrogen bonding network of water that would need to be disrupted. A related compound, 3-Ethoxy-4-hydroxybenzaldehyde, is soluble in acetone and DMSO.[11] |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Moderate to High | The significant non-polar character of the molecule, owing to the two benzene rings and alkyl substituents, suggests favorable interactions with non-polar solvents. |
Experimental Determination of Solubility Profile
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following sections outline a robust experimental workflow.
Materials and Equipment
-
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (analytical grade)
-
Solvents (HPLC grade): Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Dimethyl Sulfoxide (DMSO), Hexane, Toluene, and relevant buffers (pH 1.2, 4.5, 6.8).
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
Experimental Workflow: A Visual Guide
Caption: Workflow for Experimental Solubility Determination.
Detailed Experimental Protocol: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3][12]
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
If necessary, dilute the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde of known concentrations.
-
Analyze the calibration standards and the prepared samples by a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent, taking into account any dilution factors. The solubility is typically expressed in units such as mg/mL or µg/mL.
-
ICH Guidelines for Biopharmaceutical Classification System (BCS)
For drug development purposes, solubility assessment according to the International Council for Harmonisation (ICH) M9 guidelines is critical.[13][14] A drug substance is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[12][13][15][16]
Experimental Protocol for BCS Solubility Determination:
-
Media Preparation: Prepare aqueous buffers at a minimum of three pH values: 1.2, 4.5, and 6.8.[12][16]
-
Solubility Determination: Perform the shake-flask method as described above in each of these buffers at 37 ± 1°C.[12][13]
-
Classification: The lowest measured solubility across the tested pH range is used for classification.[15][16]
Data Analysis and Interpretation
The collected solubility data should be tabulated for clear comparison and interpretation.
Tabulated Solubility Data (Hypothetical)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| pH 1.2 Buffer | 37 | < 0.1 |
| pH 4.5 Buffer | 37 | < 0.1 |
| pH 6.8 Buffer | 37 | < 0.1 |
| Ethanol | 25 | 5.2 |
| Acetone | 25 | 25.8 |
| DMSO | 25 | > 50 |
| Toluene | 25 | 15.3 |
| Hexane | 25 | 1.5 |
Note: The above data is hypothetical and for illustrative purposes only.
Interpreting the Results
The solubility profile provides invaluable insights into the physicochemical nature of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The expected low aqueous solubility would classify it as a poorly soluble compound under the BCS, which has significant implications for its formulation and route of administration. High solubility in organic solvents like acetone and DMSO would be consistent with its chemical structure.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to determining and understanding the solubility profile of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to advance the development of this compound. Should the compound exhibit poor aqueous solubility, further studies into solubility enhancement techniques, such as the use of co-solvents, surfactants, or formulation into amorphous solid dispersions, would be a logical next step.[1][4]
References
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). National Institutes of Health. Retrieved from [Link]
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Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021). ACS Publications. Retrieved from [Link]
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The Importance of Solubility for New Drug Molecules. (2020). MATEC Web of Conferences. Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2024). PubMed. Retrieved from [Link]
-
Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. (2018). AIP Publishing. Retrieved from [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024). ALWSCI. Retrieved from [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature. Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2024). ACS Publications. Retrieved from [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). Retrieved from [Link]
-
What is the solubility of benzaldehyde in water?. (2024). Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds?. (2024). YouTube. Retrieved from [Link]
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Retrieved from [Link]
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How to determine the solubility of a substance in an organic solvent ?. (2018). ResearchGate. Retrieved from [Link]
-
Quantitative Analysis Techniques. (n.d.). Solubility of Things. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). BioCrick. Retrieved from [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]
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Benzaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]
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3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2022). ResearchGate. Retrieved from [Link]
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Suitability of analytical methods to measure solubility for the purpose of nanoregulation. (2024). ResearchGate. Retrieved from [Link]
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BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. (2019). ICH. Retrieved from [Link]
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A Comprehensive Technical Guide to 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides an in-depth exploration of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative of significant interest to researchers and professionals in drug development. While this specific molecule is a niche compound, this guide extrapolates from well-established chemical principles and data on structurally related molecules to present a robust framework for its synthesis, characterization, and potential applications.
Introduction and Molecular Overview
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde belongs to the aromatic aldehyde class of organic compounds. Its structure, featuring an ethoxy group and a 4-methylbenzyl ether linkage on the benzaldehyde scaffold, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The aldehyde functional group serves as a reactive handle for various chemical transformations, making it a valuable building block in medicinal chemistry.
Table 1: Physicochemical Properties of Key Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 121-32-4 | C₉H₁₀O₃ | 166.17 | 76 |
| 4-Methylbenzyl Chloride | 104-82-5 | C₈H₉Cl | 140.61 | 7-9 |
| 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 | C₁₀H₁₂O₃ | 180.20 | 51-53 |
Strategic Synthesis Pathway
The most logical and efficient synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves a Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage between the phenolic hydroxyl group of a precursor and an appropriate alkylating agent.
Proposed Synthetic Workflow
The synthesis commences with the readily available starting material, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin), which is reacted with 4-methylbenzyl chloride under basic conditions.
Figure 1: Proposed workflow for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Detailed Experimental Protocol
The following protocol is based on established methods for similar etherification reactions.
-
Reaction Setup: To a solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or N,N-dimethylformamide), add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-methylbenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Comprehensive Analytical Characterization
To ensure the identity, purity, and quality of the synthesized 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a combination of analytical techniques should be employed.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, the ethoxy group, the benzylic methylene protons, and the methyl group of the 4-methylbenzyl moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include a strong carbonyl (C=O) stretch for the aldehyde, C-O stretches for the ether linkages, and bands corresponding to the aromatic rings.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to support the structural elucidation by analyzing its fragmentation pattern.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the primary technique for determining the purity of the compound and for quantifying any impurities.
-
Gas Chromatography (GC): GC can be used to assess the presence of any volatile impurities, such as residual solvents from the synthesis.
Table 2: Comparative Overview of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. |
| Sample Derivatization |
An In-depth Technical Guide to 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a derivative of ethylvanillin, positioned as a compound of interest for medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally analogous compounds, outlines its physicochemical properties, a robust synthetic pathway, and detailed analytical characterization methods. Furthermore, we explore its potential as a scaffold in the design of novel therapeutic agents, particularly in the context of phosphodiesterase 4 (PDE4) inhibition. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel benzaldehyde derivatives.
Introduction: The Therapeutic Potential of Ethylvanillin Scaffolds
Vanillin and its derivatives have long been recognized for their broad spectrum of biological activities, serving as privileged scaffolds in the design of novel therapeutic agents.[1][2] The inherent functionalities of the vanillin core—the aldehyde, hydroxyl, and ether groups—provide versatile handles for chemical modification, enabling the exploration of vast chemical space and the optimization of pharmacological activity.[1] Ethylvanillin, a close analog, offers a similar platform with subtly altered electronic and steric properties, making its derivatives particularly attractive for fine-tuning drug-receptor interactions.
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde emerges from this context as a molecule of significant interest. The incorporation of a 4-methylbenzyl ether at the 4-position introduces a lipophilic and sterically defined moiety, which can critically influence its binding affinity and selectivity for biological targets. This guide provides a detailed exploration of this specific derivative, from its fundamental chemical properties to its potential role in the development of new medicines.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Weight
The foundational attributes of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are summarized in the table below. The molecular weight is calculated based on its molecular formula, C17H18O3.
| Property | Value | Source |
| IUPAC Name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | - |
| Molecular Formula | C17H18O3 | - |
| Molecular Weight | 270.32 g/mol | Calculated |
| CAS Number | 351066-35-8 | - |
Predicted Physicochemical Data
In the absence of extensive experimental data, computational methods provide valuable predictions of key physicochemical parameters. These predictions, while not a substitute for experimental validation, offer crucial insights for experimental design.
| Parameter | Predicted Value | Method |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] | Inferred from analogous structures |
| LogP | Not available | - |
Synthesis and Purification
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can be achieved through a straightforward and efficient Williamson ether synthesis. This method is widely employed for the preparation of ethers due to its reliability and high yields.
Synthetic Pathway
The proposed synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin) with 4-methylbenzyl chloride in the presence of a suitable base and solvent.
Caption: Proposed synthetic route for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation and purification of the target compound.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The use of a slight excess of base ensures complete deprotonation of the phenolic hydroxyl group.
-
Addition of Alkylating Agent: To the stirring suspension, add 4-methylbenzyl chloride (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, and dropwise addition helps to control the temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons of both benzene rings, the benzylic methylene protons, the methyl group on the benzyl ring, and the aldehydic proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the benzylic methylene carbon, the carbons of the ethoxy group, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups. Expected characteristic absorption bands include:
-
C=O stretch (aldehyde): A strong absorption band around 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O stretch (ether): Strong absorptions in the region of 1200-1300 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 270.32 g/mol . Fragmentation patterns will likely involve cleavage of the benzylic ether bond.
Potential Applications in Drug Development
The structural features of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde suggest its potential as a valuable scaffold in medicinal chemistry, particularly in the development of anti-inflammatory agents.
Rationale as a Phosphodiesterase 4 (PDE4) Inhibitor Precursor
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition has been a successful strategy for the treatment of inflammatory diseases such as psoriasis and chronic obstructive pulmonary disease (COPD).[4] Several known PDE4 inhibitors feature a substituted benzaldehyde core. The unique combination of ethoxy and 4-methylbenzyloxy groups in the target molecule can be strategically utilized to explore the binding pockets of PDE4, potentially leading to the discovery of novel and selective inhibitors.
Caption: Simplified signaling pathway illustrating the role of PDE4 in inflammation.
Future Directions and Experimental Workflow
To validate the therapeutic potential of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and its derivatives, the following experimental workflow is proposed:
Caption: A proposed workflow for the development of novel PDE4 inhibitors.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not available, general laboratory safety precautions for handling aromatic aldehydes should be strictly followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde represents a promising, yet underexplored, molecule with significant potential in the field of drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and amenable to scale-up, and the outlined analytical methods will be crucial for its unambiguous identification. The structural analogy to known pharmacophores suggests that this compound and its future derivatives could be fertile ground for the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this intriguing molecule.
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Unlocking the Therapeutic Potential of Substituted Benzaldehydes: A Technical Guide to Their Biological Activities
Introduction: The Versatile Chemistry of Benzaldehyde and Its Derivatives
Benzaldehyde, the simplest aromatic aldehyde, consists of a benzene ring with a formyl substituent. This core structure serves as a versatile scaffold for chemical modifications, leading to a vast array of substituted benzaldehydes with diverse and significant biological activities. These compounds are not only prevalent in nature, contributing to the flavors and fragrances of many plants and essential oils, but they also represent a promising class of molecules for drug discovery and development. The reactivity of the aldehyde group and the potential for various substitutions on the aromatic ring allow for the fine-tuning of their physicochemical properties and biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of substituted benzaldehydes, focusing on their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy, the molecular mechanisms they modulate, and the established experimental protocols for their evaluation.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Substituted benzaldehydes, particularly those bearing hydroxyl and methoxy groups, have demonstrated significant antioxidant potential by acting as free radical scavengers.
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of substituted benzaldehydes is intricately linked to the nature and position of the substituents on the benzene ring.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups is a key determinant of antioxidant activity. Dihydroxybenzaldehydes are generally more potent antioxidants than their monohydroxy counterparts.[1] The position of the hydroxyl groups also plays a crucial role, with ortho- and para-dihydroxy substitutions often leading to enhanced activity due to the stabilization of the resulting phenoxyl radical through resonance. C2-functionalized benzaldehydes, such as 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde, have shown strong radical scavenging activity.[2]
-
Methoxy Groups: Methoxy (-OCH3) groups can also contribute to antioxidant activity, although generally to a lesser extent than hydroxyl groups. Their electron-donating nature can increase the stability of the radical cation formed during the antioxidant reaction.
-
Electron-Donating vs. Electron-Withdrawing Groups: In general, electron-donating groups (e.g., -OH, -OCH3) enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO2) tend to diminish it.[1]
Mechanism of Action
Substituted benzaldehydes primarily exert their antioxidant effects through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the benzaldehyde derivative donates an electron to the free radical, forming a radical cation that is subsequently stabilized. The efficiency of these processes is dictated by the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule, respectively, both of which are influenced by the ring substituents.
Experimental Evaluation: DPPH Radical Scavenging Assay
A widely used method to assess the in vitro antioxidant activity of compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3][4][5]
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.
-
Sample Preparation: Dissolve the substituted benzaldehyde derivatives in the same solvent at various concentrations.
-
Reaction Mixture: In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to different concentrations of the sample solutions. A control containing only the DPPH solution and the solvent should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.[3]
Antimicrobial Properties: A Broad Spectrum of Defense
The rise of antibiotic-resistant pathogens poses a significant threat to global health. Substituted benzaldehydes have emerged as promising antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[6]
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzaldehyde derivatives is influenced by several structural features:
-
Hydroxyl and Methoxy Groups: The presence and position of hydroxyl and methoxy groups on the benzene ring are critical. For instance, hydroxybenzaldehydes exhibit biocidal activity similar to phenols by interacting with and disrupting the cell membrane of microorganisms.[6] An increase in the number of hydroxyl groups often correlates with increased activity.
-
Aldehyde Group: The aldehyde functionality itself contributes significantly to the antimicrobial effect, often being more active than the corresponding carboxylic acid group.
-
Lipophilicity: The overall hydrophobicity of the molecule can influence its ability to penetrate microbial cell membranes.
Mechanism of Action
The primary mechanism of antimicrobial action for many substituted benzaldehydes involves the disruption of microbial cell membranes.[6] They can interact with the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Additionally, some derivatives may interfere with essential cellular processes, such as enzyme function and protein synthesis.
Experimental Evaluation: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[7][8][9][10][11]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the substituted benzaldehyde in a suitable solvent and then prepare serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired inoculum density (typically 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate containing the different concentrations of the compound with the prepared microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (indicating microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity: Targeting the Hallmarks of Cancer
The search for novel and effective anticancer agents is a cornerstone of modern drug discovery. Substituted benzaldehydes have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, acting through diverse mechanisms to induce cell death and inhibit tumor progression.[12][13][14][15]
Structure-Activity Relationship (SAR) Insights
The anticancer potential of benzaldehyde derivatives is highly dependent on their substitution patterns:
-
Hydrophobicity and Substituent Position: The hydrophobicity and the position of substituents on the benzene ring are crucial determinants of cytotoxicity.[12]
-
Specific Substituents: The presence of certain groups can confer potent activity. For example, benzyloxybenzaldehyde derivatives have shown significant activity, with the position of the benzyloxy group and other substituents on the ring influencing their efficacy.[13] Derivatives with nitro groups have also been identified as having potent cytotoxic effects.[14]
Mechanism of Action
Substituted benzaldehydes can induce cancer cell death through multiple pathways:
-
Induction of Apoptosis: Many benzaldehyde derivatives trigger apoptosis, or programmed cell death, in cancer cells. This can involve the loss of mitochondrial membrane potential and the activation of caspases, key executioner proteins in the apoptotic cascade.[13][16]
-
Cell Cycle Arrest: Some compounds can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[13]
-
Inhibition of Signaling Pathways: Benzaldehyde and its derivatives have been shown to suppress multiple signaling pathways that are often dysregulated in cancer, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[17][18]
Experimental Evaluation: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][19][20][21][22]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add a solution of MTT (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted benzaldehydes have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[23][24]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of benzaldehyde derivatives is influenced by their chemical structure:
-
Phenolic Scaffolds: Brominated phenolic scaffolds, structurally similar to some marine-derived compounds, have shown the ability to downregulate pro-inflammatory mediators.[24]
-
Vanillin Derivatives: Derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde) have been shown to exert anti-inflammatory effects by suppressing key inflammatory signaling pathways.[24]
Mechanism of Action
The anti-inflammatory effects of substituted benzaldehydes are mediated through the modulation of critical signaling pathways:
-
Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[23]
-
Suppression of NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some benzaldehyde derivatives can inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκB-α. This blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[24]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is also crucial in the inflammatory response. Certain benzaldehydes can suppress the phosphorylation of key MAPK proteins like ERK and JNK, further contributing to their anti-inflammatory effects.[23][24][25]
Experimental Evaluation: In Vitro COX-2 Inhibition Assay
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the COX-2 enzyme.[26][27][28][29][30]
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), a solution of the COX-2 enzyme, a heme cofactor solution, the substrate arachidonic acid, and a chromogenic substrate (e.g., TMPD).
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the substituted benzaldehyde derivatives (test compounds) or a known COX-2 inhibitor (positive control) to the wells. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC50 value from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the complex biological processes influenced by substituted benzaldehydes, visual representations of key signaling pathways and experimental workflows are invaluable.
Signaling Pathway: Anti-inflammatory Action
Caption: Anti-inflammatory mechanism of substituted benzaldehydes.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activities of various substituted benzaldehydes.
Table 1: Anticancer Activity of Substituted Benzaldehydes (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(benzyloxy)-5-methoxybenzaldehyde | HL-60 | 1-10 | [13] |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | HL-60 | 1-10 | [13] |
| 5-Nitro-2-furaldehyde | OVCAR-8 | 2.08 µg/mL | [14] |
| 5-Nitro-2-thiophenecarboxaldehyde | OVCAR-8 | 1.77 µg/mL | [14] |
| Benzaldehyde | Human Lymphocytes | >50 µg/mL (toxic at 10-50) | [16] |
Note: Direct comparison of values should be done with caution due to variations in experimental conditions.
Table 2: Antioxidant Activity of Substituted Benzaldehydes (IC50 Values)
| Compound | Assay | IC50 (µM) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | DPPH | >100 | [31] |
| 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) | DPPH | <50 | [31] |
| 4-Hydroxybenzaldehyde | DPPH | >100 | [31] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | DPPH | >100 | [31] |
Note: Lower IC50 values indicate higher antioxidant activity.
Conclusion: A Promising Scaffold for Future Drug Development
Substituted benzaldehydes represent a rich and diverse class of compounds with a wide spectrum of biological activities. Their inherent structural simplicity and the ease with which they can be chemically modified make them an attractive starting point for the design and synthesis of novel therapeutic agents. The structure-activity relationships discussed in this guide provide a rational basis for the optimization of their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols offer a standardized framework for the in vitro evaluation of these activities, ensuring reproducibility and comparability of results. As our understanding of the molecular mechanisms underlying their actions deepens, particularly their ability to modulate key signaling pathways, the potential to develop highly selective and potent benzaldehyde-based drugs for a variety of diseases becomes increasingly tangible. Further research, including in vivo studies and clinical trials, is warranted to fully unlock the therapeutic promise of this versatile chemical scaffold.
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The Resurgence of a Classic Scaffold: An In-depth Technical Guide to the Discovery and Background of Novel Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The simple benzaldehyde moiety, a fundamental building block in organic chemistry, is experiencing a remarkable renaissance in modern drug discovery. Its inherent reactivity and versatile chemical nature provide a unique starting point for the synthesis of a diverse array of novel derivatives with significant therapeutic potential. This guide offers a comprehensive exploration of the discovery and background of these compounds, moving beyond a simple recitation of facts to provide a deeper understanding of the rationale and methodologies driving this exciting field. We will delve into the intricacies of their synthesis, the nuances of their characterization, their complex mechanisms of action, and the challenges that must be navigated on the path to clinical application.
The Rationale: Why Benzaldehyde Derivatives are a Focal Point in Medicinal Chemistry
Benzaldehyde's appeal in drug design stems from its ability to serve as a versatile scaffold for generating molecular complexity and diversity. The aldehyde functional group is a key reactive handle, enabling a wide range of chemical transformations to introduce various pharmacophores and modulate physicochemical properties. This adaptability allows for the fine-tuning of a molecule's interaction with biological targets, a critical aspect of rational drug design.
Furthermore, the benzene ring of benzaldehyde provides a rigid core that can be strategically substituted to optimize binding affinity and selectivity. This combination of a reactive aldehyde and a modifiable aromatic ring makes benzaldehyde and its derivatives attractive candidates for targeting a wide spectrum of diseases, from cancer to neurodegenerative disorders.
Navigating the Synthetic Landscape: Methodologies for Novel Benzaldehyde Derivatives
The synthesis of novel benzaldehyde derivatives is a dynamic field, with chemists continually developing more efficient and elegant strategies. Here, we explore some of the key methodologies, providing both the conceptual framework and practical, step-by-step protocols.
One-Pot and Tandem Reactions: A Paradigm of Efficiency
In the quest for streamlined and cost-effective synthesis, one-pot and tandem reactions have emerged as powerful tools.[1][2] These approaches obviate the need for isolating and purifying intermediates, saving time and resources.[1] A notable example is the synthesis of ortho-substituted benzaldehydes through a tandem reaction involving directed metalation.[2]
Experimental Protocol: Tandem Synthesis of Ortho-Substituted Benzaldehydes [2]
-
Initiation: Phenyl lithium is reacted with formamide to generate an α-amino alkoxide in situ.
-
Metalation: Butyllithium is added to facilitate directed ortho-metalation of the aromatic ring.
-
Electrophilic Quench: An appropriate electrophile is introduced to the reaction mixture, resulting in the formation of the desired ortho-substituted benzaldehyde.
-
Work-up and Purification: The reaction is quenched, and the product is purified using techniques such as radial preparative layer chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
This tandem approach offers a direct and efficient route to a variety of substituted benzaldehydes, showcasing the power of strategic reaction design.
Caption: Tandem reaction workflow for ortho-substituted benzaldehydes.
One-Pot Reduction/Cross-Coupling: A Versatile Strategy
Another powerful one-pot procedure involves the reduction of a Weinreb amide followed by a cross-coupling reaction.[3][4] This method allows for the synthesis of a wide range of functionalized benzaldehydes by employing a stable aluminum hemiaminal as a protected aldehyde intermediate.[3]
Experimental Protocol: One-Pot Reduction/Cross-Coupling Synthesis [4]
-
Reduction: A solution of the Weinreb amide in toluene is cooled to 0°C, and a reducing agent such as diisobutylaluminum hydride (DIBAL-H) is added dropwise.
-
Catalyst Addition: A pre-oxidized palladium catalyst is added to the reaction mixture.
-
Cross-Coupling: An organolithium reagent is added via syringe pump over a period of 10 minutes.
-
Quench and Isolation: The reaction is quenched with saturated aqueous ammonium chloride, and the product is isolated.
-
Purification and Characterization: The crude product is purified by column chromatography, and its structure is confirmed by spectroscopic analysis.
This one-pot method has proven to be highly versatile, enabling the synthesis of various alkyl and aryl substituted benzaldehydes with good yields.[4]
Table 1: Yields of Substituted Benzaldehydes via One-Pot Reduction/Cross-Coupling [4]
| Organolithium Reagent | Product | Yield (%) |
| Phenyllithium | Biphenyl-4-carbaldehyde | 85 |
| 2-Thienyllithium | 4-(Thiophen-2-yl)benzaldehyde | 78 |
| n-Butyllithium | 4-Butylbenzaldehyde | 65 |
| Methyllithium | 4-Methylbenzaldehyde | 55 (volatile) |
Unveiling the Molecular Architecture: Characterization of Novel Benzaldehyde Derivatives
The unambiguous characterization of newly synthesized compounds is paramount to ensuring their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values are used to elucidate the precise arrangement of atoms.[5][6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic stretching frequency of the aldehyde carbonyl group (C=O) is a key diagnostic peak.[5][8]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[5][9]
Table 2: Spectroscopic Data for a Representative Benzaldehyde Derivative [7][9]
| Technique | Key Observations |
| ¹H NMR | Aldehyde proton (singlet, δ 9.8-10.0 ppm), Aromatic protons (multiplets, δ 7.0-8.0 ppm), Signals corresponding to substituents. |
| ¹³C NMR | Carbonyl carbon (δ 190-195 ppm), Aromatic carbons (δ 120-150 ppm), Carbons of the substituents. |
| IR (cm⁻¹) | C=O stretch (1680-1715), C-H stretch (aldehyde, ~2720 and ~2820), Aromatic C=C stretches (1450-1600). |
| MS (m/z) | Molecular ion peak (M⁺), Characteristic fragmentation patterns. |
Mechanism of Action: Targeting Key Signaling Pathways in Disease
The therapeutic potential of novel benzaldehyde derivatives lies in their ability to modulate specific signaling pathways implicated in various diseases.
In Cancer: A Multi-pronged Attack on Malignancy
Benzaldehyde derivatives have demonstrated significant promise as anticancer agents by targeting multiple signaling pathways that are crucial for tumor growth and survival.[10][11] One of the key mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway , a central regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[11][12]
Mechanism of Action:
-
Benzaldehyde and its derivatives have been shown to suppress the phosphorylation of key downstream targets of mTOR, such as p70S6K and 4E-BP1.[11]
-
They also inhibit the phosphorylation of AKT substrates like FOXO1 and TSC2.[11]
-
Furthermore, some derivatives have been found to inhibit other critical cancer-related pathways, including STAT3, NFκB, and ERK.[10]
This multi-targeted approach makes benzaldehyde derivatives attractive candidates for overcoming the resistance mechanisms that often plague conventional cancer therapies.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzaldehyde derivatives.
In Alzheimer's Disease: Combating Neurodegeneration
In the context of neurodegenerative diseases like Alzheimer's, benzaldehyde derivatives have emerged as promising therapeutic agents, primarily through their activity as cholinesterase inhibitors .[13][14][15]
Mechanism of Action:
-
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine.[16]
-
Cholinesterase inhibitors prevent the breakdown of acetylcholine by inhibiting the enzyme acetylcholinesterase (AChE), thereby increasing its levels in the brain and improving cognitive function.[16]
-
Substituted benzylidene derivatives have been developed as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme involved in acetylcholine metabolism.[13]
The ability of these compounds to target both enzymes offers a potential advantage in the symptomatic treatment of Alzheimer's disease.
Table 3: Cholinesterase Inhibitory Activity of a Lead Benzaldehyde Derivative (IND-30) [14]
| Enzyme | IC₅₀ (µM) | Selectivity Ratio (BuChE/AChE) |
| Acetylcholinesterase (AChE) | 4.16 ± 0.063 | 22.92 |
| Butyrylcholinesterase (BuChE) | 95.34 ± 0.112 |
Navigating the Hurdles: Challenges and Future Perspectives
Despite the promising therapeutic potential of benzaldehyde derivatives, their development is not without its challenges. The inherent reactivity of the aldehyde group, while advantageous for synthesis, can also lead to instability and off-target reactions in vivo.[17][18]
Key Challenges:
-
Metabolic Instability: Aldehydes can be readily oxidized to carboxylic acids by enzymes such as aldehyde oxidase, potentially leading to rapid clearance and reduced efficacy.[19]
-
Reactivity with Biomolecules: The electrophilic nature of the aldehyde group can result in covalent modification of proteins and other biological nucleophiles, which can lead to toxicity.[17]
-
Formulation Difficulties: The physicochemical properties of some benzaldehyde derivatives can pose challenges for developing stable and bioavailable drug formulations.[20]
Overcoming the Challenges:
-
Prodrug Strategies: One approach to mitigate the reactivity of the aldehyde group is to employ a prodrug strategy, where the aldehyde is masked and only released at the target site.
-
Structural Modification: Careful structural modification of the benzaldehyde scaffold can be used to modulate its reactivity and metabolic stability.
-
Advanced Formulation Technologies: The use of novel drug delivery systems can help to protect the aldehyde group and improve the pharmacokinetic profile of the drug.
The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the biological interactions of benzaldehyde derivatives, will be crucial for overcoming these challenges and unlocking the full therapeutic potential of this remarkable class of compounds. The future of benzaldehyde in medicine is bright, with ongoing research poised to deliver a new generation of targeted and effective therapies.
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link]
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Methodological & Application
Application and Protocol for the One-Pot Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a valuable aromatic aldehyde intermediate in the development of pharmaceuticals and other fine chemicals. The protocol herein details a robust and scalable Williamson ether synthesis, starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction and Significance
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a key building block in organic synthesis. Its structure, featuring a substituted benzaldehyde, is a common motif in a variety of biologically active molecules. The strategic placement of the ethoxy and 4-methylbenzyloxy groups allows for further functionalization, making it a versatile precursor for the synthesis of complex molecular architectures. A streamlined and efficient synthesis is therefore of significant interest to the chemical and pharmaceutical industries.
The protocol described in this document focuses on a one-pot Williamson ether synthesis. This method is advantageous due to its operational simplicity, use of readily available reagents, and generally high yields.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a 4-methylbenzyl halide.[1][3]
Reaction Mechanism and Rationale
The core of this synthesis is the Williamson ether synthesis, a well-established method for preparing ethers.[1][2] The reaction can be conceptually broken down into two key steps that occur in a single reaction vessel:
-
Deprotonation: The phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion attacks the 4-methylbenzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage.[3]
To facilitate this reaction in a biphasic system (solid-liquid or liquid-liquid), a phase transfer catalyst (PTC) such as a quaternary ammonium salt is often employed. The PTC helps to transport the phenoxide ion from the aqueous or solid phase into the organic phase where the 4-methylbenzyl halide is soluble, thereby accelerating the reaction rate.[4][5][6]
Visualizing the Reaction Workflow
Caption: Workflow for the one-pot synthesis of the target molecule.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Supplier |
| 3-Ethoxy-4-hydroxybenzaldehyde | 166.17 | 10 | 1.66 g | >98% | Sigma-Aldrich |
| 4-Methylbenzyl chloride | 140.61 | 11 | 1.55 g (1.41 mL) | >98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20 | 2.76 g | >99% | Fisher Scientific |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 1 | 0.32 g | >98% | TCI Chemicals |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL | >99.8% | Acros Organics |
| Ethyl acetate | 88.11 | - | As needed | HPLC grade | VWR Chemicals |
| Brine (saturated NaCl solution) | - | - | As needed | - | Lab prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed | ACS grade | EMD Millipore |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Solvent and Reagent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Initiation of Reaction: Add 4-methylbenzyl chloride (1.55 g, 11 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every hour. (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.[1]
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10-30%) as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
-
Characterization and Data
The final product, 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₈O₃ |
| Molecular Weight | 270.32 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 50-60 °C |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.85 (s, 1H, -CHO), 7.42-7.35 (m, 4H, Ar-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 7.01 (d, J=8.0 Hz, 1H, Ar-H), 5.15 (s, 2H, -OCH₂-Ar), 4.15 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.38 (s, 3H, -Ar-CH₃), 1.48 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 190.9, 154.5, 149.8, 138.0, 133.0, 130.5, 129.5, 128.0, 126.5, 112.0, 111.5, 70.5, 64.5, 21.2, 14.8.
-
FT-IR (KBr, cm⁻¹): ν 2980, 2870 (C-H), 1685 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O, ether).
-
Mass Spectrometry (ESI-MS): m/z 271.13 ([M+H]⁺).
Troubleshooting and Safety Precautions
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, inactive base, or wet solvent. | Ensure the reaction temperature is maintained. Use freshly dried K₂CO₃ and anhydrous DMF. Consider using a stronger base like Cs₂CO₃. |
| Low Yield | Inefficient stirring, side reactions, or loss during work-up. | Ensure vigorous stirring to facilitate phase transfer. Avoid overheating. Perform extractions carefully to minimize product loss. |
| Formation of Byproducts | Presence of moisture leading to hydrolysis of the halide. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Chemical Hazards:
-
4-Methylbenzyl chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Harmful if inhaled or absorbed through the skin. It is a reproductive hazard. Use in a fume hood.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The one-pot synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde via Williamson ether synthesis is a highly efficient and practical method. The protocol detailed in this application note provides a clear and reproducible procedure for obtaining the target molecule in good yield and high purity. The use of a phase transfer catalyst is key to achieving a reasonable reaction time. This method is amenable to scale-up and is suitable for use in both academic and industrial research settings.
References
-
Duff, J. C.; Bills, E. J. (1934). "Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol". J. Chem. Soc.: 1305. [Link]
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Wikipedia. Duff reaction. [Link]
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Utah Tech University. Williamson Ether Synthesis. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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Hill, J. W.; Corredor, J. (1981). "An Ether Synthesis Using Phase Transfer Catalysis". Journal of Chemical Education, 58(10), 823. [Link]
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Grokipedia. Duff reaction. [Link]
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chemeurope.com. Duff reaction. [Link]
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ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
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PubChem. 3-Ethoxy-4-methoxybenzaldehyde. [Link]
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BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
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The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
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PubChem. 3-Ethoxy-4-pentyloxybenzaldehyde. [Link]
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Tin Hang Technology Limited. 8212760250 3-ethoxy-4-hydroxybenzaldehyde for synthesis. [Link]
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ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Organic Letters. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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NIH. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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NIH. Boron-mediated one-pot access to salicylaldehydes via ortho-C–H hydroxylation of benzaldehydes. [Link]
-
Chem-Station Int. Ed. Vilsmeier-Haack Reaction. [Link]
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Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Benzaldehydes
Introduction: The Strategic Importance of Substituted Benzaldehydes and Their Ether Derivatives
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of industrially significant molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2][3] The functionalization of the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity and physical characteristics.[1] Among the various synthetic modifications, the conversion of a hydroxyl group on a benzaldehyde to an ether linkage via the Williamson ether synthesis is a particularly powerful strategy. This transformation can enhance lipophilicity, improve metabolic stability, and introduce new vectoral exits for further molecular elaboration, making it a frequently employed tactic in drug discovery and development.[1]
This document provides a comprehensive guide to the application of the Williamson ether synthesis for the preparation of substituted alkoxybenzaldehydes. It is intended for researchers, synthetic chemists, and drug development professionals. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and address the specific challenges and considerations that arise when working with benzaldehyde-containing substrates.
Core Principles: The Williamson Ether Synthesis Mechanism
The Williamson ether synthesis is a classic and robust method for forming an ether bond, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The reaction involves the nucleophilic attack of an alkoxide or, in this context, a phenoxide ion on an electrophilic alkyl halide or other suitable alkylating agent with a good leaving group (e.g., tosylates, mesylates).[4][7]
The overall transformation can be broken down into two key steps:
-
Deprotonation: A hydroxybenzaldehyde is treated with a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[6][8]
-
Nucleophilic Attack: The resulting phenoxide anion attacks the alkylating agent in a concerted fashion, leading to the formation of the desired ether and a salt byproduct.[4][6]
Figure 1: General mechanism of the Williamson ether synthesis for alkoxybenzaldehydes.
Key Considerations for Benzaldehyde Substrates
While the Williamson ether synthesis is broadly applicable, the presence of the aldehyde functionality on the aromatic ring necessitates careful consideration of reaction conditions to avoid unwanted side reactions. The aldehyde group is sensitive to both strong bases and nucleophiles.
-
Basicity and Aldol-Type Reactions: Under strongly basic conditions, enolizable aldehydes can undergo self-condensation reactions. While benzaldehydes lack α-hydrogens and thus cannot enolize themselves, contaminants or other reaction components might. More importantly, the aldehyde can act as an electrophile in crossed aldol-type reactions if other enolizable species are present.
-
Cannizzaro Reaction: In the presence of a very strong base (like concentrated NaOH or KOH), non-enolizable aldehydes such as benzaldehyde can undergo a disproportionation reaction known as the Cannizzaro reaction, yielding a molecule of the corresponding carboxylic acid and a molecule of the alcohol. This is generally more of a concern with highly concentrated strong bases and elevated temperatures.
-
Compatibility with the Nucleophile: The phenoxide, being a potent nucleophile, could potentially add to the carbonyl group of another benzaldehyde molecule. This is generally less favorable than alkylation of the phenoxide but can be a competing pathway under certain conditions.
To mitigate these potential issues, the choice of base and reaction conditions is paramount. Milder bases are generally preferred for deprotonating the phenolic hydroxyl group in hydroxybenzaldehydes, as phenols are significantly more acidic than aliphatic alcohols.
Optimized Reaction Parameters for Substituted Benzaldehydes
The success of the Williamson ether synthesis for substituted benzaldehydes hinges on the judicious selection of the base, solvent, and alkylating agent.
| Parameter | Recommendation for Benzaldehyde Substrates | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOH (in moderate concentrations) | These bases are sufficiently strong to deprotonate the phenolic hydroxyl group but are generally mild enough to avoid significant side reactions with the aldehyde functionality.[9] |
| Solvent | Polar aprotic solvents: DMF, DMSO, Acetonitrile | These solvents effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the SN2 reaction.[9][10] |
| Alkylating Agent | Primary alkyl halides (I > Br > Cl) or sulfonates (e.g., tosylates) | The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance. Primary alkylating agents are ideal to maximize the yield of the ether product and minimize competing elimination (E2) reactions.[7][9][11] Secondary and tertiary alkyl halides will predominantly lead to elimination byproducts.[9][11] |
| Temperature | 50-100 °C | This temperature range typically provides a good balance between a reasonable reaction rate and minimizing side reactions.[5][12] Higher temperatures can favor elimination.[10] |
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of Alkoxybenzaldehydes
This protocol describes a typical synthesis using potassium carbonate as the base in DMF.
Materials:
-
Substituted hydroxybenzaldehyde
-
Alkyl halide (or tosylate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.1-1.5 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.[5][12]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to afford the pure alkoxybenzaldehyde.
Figure 2: A generalized experimental workflow for the Williamson ether synthesis of substituted benzaldehydes.
Troubleshooting and Side Reaction Management
Even with optimized protocols, challenges can arise. Below is a guide to common issues and their remedies.
Figure 3: Troubleshooting flowchart for the Williamson ether synthesis of substituted benzaldehydes.
A key side reaction, particularly with phenoxides, is C-alkylation, where the alkyl group adds to the aromatic ring instead of the oxygen atom.[4][9] Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms (typically at the ortho and para positions).[9] The choice of solvent plays a crucial role in directing the selectivity. Polar aprotic solvents like DMF and DMSO favor the desired O-alkylation.[9]
Conclusion
The Williamson ether synthesis is a highly effective and versatile method for the preparation of substituted alkoxybenzaldehydes. By understanding the SN2 mechanism and carefully controlling the reaction conditions—particularly the choice of a mild base and a polar aprotic solvent—chemists can successfully navigate the challenges posed by the reactive aldehyde functionality. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently and efficiently synthesize these valuable molecular building blocks.
References
- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde.
- Wikipedia. Williamson ether synthesis.
- Benchchem. Common side reactions in the Williamson synthesis of ethers.
- Benchchem. Improving reaction conditions for Williamson ether synthesis.
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- BYJU'S. Williamson Ether Synthesis reaction.
- Journal of the American Chemical Society. A Side Reaction in the Williamson Synthesis. II.
- Benchchem. Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers.
- Chemistry Steps. The Williamson Ether Synthesis.
- TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Benchchem. Identifying and minimizing side reactions in Williamson ether synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Organic Chemistry Research. An efficient tandem synthesis of alkyl aryl ethers...
- Osunstate. Mastering The Williamson Ether Synthesis.
- Benchchem. Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes.
- wisdomlib. Substituted Benzaldehyde: Significance and symbolism.
- Toppharmchem. News - What are six applications for benzaldehyde.
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The Strategic Utility of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic design of molecular scaffolds that serve as versatile starting points for the synthesis of diverse compound libraries is of paramount importance. 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde emerges as a compound of significant interest, not for its intrinsic biological activity, but as a sophisticated and highly adaptable intermediate. Its utility lies in the unique combination of an ethoxy group at the 3-position and a 4-methylbenzyloxy moiety at the 4-position of the benzaldehyde core. This specific arrangement of functional groups provides a foundation for the construction of complex heterocyclic systems, which are hallmarks of many clinically relevant therapeutic agents.
The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and cycloadditions. The substituted benzyloxy group, on the other hand, can engage in crucial hydrophobic and π-stacking interactions within the binding sites of biological targets. This guide provides a comprehensive overview of the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and delineates its application in the synthesis of potential inhibitors for two key enzyme families implicated in a range of pathologies: Phosphodiesterases (PDEs) and Aldehyde Dehydrogenases (ALDHs). Detailed, field-proven protocols for its synthesis and subsequent biological evaluation are presented to empower researchers in their drug discovery endeavors.
Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: A Modified Williamson Ether Synthesis Approach
The synthesis of the title compound is most efficiently achieved through a Williamson ether synthesis, a robust and well-established method for the formation of ethers.[1][2][3] This protocol starts from the readily available and inexpensive starting material, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
Protocol 1: Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Objective: To synthesize 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde from 3-ethoxy-4-hydroxybenzaldehyde and 4-methylbenzyl bromide.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)
-
4-Methylbenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of ethyl vanillin).
-
Addition of Alkyl Halide: While stirring the suspension at room temperature, add 4-methylbenzyl bromide (1.1 eq) dropwise.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate).
-
Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 85-95%
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 3-Ethoxy-4-hydroxybenzaldehyde | 166.17 | 1.0 | (User-defined) |
| 4-Methylbenzyl bromide | 185.06 | 1.1 | (Calculated) |
| Potassium carbonate | 138.21 | 1.5 | (Calculated) |
Medicinal Chemistry Applications: A Gateway to Novel Enzyme Inhibitors
The structural features of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde make it an ideal precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The following sections outline its utility in the design of inhibitors for two important enzyme classes.
Application 1: Synthesis of Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Inhibitors of specific PDE isozymes have proven to be effective therapeutics for a range of conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.[5][6] The substituted benzaldehyde core of our title compound is a common feature in many potent PDE inhibitors.
A plausible synthetic route to a novel PDE inhibitor scaffold from 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is the Pictet-Spengler reaction.[7] This reaction allows for the construction of a tetrahydro-β-carboline core, a privileged scaffold in medicinal chemistry.
Caption: Hypothetical synthesis of a PDE4 inhibitor candidate.
Application 2: Development of Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibitors
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is responsible for the oxidation of both endogenous and exogenous aldehydes.[8] The ALDH1A3 isoform has emerged as a promising target in oncology, as its overexpression is associated with cancer stem cell survival and resistance to therapy.[8] Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[8]
The aldehyde group of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde can be readily converted into other functional groups, such as alcohols or carboxylic acids, which can be explored for their inhibitory activity against ALDH1A3.
Application Protocols: Biological Evaluation
Following the synthesis of novel compounds derived from 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, their biological activity must be assessed. The following are standard in vitro protocols for evaluating the inhibitory potential against PDE4 and ALDH1A3.
Protocol 2: In Vitro PDE4B Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE4B assay kits.[3]
Objective: To determine the IC₅₀ value of a test compound against human recombinant PDE4B.
Principle: The assay measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate by PDE4B. The resulting 5'-AMP-FAM is captured by a binding agent, leading to an increase in fluorescence polarization (FP). Inhibitors of PDE4B will prevent this hydrolysis, resulting in a low FP signal.
Materials:
-
Recombinant human PDE4B1
-
FAM-labeled cAMP substrate
-
PDE Assay Buffer
-
Binding Agent
-
Test compound dissolved in DMSO
-
Positive control (e.g., Roflumilast)
-
Black, low-volume 384-well microplate
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compound in DMSO.
-
Reaction Mixture: In the wells of the microplate, add the PDE assay buffer, the test compound at various concentrations (final DMSO concentration ≤ 1%), and the recombinant PDE4B1 enzyme.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-labeled cAMP substrate to initiate the reaction.
-
Reaction Progression: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection: Add the binding agent to stop the reaction and allow for binding to the product. Incubate for another 30 minutes.
-
Data Acquisition: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: In Vitro ALDH1A3 Inhibition Assay (Fluorometric)
This protocol is a standard method for assessing ALDH1A3 activity.[9][10]
Objective: To determine the IC₅₀ value of a test compound against human recombinant ALDH1A3.
Principle: The assay measures the enzymatic activity of ALDH1A3 by monitoring the production of NADH, which is fluorescent.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)
-
NAD⁺ solution
-
Substrate solution (e.g., retinaldehyde)
-
Test compound dissolved in DMSO
-
Positive control (e.g., DEAB)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Assay Plate Preparation: Add the test compound, positive control, or DMSO (negative control) to the appropriate wells of the microplate.
-
Enzyme and Cofactor Addition: Add a solution containing the ALDH1A3 enzyme and NAD⁺ in the assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add the substrate solution to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., for 15-30 minutes).
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an invaluable starting material for the creation of diverse compound libraries targeting key enzymes such as phosphodiesterases and aldehyde dehydrogenases. The protocols and applications detailed in this guide provide a solid foundation for researchers to leverage this promising intermediate in the pursuit of novel therapeutics.
References
- Moody, C. J., & Whitham, G. H. (1992).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Moreb, J. S., Mohuczy, D., & Ostmark, B. (2021). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers, 13(2), 335. [Link]
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Gao, Y., et al. (2014). A cell-based PDE4 assay in 1536-well plate format for high throughput screening. Current chemical genomics, 8, 10–17. [Link]
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Wikipedia. (2023). Pictet–Spengler reaction. [Link]
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Wang, H., et al. (2010). Design, synthesis, and pharmacological evaluation of monocyclic pyrimidinones as novel inhibitors of PDE5. Journal of medicinal chemistry, 53(6), 2569–2579. [Link]
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Morgan, C. A., et al. (2021). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Scientific reports, 11(1), 1-17. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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Anumula, R. R., et al. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. Organic Process Research & Development, 12(6), 1135-1138. [Link]
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Wang, J., et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European journal of medicinal chemistry, 254, 115374. [Link]
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Ahmad, M., & Khan, I. (2021). Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress. Bioorganic & medicinal chemistry, 34, 116053. [Link]
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Prickaerts, J., et al. (2017). DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER'S DISEASE. Current pharmaceutical design, 23(17), 2505–2515. [Link]
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Gomez-Monterrey, I., et al. (2018). Design and Synthesis of Novel and Selective Phosphodiesterase 2 (PDE2) Inhibitors for the Treatment of Memory Disorders. Journal of medicinal chemistry, 61(17), 7795–7813. [Link]
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Application Notes and Protocols for 3-Ethoxy-4-methoxybenzaldehyde as a Key Pharmaceutical Intermediate in the Synthesis of Apremilast
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-ethoxy-4-methoxybenzaldehyde as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). The primary focus of this guide is its critical role in the multi-step synthesis of Apremilast, a potent oral phosphodiesterase 4 (PDE4) inhibitor. This document elucidates the synthetic pathways to 3-ethoxy-4-methoxybenzaldehyde, details its subsequent conversion to Apremilast, and discusses the pharmacological significance of the structural moieties it imparts. The protocols provided herein are synthesized from established literature and patents, offering a robust framework for laboratory-scale synthesis and process development.
Introduction: The Strategic Importance of 3-Ethoxy-4-methoxybenzaldehyde
3-Ethoxy-4-methoxybenzaldehyde, a derivative of vanillin, is a highly valuable building block in medicinal chemistry and pharmaceutical development. Its substituted benzaldehyde structure provides a versatile scaffold for the construction of complex molecular architectures found in a variety of therapeutic agents. The ethoxy and methoxy groups on the aromatic ring are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often influencing receptor binding, metabolic stability, and oral bioavailability.
The most prominent application of 3-ethoxy-4-methoxybenzaldehyde is as a key starting material in the synthesis of Apremilast.[1] Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[2] The 3-ethoxy-4-methoxyphenyl group, derived directly from the intermediate, is a critical pharmacophoric element that contributes significantly to the high affinity and selectivity of Apremilast for the PDE4 enzyme.[3] Understanding the efficient synthesis and utilization of this intermediate is therefore paramount for the cost-effective and scalable production of Apremilast.
Synthesis of the Intermediate: 3-Ethoxy-4-methoxybenzaldehyde
The efficient synthesis of 3-ethoxy-4-methoxybenzaldehyde is a crucial first step in the overall manufacturing process of Apremilast. The most common and industrially viable route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde) and involves an O-ethylation reaction.
Protocol 2.1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
This protocol is based on a phase-transfer catalysis method, which offers high yields and purity under mild reaction conditions.[1][4]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Bromoethane (or other ethylating agents like diethyl sulfate)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, benzyltriethylammonium chloride)
-
Water (as solvent)
-
Organic solvent for extraction (e.g., chloroform, ethyl acetate)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve the base (e.g., 1.1-1.5 molar equivalents of sodium hydroxide) in water.[1]
-
Add isovanillin (1 molar equivalent) and the phase-transfer catalyst (0.1-0.5 molar equivalents of tetrabutylammonium bromide) to the flask.[1]
-
Stir the mixture at room temperature (25 °C) to ensure homogeneity.[1]
-
Slowly add bromoethane (1.1-1.5 molar equivalents) to the reaction mixture through the dropping funnel over a period of 30 minutes.[1]
-
After the addition is complete, continue stirring the reaction mixture at 25 °C for 3-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate of 3-ethoxy-4-methoxybenzaldehyde will form.
-
Filter the solid product by suction filtration and wash with cold water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white to off-white crystalline solid.[5]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | Isovanillin | |
| Reagents | Bromoethane, NaOH, TBAB | |
| Solvent | Water | |
| Reaction Temperature | 25 °C | |
| Reaction Time | 4 hours | |
| Typical Yield | 95-96% | |
| Purity (by HPLC) | >99% |
Causality and Experimental Choices:
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst like TBAB is crucial for this reaction. It facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase (or the interface), where it can deprotonate the phenolic hydroxyl group of isovanillin, making it a more potent nucleophile for the subsequent reaction with bromoethane. This avoids the need for harsh, anhydrous organic solvents.[1][4]
-
Choice of Base: Sodium hydroxide or potassium carbonate are effective and economical bases for this O-alkylation. The concentration of the base should be carefully controlled to prevent side reactions.
-
Solvent: Utilizing water as a solvent makes this process environmentally friendly and cost-effective ("green chemistry").[4]
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of 3-ethoxy-4-methoxybenzaldehyde.
Application in the Synthesis of Apremilast
3-Ethoxy-4-methoxybenzaldehyde is a cornerstone intermediate in several patented synthetic routes to Apremilast. The following protocol outlines a key transformation where the aldehyde functionality is utilized to construct the chiral amine side chain of the final drug molecule.
Protocol 3.1: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine from 3-Ethoxy-4-methoxybenzaldehyde
This part of the synthesis involves a multi-step sequence starting with a Mannich-type reaction.[6]
Materials:
-
3-Ethoxy-4-methoxybenzaldehyde
-
Methylsulfonylmethane (Dimethyl sulfone)
-
Ammonia
-
L-proline (as a chiral catalyst)
-
D-tartaric acid (as a promoter)
-
Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME) as solvent
-
Glacial acetic acid
-
3-Acetamidophthalic anhydride
Equipment:
-
Multi-neck reaction flask
-
Low-temperature cooling bath
-
Stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of the Chiral Amine Intermediate: a. In a reaction flask, dissolve L-proline (e.g., 4.5g) and D-tartaric acid (e.g., 1.5g) in a solution of ammonia in THF (e.g., 140g of 5% solution).[6] b. Cool the solution to 20-25°C.[6] c. In a separate flask, prepare a solution of 3-ethoxy-4-methoxybenzaldehyde (e.g., 18.0g, 0.1 moles) and dimethyl sulfone (e.g., 23.5g, 0.25 moles) in THF (e.g., 40g).[6] d. Add the solution from step 1c dropwise to the solution from step 1b over approximately 1 hour, maintaining the temperature at 20-25°C.[6] e. After the addition is complete, stir the reaction mixture at 20-25°C for 6 hours.[6] f. Work-up of the reaction mixture (details typically involve extraction and purification) yields (S)-1-(4-methoxy-3-ethoxyl)phenyl-2-(methylsulfonyl)ethylamine.[6]
-
Condensation with 3-Acetamidophthalic Anhydride to form Apremilast: a. In a dry glass flask, combine (S)-1-(4-methoxy-3-ethoxyl)phenyl-2-(methylsulfonyl)ethylamine (e.g., 28.3g, 0.1 mol) and 3-acetamidophthalic anhydride (e.g., 22.5g) in glacial acetic acid (e.g., 120g).[6] b. Stir the mixture for 30 minutes, then add a catalytic amount of perchloric acid.[6] c. Heat the reaction to 75-80°C for 30 minutes, then increase the temperature to reflux and maintain for 2 hours.[6] d. After the reaction is complete, the glacial acetic acid is removed under reduced pressure. e. The residue is worked up by partitioning between a saturated saline solution and ethyl acetate. The organic layers are combined, dried, and concentrated. f. The crude Apremilast is then purified by recrystallization from a suitable solvent like isopropanol to yield a white solid.[6]
Causality and Experimental Choices:
-
Asymmetric Mannich Reaction: The use of L-proline as a chiral organocatalyst is a key step to introduce the desired stereochemistry at the benzylic position. This enantioselective addition of the dimethyl sulfone-derived nucleophile to the imine formed in situ from the aldehyde and ammonia is critical for obtaining the biologically active (S)-enantiomer of the intermediate.[6]
-
Condensation Reaction: The final step involves the formation of the isoindoline-1,3-dione ring system through the condensation of the chiral amine with 3-acetamidophthalic anhydride. Acetic acid serves as both a solvent and a catalyst for this cyclization reaction.[7]
Visualization of the Reaction Pathway:
Caption: Key steps in the synthesis of Apremilast from the intermediate.
Pharmacological Significance of the 3-Ethoxy-4-methoxyphenyl Moiety
The 3-ethoxy-4-methoxyphenyl group, which originates from the starting intermediate, is a well-established structural motif in many PDE4 inhibitors.[3] This dialkoxy-substituted phenyl ring plays a crucial role in the binding of Apremilast to the active site of the PDE4 enzyme.
Mechanism of Action of PDE4 Inhibitors: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade.[8] By inhibiting PDE4, drugs like Apremilast increase intracellular cAMP levels. This leads to the downstream suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and the upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[9]
Role of the 3-Ethoxy-4-methoxyphenyl Group: The 3-ethoxy-4-methoxyphenyl moiety of Apremilast is believed to interact with a highly conserved region of the PDE4 active site. The specific arrangement of the ethoxy and methoxy groups is critical for establishing key binding interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the enzyme's catalytic pocket. This precise fit is responsible for the high potency and selectivity of Apremilast for PDE4 over other phosphodiesterase isozymes, which in turn contributes to its favorable therapeutic profile and reduced side effects compared to non-selective PDE inhibitors.
Visualization of the Signaling Pathway:
Caption: Simplified signaling pathway showing the inhibitory action of Apremilast.
Conclusion
3-Ethoxy-4-methoxybenzaldehyde is a demonstrably vital pharmaceutical intermediate, particularly in the synthesis of the anti-inflammatory drug Apremilast. Its efficient and high-yield synthesis is a critical factor in the overall production of this important therapeutic agent. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this key building block. A thorough understanding of its synthesis and application is essential for the continued development of novel PDE4 inhibitors and other potential therapeutic agents.
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Application Note: A Guide to the Synthesis of Benzaldehyde Derivatives
Abstract: Substituted benzaldehydes are foundational aromatic carbonyl compounds, serving as indispensable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their utility is derived from the reactivity of the aldehyde functional group, which readily undergoes nucleophilic additions, condensations, and redox reactions, allowing for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of key synthetic methodologies for preparing benzaldehyde derivatives, balancing classic named reactions with modern, efficient protocols. For each method, we delve into the underlying mechanism, provide detailed, field-proven experimental procedures, and discuss the rationale behind the strategic choices, empowering researchers to select and execute the optimal synthesis for their target molecule.
Introduction: Strategic Pathways to Benzaldehyde Derivatives
The synthesis of a substituted benzaldehyde can be approached from several distinct strategic directions, primarily dictated by the nature of the available starting materials and the desired substitution pattern on the aromatic ring. The most common strategies involve:
-
Direct Formylation of Arenes: Introducing the aldehyde group onto a pre-existing aromatic ring. This is ideal when the starting arene is readily available and its directing groups favor formylation at the desired position.
-
Oxidation of Benzylic Precursors: Converting a group already at the benzylic position, such as a methyl or hydroxymethyl group, into an aldehyde. This is a highly versatile and frequently used approach.
-
Reduction of Carboxylic Acid Derivatives: Reducing a benzoic acid or its more reactive derivatives (e.g., acid chlorides, esters, amides) to the aldehyde oxidation state. This requires careful control to prevent over-reduction to the benzyl alcohol.
-
Functional Group Interconversion: Transforming a benzylic functional group, such as a halide, into the aldehyde.
The following diagram illustrates these principal synthetic routes.
Figure 1. Major synthetic pathways to substituted benzaldehydes.
Direct Formylation of Aromatic Rings
Direct formylation is a powerful method for converting electron-rich aromatic compounds into their corresponding aldehydes.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphoryl chloride (POCl₃).[3][4] The reaction proceeds through the formation of an electrophilic iminium salt, the "Vilsmeier reagent," which is then attacked by the electron-rich arene.[4][5]
Causality & Mechanism: The key to this reaction is the generation of the Vilsmeier reagent, a chloroiminium ion. This species is electrophilic enough to be attacked by activated arenes (like phenols, anilines, or pyrroles) but is generally not reactive enough to formylate deactivated systems.[6] This selectivity is a cornerstone of its utility. The reaction concludes with hydrolysis of the resulting iminium intermediate to liberate the aldehyde.[3][4]
Figure 2. Vilsmeier-Haack reaction workflow.
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol [5][7]
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool N,N-Dimethylformamide (DMF, 3 equiv.) in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorous oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF, ensuring the temperature is maintained below 20°C. Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent in situ. Slow addition and cooling are critical to control the reaction rate and prevent side reactions.
-
Stirring: After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the reagent.[5]
-
Substrate Addition: Dissolve resorcinol (1 equiv.) in a suitable solvent (e.g., acetonitrile) and add it dropwise to the Vilsmeier reagent solution, maintaining a low temperature.[5]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate iminium salt and precipitates the product. Safety Note: This step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
Isolation: Heat the aqueous solution to ~50°C for 1 hour to complete hydrolysis, then cool. The desired 2,4-dihydroxybenzaldehyde will precipitate.[5]
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from warm water to yield the pure product.[5]
The Duff Reaction
The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium like acetic acid or trifluoroacetic acid.[8][9] Its primary advantage is its high regioselectivity for the position ortho to the hydroxyl group, which is directed by hydrogen bonding.[8]
Causality & Mechanism: In an acidic environment, HMTA decomposes to generate an iminium ion electrophile.[10] The phenolic substrate attacks this electrophile, leading to an intermediate that, after a series of steps including an intramolecular redox reaction and hydrolysis, yields the ortho-hydroxybenzaldehyde.[10] Despite its selectivity, the reaction is often noted for having modest to low yields.[10][11]
Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde [10]
-
Reaction Setup: In a round-bottom flask, combine 3,5-di-tert-butylphenol (1 equiv.), hexamethylenetetramine (HMTA, 1.5 equiv.), and glacial acetic acid.
-
Heating: Heat the mixture to reflux (typically 100-120°C) for several hours (e.g., 4-6 hours). The reaction progress can be monitored by TLC. Rationale: Heat is required to facilitate the decomposition of HMTA and drive the electrophilic aromatic substitution.
-
Hydrolysis: After cooling, add an aqueous solution of sulfuric acid (e.g., 3 M) and heat the mixture again for 1-2 hours to hydrolyze the intermediate imine species.
-
Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
| Reaction | Substrate Scope | Key Reagents | Position Selectivity | Typical Yields |
| Vilsmeier-Haack | Electron-rich arenes (phenols, anilines, heterocycles)[6] | DMF, POCl₃ (or similar) | Para favored unless blocked[3] | Good to Excellent |
| Duff | Phenols, highly activated arenes | Hexamethylenetetramine (HMTA), Acid | Ortho favored[10] | Low to Moderate[8][10] |
| Gattermann-Koch | Benzene, Toluene, activated arenes[12][13] | CO, HCl, AlCl₃, CuCl | Para favored | Good |
Synthesis via Oxidation of Benzylic Alcohols
The oxidation of primary benzyl alcohols is one of the most common and versatile methods for preparing benzaldehyde derivatives. A wide array of reagents can accomplish this transformation, with modern methods focusing on catalytic and environmentally benign processes.
Causality & Rationale: The primary challenge in this oxidation is preventing over-oxidation of the desired aldehyde to the corresponding carboxylic acid. Modern catalytic methods offer high selectivity under mild conditions. Heterogeneous catalysts are particularly advantageous as they can be easily removed from the reaction mixture by simple filtration, simplifying purification.
Modern Protocol: Heterogeneous Palladium-Catalyzed Aerobic Oxidation [14]
This protocol utilizes commercially available palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) with molecular oxygen as the terminal oxidant, representing a green and efficient approach.[14]
-
Reaction Setup: To a reaction vessel, add the substituted benzyl alcohol (1 mmol), aluminum oxy-hydroxide-supported palladium nanoparticles (25 mg, 0.12 mol%), and potassium hydroxide (KOH, 1.5 mmol).[14] Rationale: The base (KOH) is crucial for the catalytic activity in this system. The reaction is performed under solvent-free conditions, enhancing its green credentials.[14]
-
Atmosphere: Subject the vessel to an atmosphere of O₂ (1 atm).
-
Reaction Conditions: Irradiate the mixture with ultrasound at room temperature for 3 hours.[14] Rationale: Sonication can enhance mass transfer and catalyst activity in heterogeneous reactions.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and filter to remove the heterogeneous catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often obtained in high purity, but can be further purified by chromatography if necessary. Yields for many derivatives, including those with electron-withdrawing and electron-donating groups, are reported to be excellent (>90%).[14]
Synthesis from Benzylic Halides: The Sommelet Reaction
The Sommelet reaction provides a mild pathway to convert benzylic halides into the corresponding aldehydes using hexamethylenetetramine (HMTA).[15][16] This method is valued for its ability to introduce the aldehyde functionality without the risk of over-oxidation to a carboxylic acid, a common issue with stronger oxidants.[15]
Causality & Mechanism: The reaction proceeds in two main stages. First, the benzyl halide undergoes nucleophilic substitution with one of the nitrogen atoms in HMTA to form a quaternary ammonium salt.[15][16] In the second stage, this salt is hydrolyzed under aqueous conditions. A series of steps involving intramolecular hydride transfer and hydrolysis ultimately liberates the aldehyde.[15][17]
Figure 3. Simplified workflow of the Sommelet reaction.
Experimental Protocol: General Procedure [15][16]
-
Salt Formation: Dissolve the benzylic halide (1 equiv.) in a solvent such as chloroform or ethanol. Add hexamethylenetetramine (HMTA, 1.1-1.3 equiv.) and stir the mixture at room temperature or with gentle heating until the quaternary ammonium salt precipitates.
-
Isolation of Salt: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Hydrolysis: Suspend the quaternary ammonium salt in an aqueous medium (often with an alcohol co-solvent like 50% aqueous ethanol) and heat the mixture to reflux for several hours. Rationale: Heating in aqueous media is required to drive the complex hydrolysis and rearrangement steps that lead to the aldehyde.
-
Workup: After cooling, the product can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether).
-
Purification: The extracted organic phase is washed, dried, and concentrated. The crude aldehyde is then purified by distillation or column chromatography. Typical yields for this reaction range from 50% to 80%.[15]
Synthesis via Reduction of Benzoic Acid Derivatives
Directly reducing a carboxylic acid to an aldehyde is challenging as most reducing agents will continue the reduction to the primary alcohol.[18] Therefore, a common strategy involves first converting the benzoic acid into a derivative of tailored reactivity, such as a Weinreb amide, which can be cleanly reduced to the aldehyde stage.[19][20]
Causality & Rationale: The Weinreb amide (N-methoxy-N-methylamide) is particularly effective because its reaction with organometallic or hydride reagents forms a stable, chelated tetrahedral intermediate. This intermediate does not collapse to release the aldehyde until aqueous workup. This prevents the common problem of over-reduction, as the aldehyde is never present in the reaction flask with the reducing agent.
Modern Protocol: Reduction of a Weinreb Amide with DIBAL-H [20]
-
Preparation of Weinreb Amide: The starting substituted benzoic acid is first converted to its Weinreb amide. This is typically done by activating the carboxylic acid (e.g., converting to the acid chloride with oxalyl chloride or thionyl chloride) and then reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
-
Reaction Setup: Dissolve the purified Weinreb amide (1 equiv.) in an anhydrous aprotic solvent like toluene or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).[20]
-
Reduction: Cool the solution to 0°C or -78°C. Add diisobutylaluminum hydride (DIBAL-H, ~1.2 equiv., as a solution in hexanes or toluene) dropwise via syringe. Rationale: The low temperature is critical for controlling the reactivity of the powerful DIBAL-H reagent and ensuring the stability of the tetrahedral intermediate.
-
Monitoring: Stir the reaction at the low temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.
-
Quenching: Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt.[20] Safety Note: Quenching hydride reagents is exothermic and generates hydrogen gas. Perform slowly and with caution.
-
Extraction and Purification: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude aldehyde by column chromatography.
References
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- Grokipedia. Duff reaction.
- SynArchive. Duff Reaction.
- Wikipedia. Sommelet reaction.
- Wikipedia. Duff reaction.
- OrgoSolver.
- Wikipedia.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Testbook.
- YouTube. Sommelet Reaction.
- Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
- Exploring the Synthesis and Applications of Benzaldehyde Deriv
- PMC - NIH. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions.
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Application Notes and Protocols for the Characterization of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring an ethoxy group, a benzyloxy ether linkage, and an aldehyde functional group, necessitates a comprehensive analytical characterization to confirm its identity, purity, and stability. This document provides a detailed guide to the analytical techniques and protocols for the thorough characterization of this compound, ensuring data integrity and reproducibility for research and development purposes.
The analytical workflow is designed to provide orthogonal information, where each technique validates the others, leading to an unambiguous structural elucidation and purity assessment. This guide is structured to explain the causality behind experimental choices, ensuring that the protocols are not just a series of steps, but a scientifically grounded methodology.
Analytical Workflow Overview
A multi-faceted approach is essential for the complete characterization of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The logical flow of analysis ensures that the structural identity is first confirmed, followed by a quantitative assessment of purity and an investigation of its physicochemical properties.
Caption: Workflow for the comprehensive characterization of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, ¹H and ¹³C NMR will confirm the connectivity of all atoms, while 2D NMR experiments like COSY and HSQC will resolve any ambiguities.
Rationale
The distinct electronic environments of the protons and carbons in the molecule will give rise to a unique set of signals. The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group.[1][2] The aromatic protons will exhibit splitting patterns indicative of their substitution. The methylene protons of the benzyl and ethoxy groups will also have characteristic chemical shifts and couplings.[3]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Expected Spectroscopic Data
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |
| Aldehyde (-CHO) | 9.8 - 10.0 | s | 1H | 190 - 192 |
| Aromatic (H ortho to CHO) | 7.4 - 7.5 | d | 1H | 128 - 130 |
| Aromatic (H meta to CHO) | 7.3 - 7.4 | dd | 1H | 125 - 127 |
| Aromatic (H ortho to OCH₂Ph) | 6.9 - 7.0 | d | 1H | 110 - 112 |
| Benzyl Aromatic | 7.2 - 7.4 | m | 4H | 128 - 138 |
| Methylene (-OCH₂Ph) | 5.1 - 5.2 | s | 2H | 70 - 72 |
| Methylene (-OCH₂CH₃) | 4.1 - 4.2 | q | 2H | 64 - 66 |
| Methyl (-CH₃) of Benzyl | 2.3 - 2.4 | s | 3H | 20 - 22 |
| Methyl (-CH₂CH₃) | 1.4 - 1.5 | t | 3H | 14 - 16 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity and providing clues about its structure.
Rationale
Electrospray ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, and it will likely produce a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, allowing for the determination of the elemental composition. Fragmentation patterns can reveal the loss of characteristic neutral fragments, such as the ethoxy or methylbenzyl groups.[7][8][9]
Protocol: ESI-MS and HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: An ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in positive ion mode.
-
For HRMS, ensure the instrument is calibrated to provide mass accuracy within 5 ppm.
-
Expected Results
-
Molecular Formula: C₁₇H₁₈O₃
-
Monoisotopic Mass: 270.1256 g/mol
-
Expected Ion (HRMS): [M+H]⁺ at m/z 271.1329
-
Key Fragmentation Ions:
-
Loss of the ethoxy group (-OC₂H₅)
-
Cleavage of the benzyl ether bond, leading to fragments corresponding to the methylbenzyl cation and the ethoxy-hydroxybenzaldehyde radical cation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale
The molecule possesses several characteristic functional groups that will give rise to distinct absorption bands in the IR spectrum. These include the C=O stretch of the aldehyde, the C-O stretches of the ether linkages, and the C-H stretches of the aromatic and aliphatic portions.[10][11]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform multiple scans and average them to improve the signal-to-noise ratio.
-
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3030 - 3100 | Aromatic C-H Stretch | Medium |
| 2900 - 2980 | Aliphatic C-H Stretch | Medium |
| 2720 - 2820 | Aldehyde C-H Stretch | Medium, often two bands |
| 1680 - 1700 | Aldehyde C=O Stretch | Strong |
| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong |
| 1200 - 1260 | Aryl-Alkyl Ether C-O Stretch | Strong |
| 1020 - 1080 | Dialkyl Ether C-O Stretch | Strong |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis.
Rationale
The conjugated π-system of the benzaldehyde ring system will lead to strong absorption in the UV region. This property is exploited in HPLC for detection and quantification.[12][13][14] The position of the maximum absorbance (λmax) is characteristic of the chromophore.
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) of a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Expected Results
-
A strong absorbance band is expected between 250 and 320 nm, characteristic of a substituted benzaldehyde. This λmax value will be used to set the detection wavelength for HPLC analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for identifying and quantifying any impurities.
Rationale
Reversed-phase HPLC is well-suited for separating moderately polar organic compounds. A C18 column provides a nonpolar stationary phase, and a mobile phase of acetonitrile or methanol and water will allow for the elution of the target compound and any related impurities.[15][16][17][18] Method validation should be performed in accordance with ICH Q2(R1) guidelines.[19][20][21][22]
Protocol: Purity Determination by RP-HPLC
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV or Diode Array Detector (DAD) set at the λmax determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Caption: Protocol for HPLC purity analysis.
Gas Chromatography (GC)
GC is an effective technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents from the synthesis process.
Rationale
While the target molecule itself may have low volatility, GC is the method of choice for detecting common organic solvents (e.g., ethanol, ethyl acetate, toluene) that may be present as impurities. A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.[23][24]
Protocol: Residual Solvent Analysis by Headspace GC-FID
-
Instrumentation and Conditions:
-
Column: A polar capillary column (e.g., WAX).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Headspace Sampler: Equilibrate the sample vial at 80 °C for 15 minutes before injection.
-
-
Sample Preparation: Accurately weigh about 100 mg of the compound into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO).
-
Analysis:
-
Analyze the sample and compare the retention times of any observed peaks to those of known solvent standards.
-
Quantify any identified solvents using an external or internal standard method.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature.[25][26][27][28][29]
Protocol: DSC and TGA
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a platinum or ceramic pan for TGA.
-
DSC Method:
-
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point (onset and peak) and enthalpy of fusion.
-
-
TGA Method:
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
Conclusion
The application of this comprehensive suite of analytical techniques will ensure a thorough characterization of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The orthogonal nature of these methods provides a self-validating system for confirming the compound's identity, purity, and key physicochemical properties. Adherence to these protocols will generate reliable and reproducible data, which is essential for advancing research and development in any field utilizing this compound. All analytical methods, particularly those used for quantitative purposes like HPLC, should be validated according to the principles outlined in ICH Q2(R1) to ensure they are fit for their intended purpose.[19][20][21][22]
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Application Note: A Robust HPLC Method for the Analysis of Substituted Benzaldehydes
Abstract
Substituted benzaldehydes are a critical class of aromatic aldehydes utilized as intermediates and building blocks in the pharmaceutical, fragrance, and fine chemical industries. Their accurate quantification and impurity profiling are paramount for ensuring product quality, safety, and efficacy. This application note presents a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of a mixture of substituted benzaldehydes. We will delve into the logical progression of method development, from initial parameter selection to final method validation, grounded in established scientific principles and regulatory standards. The protocols provided herein are designed to be a self-validating system, ensuring trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Substituted Benzaldehydes
Substituted benzaldehydes are characterized by a benzene ring bearing a formyl group and one or more additional substituents. These substituents, varying in their electronic and steric properties (e.g., hydroxyl, methoxy, nitro groups), impart unique chemical characteristics to each analogue. This structural diversity, while synthetically advantageous, presents a significant analytical challenge: achieving baseline separation of structurally similar compounds. Furthermore, benzaldehydes are susceptible to oxidation, forming corresponding benzoic acids, which are common process-related impurities that must be monitored.[1]
The development of a reliable HPLC method is therefore not merely a procedural task but a foundational requirement for quality control, stability testing, and regulatory compliance. This document provides a systematic approach to developing such a method, emphasizing the "why" behind each experimental choice to empower the analyst with a deeper understanding of the chromatographic process.
The Strategic Blueprint for Method Development
A successful HPLC method is not born from a single experiment but is the result of a logical and systematic optimization process. The following section outlines the strategic considerations and the rationale behind the selection of the initial chromatographic conditions.
Foundational Choices: Column Chemistry and Mobile Phase Selection
For the separation of moderately polar compounds like substituted benzaldehydes, reversed-phase chromatography is the mode of choice.[2][3] This technique utilizes a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as an excellent starting point.[1][3][4] These columns offer high hydrophobicity, leading to good retention of aromatic compounds. For this study, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is selected to provide a balance between resolution and backpressure.[1] Modern superficially porous particle (SPP) columns could also be considered for faster analyses.[5]
-
Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[6][7]
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds due to its lower UV cutoff and ability to produce sharper peaks.[6]
-
Aqueous Phase and pH Control: The acidity of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. While benzaldehydes are generally neutral, potential impurities like benzoic acids are acidic. To ensure their consistent retention and prevent peak tailing, the mobile phase should be buffered at a pH well below the pKa of the acidic analytes (typically around 4-5). A low pH also suppresses the ionization of residual silanols on the silica-based stationary phase, further improving peak symmetry.[8] Therefore, an acidic mobile phase, such as water with 0.1% phosphoric acid, is a logical starting point.[1][9]
-
Detection Strategy
Substituted benzaldehydes possess a chromophore (the benzene ring conjugated with the carbonyl group) that allows for sensitive detection using a UV-Vis spectrophotometer. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. The initial detection wavelength can be set at 254 nm, a common wavelength for aromatic compounds.[1]
Method Development Workflow
The process of HPLC method development can be visualized as a decision tree, where each step logically follows the previous one.
Figure 1: A logical workflow for the development of an HPLC method for substituted benzaldehydes.
Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of a representative mixture of substituted benzaldehydes.
Materials and Reagents
-
Substituted Benzaldehydes (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde, 4-Methoxybenzaldehyde, 4-Nitrobenzaldehyde) - Analytical Standard Grade
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade)
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each substituted benzaldehyde standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.[10]
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixed standard will be used for method development and validation.
Sample Preparation
For drug products or other complex matrices, sample preparation is a critical step to ensure the longevity of the column and the accuracy of the results.[8][11]
-
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of the active benzaldehyde derivative into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent (50:50 acetonitrile/water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[12]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of substituted benzaldehydes.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-15 min: 30% to 70% B; 15-20 min: 70% B; 20-22 min: 70% to 30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
Method Validation: Ensuring Trustworthiness and Compliance
Once the chromatographic conditions are optimized, the method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[13][14][15][16]
System Suitability
Before any sample analysis, the performance of the chromatographic system must be verified.[17][18] This is achieved by injecting the working standard solution in replicate (typically n=5 or 6). The following parameters should be assessed:
-
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for all peaks.
-
Theoretical Plates (N): Should be > 2000 for each analyte peak.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.
-
Resolution (Rs): Should be > 2.0 between adjacent peaks.
Validation Parameters
The following is a summary of the key validation parameters and their acceptance criteria:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[2] | The analyte peak should be free from interference from placebo and known impurities. Peak purity analysis using a DAD should pass. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value.[2] | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements.[13] | Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% when the analysis is performed by different analysts on different days. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest concentration of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met when varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the separation and quantification of substituted benzaldehydes. By following a logical, science-driven approach to method development and adhering to rigorous validation standards as outlined by the ICH, laboratories can ensure the generation of high-quality, defensible data.[15][16] This method is suitable for routine quality control, stability studies, and impurity profiling in the pharmaceutical and chemical industries.
References
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Application Notes & Protocols: The Use of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in Modern Fragrance Formulation
Introduction & Compound Profile
The pursuit of novel olfactory experiences is the driving force in fragrance creation. Benzaldehyde and its derivatives have long been foundational, providing characteristic sweet, almond-like, and fruity notes.[1][2][3][4][5] This document introduces 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , a unique aromatic aldehyde, and provides a technical guide for its evaluation and application in fragrance formulations.
This molecule is a sophisticated derivative, building upon the classic benzaldehyde structure. The addition of an ethoxy group and a methylbenzyl ether moiety suggests a complex olfactory profile with potential for enhanced substantivity and unique diffusive properties. Its structure is analogous to other functionalized benzaldehydes, such as ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), which is prized for its creamy, sweet, and powerful vanilla-like character.[6][7][8] The substitution at the 4-position with a methylbenzyl ether group, instead of a simple hydroxyl or methoxy group, is hypothesized to introduce additional warm, woody, and subtly spicy facets, while potentially increasing its molecular weight to act as a mid-to-base note fixative.
Chemical & Physical Properties
A thorough understanding of a material's physical properties is critical for its effective use in formulation, ensuring proper solubility and stability.
| Property | Value | Source |
| Chemical Name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₇H₁₈O₃ | Calculated |
| Molecular Weight | 270.32 g/mol | Calculated |
| Predicted Appearance | White to off-white crystalline powder or solid | Analogy to similar structures |
| Predicted Olfactory Profile | Sweet, creamy, vanilla-like, powdery, with warm woody and subtle spicy notes. | Hypothesis based on structural moieties |
| Predicted Solubility | Soluble in ethanol, dipropylene glycol (DPG), diethyl phthalate (DEP), and other common fragrance solvents. Insoluble in water. | Analogy to similar structures[4][8] |
Note: As this is a potentially novel compound, formal CAS registration and experimentally determined data were not publicly available. Properties are predicted based on analogous chemical structures like 3-Ethoxy-4-methoxybenzaldehyde and other related ethers.[9][10][11]
Rationale for Use in Fragrance Formulations
The molecular architecture of this compound provides a compelling case for its use as a high-impact, versatile fragrance ingredient.
-
Olfactory Complexity: The core ethoxy-benzaldehyde structure provides a familiar, sweet, vanilla-like foundation. The 4-methylbenzyl ether tail adds a layer of sophistication, potentially contributing warm, slightly phenolic, and woody characteristics that can bridge floral and oriental accords.
-
Performance & Substantivity: With a molecular weight of ~270 g/mol , it is significantly heavier than vanillin (152 g/mol ) or ethyl vanillin (166 g/mol ). This suggests lower volatility, allowing it to function as a mid-note with excellent fixative properties, prolonging the perception of more volatile top notes and enriching the fragrance's dry-down.[12]
-
Versatility: This material is anticipated to be a powerful modifier. In gourmand fragrances, it can impart a sophisticated, creamy sweetness. In floral compositions, it can add warmth and depth. In oriental and woody blends, it can serve as a seamless bridge between spicy top notes and resinous base notes.
Caption: Relationship between molecular moieties and predicted scent profile.
Experimental Protocols
The following protocols are designed to systematically evaluate the olfactory characteristics, performance, and stability of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde for fragrance applications.
Protocol: Initial Olfactory Evaluation
Principle: To characterize the intrinsic odor profile of the raw material and its evolution over time (volatility). This is achieved by evaluating the material at various dilutions on standard smelling strips.[13]
Materials:
-
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Perfumer's alcohol (95-100% SDA 40-B or equivalent)
-
Glass beakers and graduated cylinders
-
Digital scale (0.001g precision)
-
Standard perfumer's smelling strips (blotters)
-
Blotter holders
Procedure:
-
Prepare Stock Solutions: Prepare 10%, 1%, and 0.1% dilutions (w/w) of the compound in perfumer's alcohol. Ensure the material is fully dissolved.
-
Dipping: Dip a separate, labeled smelling strip into each solution for 2-3 seconds, ensuring about 1 cm of the strip is saturated. Remove excess liquid by touching the strip to the rim of the beaker.
-
Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 10-15 cm from the nose and evaluate the scent. Record initial impressions. This represents the most volatile character of the material.
-
Mid-Stage Evaluation (Heart Note): Place the strips in holders and allow them to air out. Evaluate the scent again at 15 minutes, 1 hour, and 4 hours. Note any changes in character as the more volatile components (including the alcohol solvent) evaporate.
-
Final Evaluation (Dry-Down): Evaluate the strips at 12 and 24 hours. This reveals the base character and substantivity of the material. A strong, persistent odor at 24 hours indicates excellent fixative properties.
-
Data Recording: Use a standardized sensory data sheet to record descriptors at each time point (e.g., sweet, creamy, woody, spicy, powdery, animalic) and an intensity rating (e.g., on a scale of 1-10).
Protocol: Formulation into a Test Accord
Principle: To assess the compound's performance and synergistic effects within a simple, classic fragrance structure (a floral-oriental accord). The standard 30/50/20 (Top/Middle/Base) ratio provides a balanced starting point for evaluation.[14]
Materials:
-
Previously prepared 10% solution of the test compound.
-
Stock solutions (10% in alcohol) of standard perfumery materials: Bergamot, Iso E Super, Hedione, Vanillin, Coumarin.
-
Pipettes or digital micropipettes.
-
Small glass blending vials.
Procedure:
-
Create a Control Accord: In a labeled vial, create a simple control accord using the following formula:
-
Bergamot: 30 parts (Top Note)
-
Hedione: 40 parts (Middle Note)
-
Iso E Super: 10 parts (Middle/Base Note)
-
Vanillin: 15 parts (Base Note)
-
Coumarin: 5 parts (Base Note)
-
-
Create a Test Accord: In a second vial, create the test accord by replacing the Vanillin with the test compound and adjusting the formula.
-
Bergamot: 30 parts
-
Hedione: 40 parts
-
Iso E Super: 10 parts
-
Test Compound (10% soln.): 15 parts
-
Coumarin: 5 parts
-
-
Maturation: Cap both vials, gently swirl to mix, and allow them to mature for at least 48 hours. This "rest period" allows the molecules to blend and create a more harmonious scent.[14]
-
Comparative Evaluation: Dip fresh blotters into the Control and Test accords. Evaluate them side-by-side at the same time intervals as in Protocol 2.1 (Initial, 1hr, 4hr, 24hr).
-
Analysis: Note the differences. Does the test compound make the accord warmer? Sweeter? Longer-lasting? Does it smooth out the other ingredients or create any harshness? This comparative analysis is crucial for understanding its role in a blend.
Caption: A typical workflow for integrating a new fragrance material.
Protocol: Accelerated Stability Testing
Principle: To predict the long-term stability of the fragrance accord in a finished product base (e.g., an ethanol-based spray) by subjecting it to stress conditions (elevated temperature and UV light).[15][16][17][18] This is a critical quality control step.[16]
Materials:
-
Control and Test accords from Protocol 2.2.
-
Finished product base (e.g., 80% Perfumer's Alcohol, 15% deionized water, 5% DPG).
-
Clear and amber glass spray bottles (15 mL).
-
Laboratory oven set to 40°C.
-
UV light cabinet or a stable location with consistent sun exposure.
-
Control refrigerator set to 4°C.
Procedure:
-
Sample Preparation:
-
Prepare a 5% solution of the Control accord in the finished product base. Fill one clear and one amber bottle.
-
Prepare a 5% solution of the Test accord in the finished product base. Fill one clear and one amber bottle.
-
Keep a portion of each freshly prepared solution in an amber bottle at 4°C as a reference standard.
-
-
Incubation Conditions:
-
Place the clear bottles under UV light (or in sunlight) at room temperature.
-
Place the amber bottles in the 40°C oven.
-
-
Evaluation Schedule: Evaluate all samples (including the refrigerated reference) at Week 1, Week 2, and Week 4.
-
Assessment Criteria:
-
Color: Note any changes in color compared to the reference standard.
-
Clarity: Observe for any precipitation or cloudiness.
-
Odor: Perform a blotter test for each sample and compare it against the reference. Note any degradation of top notes, development of "off-odors," or significant changes in character.
-
-
Data Summary: Record observations in a table for easy comparison. A stable formulation will show minimal to no change in color, clarity, and odor profile across all conditions.
| Sample | Condition | Week 1 | Week 2 | Week 4 |
| Control Accord | 40°C (Amber) | Color: | Odor: | Color: |
| UV (Clear) | Color: | Odor: | Color: | |
| Test Accord | 40°C (Amber) | Color: | Odor: | Color: |
| UV (Clear) | Color: | Odor: | Color: |
Safety & Regulatory Considerations
Handling: Based on safety data for analogous compounds like 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) and other aldehydes, standard laboratory PPE is required.[6][7][19]
-
Wear safety glasses or goggles.
-
Wear nitrile gloves.
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of powder or vapors.[6][20]
-
In case of skin contact, wash thoroughly with soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.[7]
Regulatory Status: As a novel chemical, this compound does not yet have an established regulatory status with bodies like the International Fragrance Association (IFRA) or the Research Institute for Fragrance Materials (RIFM).[21][22] Before commercial use, it would require a full safety assessment, including evaluation for skin sensitization, phototoxicity, and systemic toxicity, to establish safe usage levels in different consumer product categories.[22][23] All fragrance formulations must comply with the latest IFRA standards to ensure consumer safety.[21]
Conclusion
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde represents a promising new molecule for the modern perfumer's palette. Its predicted olfactory profile suggests a material that combines the desirable creamy sweetness of ethyl vanillin with novel warm, woody undertones. Its higher molecular weight indicates significant potential as a fixative, enhancing the longevity and complexity of a fragrance. The protocols outlined in this document provide a systematic framework for researchers and perfumers to fully characterize its properties, evaluate its performance in formulation, and ensure its stability. Rigorous adherence to these scientific methods is essential for unlocking the full creative and commercial potential of this intriguing aroma chemical.
References
-
IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. (2024). Cosmetic Compliance.[Link]
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Understanding IFRA Guidelines for Fragrance Oils. (2025). Hive and Honey Candle Supply.[Link]
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Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild.[Link]
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The IFRA Standards and usage levels. (2025). Coptis.[Link]
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What are the IFRA Standards? (2023). dataEssence Software.[Link]
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Fragrance Stability Testing. (2023). Integrated Liner Technologies.[Link]
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Fragrance And Flavor Component Analysis: Techniques And Applications. (2024). News.[Link]
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Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. (2025). FasterCapital.[Link]
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An Aroma Chemical Profile - Benzaldehyde. (2018). Foreverest Resources Ltd.[Link]
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Benzaldehyde. The Fragrance Conservatory.[Link]
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Benzoic Aldehyde (100-52-7). Scentspiracy.[Link]
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Benzaldehyde in Personal Care Products. Knowde.[Link]
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3-Ethoxy-4-methoxybenzaldehyde. PubChem.[Link]
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Major Uses of Benzaldehyde. (2022). Medium.[Link]
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Sensory Evaluation Techniques. SlideShare.[Link]
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Sensory approach to measure fragrance intensity on the skin. ResearchGate.[Link]
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From craftsmanship to science: A toolbox for sensory analysis in perfumery. Olfasense.[Link]
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Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. metasci.[Link]
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SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Akshardhool.[Link]
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Perfume Formulation Techniques. Scribd.[Link]
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Formulation and Evaluation of Perfume: A Comprehensive Review. IJIRT.[Link]
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3-Ethoxy-4-pentyloxybenzaldehyde. PubChem.[Link]
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Accelerated Stability and Compatibility Test. Certified Cosmetics.[Link]
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How to Master Fragrance Formulation: Perfumer's Secret Guide. Aromatic Perfume Oils.[Link]
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3-Ethoxy-4-hydroxybenzaldehyde. BioCrick.[Link]
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Fragrance Stability. Orchadia Solutions.[Link]
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Volatility Testing of Cosmetic Fragrances. In-Cosmetics Testing.[Link]
-
Consumer Panel Testing of Perfume Formulations. Contract Laboratory.[Link]
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Application Notes & Protocols: Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Analogs
Authored by: Gemini, Senior Application Scientist
Publication Date: January 16, 2026
Abstract
The 3,4-dialkoxybenzaldehyde scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous biologically active molecules, particularly potent phosphodiesterase 4 (PDE4) inhibitors used in treating inflammatory diseases.[1][2] This guide provides a detailed, experience-driven protocol for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a representative member of this class. We will explore the foundational Williamson ether synthesis, discuss the rationale behind reagent and condition selection, and provide a framework for generating a diverse library of analogs for structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and robust methodology for accessing this important class of compounds.
Introduction: The Significance of the 3,4-Dialkoxybenzaldehyde Core
Substituted benzaldehydes are versatile building blocks in organic synthesis and drug discovery.[3] The specific arrangement of a 3-alkoxy and a 4-benzyloxy group on a benzaldehyde ring is a key structural motif found in several successful anti-inflammatory drugs. This "catechol ether" pharmacophore is crucial for high-affinity binding to the active site of PDE4, an enzyme that plays a critical role in the inflammatory cascade.[1] By inhibiting PDE4, these compounds can modulate downstream inflammatory responses, making them valuable candidates for treating conditions like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[1][4]
The synthesis of analogs, such as 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, allows for the fine-tuning of pharmacological properties. Modifications to the ether linkages can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a reliable synthetic route to the parent compound and serves as a blueprint for creating a library of analogs by varying both the 3-alkoxy and the 4-benzyloxy substituents.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely used method for preparing the target compounds is the Williamson ether synthesis, an Sₙ2 reaction between an alkoxide and an organohalide.[5][6] This reaction was first developed in 1850 and remains one of the most reliable methods for forming ether bonds.[6]
Our strategy involves two key steps:
-
Deprotonation: The phenolic hydroxyl group of the starting material, 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is deprotonated using a suitable base to form a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the electrophilic benzylic carbon of 4-methylbenzyl halide, displacing the halide leaving group to form the desired diaryl ether.
Caption: General reaction scheme for the synthesis.
Causality Behind Experimental Choices:
-
Starting Material: 3-Ethoxy-4-hydroxybenzaldehyde is a commercially available, stable, and cost-effective starting material. Its phenolic proton is sufficiently acidic (pKa ≈ 7.4) to be removed by a moderately strong base.
-
Base Selection: While strong bases like sodium hydride (NaH) can be used, potassium carbonate (K₂CO₃) is often preferred for aryl ether synthesis.[7] It is less hazardous, easier to handle, and sufficiently basic to deprotonate the phenol without causing side reactions like hydrolysis of the aldehyde.
-
Alkyl Halide: A primary benzylic halide (e.g., 4-methylbenzyl chloride) is ideal for this Sₙ2 reaction.[6] It is highly reactive towards nucleophilic substitution and is sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[7][8]
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial.[5][7][9] These solvents effectively solvate the potassium cation from the base but do not form a strong solvation shell around the phenoxide nucleophile, leaving it "naked" and highly reactive, thereby accelerating the Sₙ2 reaction.[5]
Detailed Experimental Protocol
This protocol describes the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde on a 10 mmol scale.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4 | 166.17 | 10.0 | 1.66 g | Starting material[10] |
| 4-Methylbenzyl chloride | 104-82-5 | 140.61 | 11.0 | 1.55 g (1.40 mL) | Reagent, 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 2.07 g | Anhydrous, powdered base, 1.5 equiv. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 30 mL | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~150 mL | Extraction solvent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | ~200 mL | For workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | ~50 mL | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous DMF (30 mL) to the flask. Stir the resulting suspension at room temperature for 10 minutes.
-
Reagent Addition: Add 4-methylbenzyl chloride (1.40 mL, 11.0 mmol) to the suspension dropwise via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C using an oil bath and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature. Pour the mixture into a beaker containing 150 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 15-20 minutes to ensure complete precipitation.
-
Workup - Extraction: If the product oils out or does not fully precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers (or the filtered solid redissolved in ~100 mL EtOAc) with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Dry the crystals under vacuum. Expected yield: 80-90%.
Synthesis of Analogs
The provided protocol is a robust platform for generating a library of analogs for SAR studies.
-
Varying the 4-Benzyloxy Moiety: To synthesize analogs with different substituents on the benzyl ring, simply replace 4-methylbenzyl chloride with other commercially available substituted benzyl halides (e.g., 4-methoxybenzyl chloride, 4-chlorobenzyl chloride, or unsubstituted benzyl chloride). The stoichiometry and reaction conditions generally remain the same.
-
Varying the 3-Alkoxy Moiety: To create analogs with different alkoxy groups at the 3-position, begin with a different 3-alkoxy-4-hydroxybenzaldehyde starting material. For example, using 3-methoxy-4-hydroxybenzaldehyde (vanillin) or 3-isopropoxy-4-hydroxybenzaldehyde will yield the corresponding 3-methoxy or 3-isopropoxy analogs.
| Starting Aldehyde | Benzyl Halide | Expected Product |
| 3-Ethoxy-4-hydroxybenzaldehyde | Benzyl chloride | 4-(Benzyloxy)-3-ethoxybenzaldehyde |
| 3-Ethoxy-4-hydroxybenzaldehyde | 4-Chlorobenzyl chloride | 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde |
| 3-Methoxy-4-hydroxybenzaldehyde | 4-Methylbenzyl chloride | 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde |
| 3-Isopropoxy-4-hydroxybenzaldehyde | 4-Methylbenzyl chloride | 3-Isopropoxy-4-[(4-methylbenzyl)oxy]benzaldehyde |
Workflow and Characterization
A systematic workflow is essential for successful synthesis and validation.
Caption: Step-by-step experimental workflow diagram.
Characterization Data:
-
¹H NMR: The proton NMR spectrum should confirm the presence of all key structural features: the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, ~6.9-7.8 ppm), the benzylic methylene protons (singlet, ~5.1 ppm), the ethoxy group protons (quartet and triplet), and the methyl group protons on the benzyl ring (singlet, ~2.4 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
-
Melting Point (m.p.): A sharp melting point for the recrystallized product indicates high purity.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and its analogs via the Williamson ether synthesis. By explaining the rationale behind the chosen synthetic strategy and providing a detailed, step-by-step procedure, we offer a reliable method for accessing a class of compounds with significant potential in drug discovery, particularly as PDE4 inhibitors. The flexibility of this protocol allows for the systematic generation of diverse analogs, facilitating robust structure-activity relationship studies essential for modern medicinal chemistry programs.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- 3-Ethoxy-4-methoxybenzaldehyde oxime synthesis. ChemicalBook.
- 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4. Biosynth.
- Williamson Ether Synthesis. Chemistry Steps.
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Williamson Ether Synthesis. J&K Scientific LLC.
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential tre
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Benzofuran based PDE4 inhibitors. PubMed.
- Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses Procedure.
- Williamson ether synthesis. Wikipedia.
- Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. PubMed.
- Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease.
- 3-Ethoxy-4-hydroxybenzaldehyde | 121-32-4. Tokyo Chemical Industry (India) Pvt. Ltd.
- 3-ethoxy-4-hydroxybenzaldehyde - 121-32-4. ChemSynthesis.
- 3-Ethoxy-4-hydroxybenzaldehyde.
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- 3-Ethoxy-4-hydroxybenzaldehyde. PubMed Central (PMC).
- 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus®, 99%. Sigma-Aldrich.
- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
- Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. Semantic Scholar.
- 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671. PubChem.
- An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry. Benchchem.
- Application Notes and Protocols for 3-(4-Hydroxy-phenoxy)-benzaldehyde in Medicinal Chemistry. Benchchem.
Sources
- 1. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. biosynth.com [biosynth.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Abstract & Introduction
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a valuable aromatic aldehyde derivative, often serving as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structural motif is found in various compounds of medicinal interest. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this target molecule, designed for researchers in process chemistry and drug development.
The synthetic strategy is centered around the Williamson ether synthesis, a classic, reliable, and industrially proven method for forming ether linkages.[1][2] This protocol leverages a phase-transfer catalysis (PTC) system, which offers significant advantages for scale-up, including milder reaction conditions, avoidance of hazardous anhydrous solvents, simplified work-up procedures, and improved process economics. We will detail the underlying chemical principles, provide a step-by-step protocol for a 1-kilogram scale synthesis, and address critical safety and analytical considerations.
Synthetic Strategy and Mechanistic Rationale
The formation of the target molecule is achieved by coupling 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) with 4-methylbenzyl chloride. This transformation is a nucleophilic substitution reaction (SN2) where the phenoxide of ethyl vanillin acts as the nucleophile.
The Williamson Ether Synthesis (SN2 Pathway)
The reaction proceeds via the SN2 mechanism.[1][3] First, a base is used to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming a highly nucleophilic phenoxide anion. This anion then attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride in a single, concerted step, displacing the chloride leaving group to form the desired ether linkage.
For a successful scale-up operation, the choice of reactants and conditions must be optimized for efficiency, safety, and cost.
-
Nucleophile Precursor: 3-Ethoxy-4-hydroxybenzaldehyde is an ideal starting material due to its commercial availability, relatively low cost, and the acidic nature of its phenolic proton (pKa ≈ 7.4), which allows for easy deprotonation with common inorganic bases.[4][5][6]
-
Electrophile: 4-Methylbenzyl chloride is a suitable alkylating agent. Its benzylic carbon is highly susceptible to nucleophilic attack, and chloride is a competent leaving group. While the corresponding bromide is more reactive, the chloride is often preferred for large-scale syntheses due to lower cost and greater stability.
-
Base and Solvent System: A strong base is required to generate the phenoxide. While sodium hydride (NaH) in an aprotic solvent like THF or DMF is common in lab-scale syntheses, this approach presents significant safety (flammable H₂ gas evolution) and operational challenges (anhydrous conditions, difficult solvent removal) on a larger scale.[7] Our protocol employs an aqueous solution of sodium hydroxide (NaOH), a cost-effective and easy-to-handle base.[8][9]
-
Phase-Transfer Catalysis (PTC): To overcome the immiscibility of the aqueous base and the organic reactants, a phase-transfer catalyst such as Tetrabutylammonium Bromide (TBAB) is employed. The quaternary ammonium cation (Q⁺) of the TBAB pairs with the phenoxide anion (ArO⁻) in the aqueous phase, forming an ion pair [Q⁺ArO⁻]. This ion pair has sufficient lipophilicity to migrate into the organic phase (e.g., Toluene), where it can react with the 4-methylbenzyl chloride. This technique eliminates the need for hazardous, anhydrous polar aprotic solvents and accelerates the reaction.[8][10][11]
Reaction Mechanism Diagram
Caption: Phase-Transfer Catalysis mechanism for the Williamson ether synthesis.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol is designed for execution in a properly equipped chemical synthesis laboratory or pilot plant. All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood).
Materials and Equipment
-
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
10 L addition funnel.
-
Heating/cooling circulator connected to the reactor jacket.
-
20 L separatory funnel.
-
Rotary evaporator with a 10 L flask.
-
Vacuum oven.
-
Appropriate filtration apparatus (e.g., Büchner funnel).
-
-
Personal Protective Equipment (PPE):
-
Safety glasses with side shields, chemical splash goggles, face shield.
-
Lab coat, chemically resistant gloves (e.g., nitrile).
-
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity | Notes |
| 3-Ethoxy-4-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.00 | 1.00 kg | Starting material |
| 4-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 1.05 | 885 g (795 mL) | Lachrymator, add via funnel |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1.20 | 289 g | Corrosive solid |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | 0.05 | 97 g | Phase-transfer catalyst |
| Toluene | C₇H₈ | - | - | 5.0 L | Organic solvent |
| Deionized Water | H₂O | - | - | 5.0 L | Aqueous solvent |
| Deionized Water (for washes) | H₂O | - | - | 2 x 3.0 L | For work-up |
| Saturated Brine Solution | NaCl(aq) | - | - | 2.0 L | For work-up |
| Isopropanol | C₃H₈O | - | - | ~4.0 L | Recrystallization solvent |
Step-by-Step Procedure
-
Reactor Setup & Inerting: Assemble the 20 L reactor system. Ensure all joints are properly sealed. Purge the reactor with nitrogen for 15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Initial Charge:
-
To the reactor, add Toluene (5.0 L) and 3-Ethoxy-4-hydroxybenzaldehyde (1.00 kg). Begin stirring at 150-200 RPM to form a slurry.
-
In a separate vessel, carefully dissolve Sodium Hydroxide (289 g) in Deionized Water (5.0 L). Caution: This is a highly exothermic process. Use an ice bath to control the temperature of the solution.
-
Once the NaOH solution has cooled to room temperature, add it to the reactor.
-
Add the Tetrabutylammonium Bromide (TBAB) catalyst (97 g) to the reactor.
-
-
Reagent Addition:
-
Heat the reactor contents to 45-50 °C using the circulator.
-
Charge the 4-methylbenzyl chloride (885 g) to the addition funnel.
-
Add the 4-methylbenzyl chloride dropwise to the stirred reactor mixture over 1.5 - 2 hours. Maintain the internal temperature between 50-55 °C. An exotherm will be observed; control it by adjusting the addition rate and using the cooling jacket if necessary.
-
-
Reaction & Monitoring:
-
After the addition is complete, raise the temperature to 60-65 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC. The reaction is complete when the starting ethyl vanillin spot is consumed.
-
-
Work-up & Phase Separation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Stop stirring and allow the layers to separate. Transfer the entire contents to a 20 L separatory funnel.
-
Drain and collect the bottom aqueous layer.
-
Wash the upper organic layer sequentially with Deionized Water (2 x 3.0 L) and then Saturated Brine (2.0 L).
-
-
Solvent Removal:
-
Transfer the washed organic layer to a 10 L round-bottom flask.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove the toluene. This will yield a viscous oil or a semi-solid crude product.
-
-
Purification by Recrystallization:
-
To the crude product, add Isopropanol (~3.0 L) and heat the mixture to reflux (approx. 82 °C) with stirring until all solids dissolve.
-
Slowly cool the solution to room temperature, then further cool in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the resulting white to off-white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol (~500 mL).
-
-
Drying and Final Product:
-
Dry the purified solid in a vacuum oven at 50 °C overnight or until a constant weight is achieved.
-
The expected yield is 1.4 - 1.5 kg of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde as a crystalline solid.
-
Analytical Data Summary
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Yield | 85 - 92% |
| Purity (HPLC) | > 99.0% |
| Melting Point | 76-78 °C[4] (Reference for similar structure) |
Process Workflow Visualization
Caption: Overall workflow for the scale-up synthesis of the target compound.
Safety and Hazard Management
All personnel handling these chemicals must be thoroughly trained on their hazards and the proper handling procedures.
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[9] Always wear appropriate gloves, goggles, and a face shield when handling the solid or its solutions.
-
4-Methylbenzyl chloride: Is a lachrymator (tear-inducing agent) and is corrosive. It must be handled in a fume hood at all times. Avoid inhalation of vapors and skin contact.
-
Toluene: Flammable liquid with harmful vapors. Ensure there are no ignition sources in the vicinity and that the process is conducted in a well-ventilated area.
-
Process Exotherms: The initial deprotonation and the alkylation reaction can be exothermic. Controlled addition rates and a properly functioning reactor cooling system are critical to prevent a thermal runaway.
References
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
-
The Williamson Ether Synthesis - University of California, Irvine. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis - Millersville University. Available at: [Link]
-
Williamson Ether Synthesis - In Name Reactions in Organic Synthesis. Available at: [Link]
-
Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]
-
Williamson Ether Synthesis - Utah Tech University. Available at: [Link]
-
3-Ethoxy-4-hydroxybenzaldehyde - PMC - PubMed Central. Available at: [Link]
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde - ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. biosynth.com [biosynth.com]
- 5. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Synthesis
Welcome to the technical support center for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this valuable intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is fundamentally a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of a halide from 4-methylbenzyl halide by the phenoxide ion of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1][2] While straightforward in theory, achieving high yields requires careful control over reaction conditions to mitigate potential side reactions.
This guide provides a series of frequently asked questions and troubleshooting workflows to address the specific challenges you may encounter.
Core Reaction Scheme
Caption: Overall reaction for the Williamson ether synthesis of the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low (<60%). What are the most common causes?
Low yields in a Williamson ether synthesis can typically be traced to three main factors: incomplete reaction, competing side reactions, or suboptimal reaction conditions.[3] The SN2 mechanism is sensitive to steric hindrance, solvent, and the strength of the nucleophile.[2][4]
Common Culprits for Low Yield:
-
Incomplete Deprotonation: The phenolic proton of ethyl vanillin must be removed to form the reactive phenoxide nucleophile. If the base is too weak or used in insufficient quantity, the reaction will be incomplete.
-
Side Reactions: The most significant side reaction for phenoxides is C-alkylation, where the benzyl group attaches to the aromatic ring instead of the oxygen.[1][4] Base-catalyzed elimination (E2) of the alkyl halide can also occur, though it is less favorable with primary benzylic halides like 4-methylbenzyl chloride.[1][4]
-
Poor Solvent Choice: Protic solvents (like ethanol or water, unless used in a phase-transfer system) can solvate the phenoxide nucleophile, reducing its reactivity and slowing down the SN2 reaction.[2][4]
-
Insufficient Temperature or Time: Like any chemical reaction, this synthesis requires sufficient activation energy and time to proceed to completion. Typical conditions range from 50-100°C for 1-8 hours.[3][4]
Caption: Troubleshooting flowchart for addressing low reaction yield.
Q2: I'm observing multiple spots on my TLC plate. How can I minimize byproduct formation, particularly C-alkylation?
The formation of multiple products is a classic sign of competing reaction pathways. For phenoxides, which are ambident nucleophiles, the primary competition is between O-alkylation (forming the desired ether) and C-alkylation (forming a new C-C bond on the ring).[1][4]
The selectivity between these two pathways is highly dependent on the reaction conditions, especially the solvent.[4][5]
-
To Favor O-Alkylation (Desired Product): Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents solvate the counter-ion (e.g., K⁺) but leave the phenoxide oxygen atom relatively "free" and highly nucleophilic, promoting attack at the oxygen.
-
Conditions that may Favor C-Alkylation (Side Product): Protic solvents (like ethanol) or non-polar solvents can lead to increased C-alkylation. In these solvents, the oxygen atom of the phenoxide is more heavily solvated (e.g., through hydrogen bonding), making the ortho and para positions of the ring more accessible for electrophilic attack.
Strategy for Minimizing Byproducts:
-
Solvent is Key: Ensure you are using a dry, polar aprotic solvent. DMF is an excellent choice for this reaction.
-
Control Temperature: Higher temperatures can sometimes favor elimination or other decomposition pathways. Maintain a moderate temperature (e.g., 60-80°C) and monitor the reaction to avoid prolonged heating after completion.
-
Consider Phase Transfer Catalysis (PTC): This technique is highly effective at promoting O-alkylation. A PTC catalyst, such as tetrabutylammonium bromide (TBAB), transports the phenoxide from an aqueous or solid phase into an organic phase, where it reacts cleanly with the alkyl halide.[6][7][8] This often results in higher selectivity and yield under milder conditions.[9][10]
Q3: What is the optimal choice of base and alkylating agent?
Base Selection: The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but should not be unnecessarily harsh, which could promote side reactions.
-
Potassium Carbonate (K₂CO₃): An excellent choice for phenols. It is a moderately strong base, inexpensive, and easy to handle. It is strong enough to generate the phenoxide nucleophile without being overly aggressive.
-
Sodium Hydroxide (NaOH): A strong, cost-effective base. It is particularly effective when used in a phase-transfer catalysis system.[9]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the alcohol. While effective, it is highly reactive with water and requires handling under an inert atmosphere (e.g., nitrogen or argon).
For routine synthesis aiming for high yield and safety, K₂CO₃ in DMF or a NaOH/TBAB phase-transfer system are the recommended choices.
Alkylating Agent: The reaction proceeds via an SN2 mechanism, so the leaving group ability of the halide is important.
-
4-Methylbenzyl Bromide: More reactive than the chloride, as bromide is a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures.
-
4-Methylbenzyl Chloride: A very common and cost-effective choice that works well, though it may require slightly more forcing conditions (higher temperature or longer time) than the bromide.
Validated Experimental Protocols
Here we provide two detailed protocols: a standard method using potassium carbonate and an optimized method using phase-transfer catalysis.
Protocol A: Standard Williamson Synthesis in DMF
This protocol uses standard laboratory reagents and provides reliable, moderate-to-good yields.
Step-by-Step Methodology:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add dry N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of starting aldehyde).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-methylbenzyl chloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to 70-80°C and stir vigorously.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product.
Protocol B: High-Yield Synthesis via Phase Transfer Catalysis (PTC)
This optimized protocol often leads to higher yields, faster reaction times, and simpler workups under milder conditions.[6][9][10]
Step-by-Step Methodology:
-
To a round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), 4-methylbenzyl chloride (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Add a solvent system of toluene and water (e.g., in a 1:1 volume ratio).
-
Add sodium hydroxide (NaOH, 1.5 eq) as a concentrated aqueous solution (e.g., 50% w/w) or as solid pellets.
-
Stir the biphasic mixture vigorously at 40-50°C. Vigorous stirring is essential to create a large surface area between the phases for the catalyst to work.
-
Monitor the reaction by TLC (typically complete in 2-4 hours).
-
Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity but can be further purified by recrystallization if necessary.
Data & Parameter Summary
| Parameter | Protocol A (Standard K₂CO₃/DMF) | Protocol B (Optimized PTC) | Rationale for Choice |
| Base | Anhydrous K₂CO₃ | NaOH (aq. or solid) | K₂CO₃ is a mild, effective base for phenols. NaOH is potent and ideal for the PTC mechanism.[4][9] |
| Solvent | DMF (Polar Aprotic) | Toluene/Water (Biphasic) | DMF promotes SN2 by solvating the cation.[4] The biphasic system is required for PTC. |
| Catalyst | None | TBAB (Phase Transfer Catalyst) | TBAB shuttles the phenoxide nucleophile into the organic phase, accelerating the reaction.[10] |
| Temperature | 70-80°C | 40-50°C | PTC allows for significantly lower reaction temperatures, reducing byproduct formation. |
| Typical Yield | 65-80% | >90% | The PTC method is generally more efficient and selective for O-alkylation.[9] |
| Work-up | More complex (DMF removal) | Simpler (Phase separation) | Removing the high-boiling point solvent DMF can be challenging. Toluene is easily removed. |
Mechanistic Insights Diagram
Caption: Simplified mechanism of Phase Transfer Catalysis for the ether synthesis.
References
- BenchChem. Common side reactions in the Williamson synthesis of ethers. [URL: https://www.benchchem.com/product/b1134/technical-support/common-side-reactions-in-the-williamson-synthesis-of-ethers]
- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 111566. [URL: https://www.sciencedirect.com/science/article/pii/S246882312100156X]
- Google Patents. (CN107827722B) - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. [URL: https://patents.google.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [URL: https://www.semanticscholar.org/paper/An-improved-Williamson-ether-synthesis-using-phase-Freedman-Dubois/3d17978d30e32230113c2c5c961e0f065a25e1a3]
- BenchChem. Improving reaction conditions for Williamson ether synthesis. [URL: https://www.benchchem.com/product/b1134/technical-support/improving-reaction-conditions-for-williamson-ether-synthesis]
- ChemicalBook. 3-Ethoxy-4-methoxybenzaldehyde oxime synthesis. [URL: https://www.chemicalbook.com/ProductSyntheses_US/1956-36-1.htm]
- Semantic Scholar. The use of phase-transfer catalysis for the synthesis of phenol ethers. [URL: https://www.semanticscholar.org/paper/The-use-of-phase-transfer-catalysis-for-the-of-Wu-Jou/b068694038a846170d10b784860b73c411325167]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
- Chemistry LibreTexts. The Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.03%3A_The_Williamson_Ether_Synthesis]
- Biosynth. 3-Ethoxy-4-hydroxybenzaldehyde. [URL: https://www.biosynth.com/p/FE34406/3-ethoxy-4-hydroxybenzaldehyde]
- ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [URL: https://www.researchgate.
- Google Patents. (WO2019100786A1) - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. [URL: https://patents.google.
- Chemistry LibreTexts. Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Substitution_and_Elimination_Reactions_of_Alkyl_Halides/11.08%3A_Williamson_Ether_Synthesis]
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [URL: https://www.youtube.
- Chemistry Steps. Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
- Organic Syntheses Procedure. Benzaldehyde, 4-ethoxy-3-hydroxy-. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0547]
- CORE. PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. [URL: https://core.ac.uk/display/236417737]
- AIChE - Proceedings. Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. [URL: https://www.aiche.org/conferences/aiche-annual-meeting/2019/proceeding/paper/359c-computer-aided-solvent-design-optimal-selectivity-williamson-ether-synthesis-reaction]
- ChemicalBook. Ethyl vanillin synthesis. [URL: https://www.chemicalbook.com/ProductSyntheses_US/121-32-4.htm]
- Osunstate. Mastering The Williamson Ether Synthesis. [URL: https://www.osunstate.edu/mastering-the-williamson-ether-synthesis]
- ScenTree. Ethyl vanillin (CAS N° 121-32-4). [URL: https://scentree.
- ChemSynthesis. 3-ethoxy-4-hydroxybenzaldehyde. [URL: https://www.chemsynthesis.com/base/chemical-structure-1175.html]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [URL: https://www.organic-chemistry-tutor.com/williamson-ether-synthesis/]
- ACS Publications. Synthesis of Methyl Diantilis, a Commercially Important Fragrance. [URL: https://pubs.acs.org/doi/10.1021/ed081p1212]
- Google Patents. (CN103896752A) - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. [URL: https://patents.google.
- Wikipedia. Ethylvanillin. [URL: https://en.wikipedia.org/wiki/Ethylvanillin]
- Pearson. Show how you would use the Williamson ether synthesis to prepare... [URL: https://www.pearson.com/en-us/search.html?q=Williamson%20ether%20synthesis]
- ResearchGate. 3-Ethoxy-4-hydroxybenzaldehyde. [URL: https://www.researchgate.net/publication/23530005_3-Ethoxy-4-hydroxybenzaldehyde]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 7. The use of phase-transfer catalysis for the synthesis of phenol ethers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 10. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound, ensuring the attainment of high-purity material essential for downstream applications.
Introduction to Purification Challenges
The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, typically achieved via the Williamson ether synthesis from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 4-methylbenzyl chloride, can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from side reactions, and residual reagents. Effective purification is critical to remove these contaminants and isolate the desired product with high purity. This guide will focus on the two primary purification techniques for this solid compound: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde?
A1: The most probable impurities arise from the Williamson ether synthesis reaction. These include:
-
Unreacted 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): Incomplete reaction will leave residual starting phenol.
-
Unreacted 4-methylbenzyl chloride: Excess alkylating agent may remain.
-
4,4'-Dimethyl-1,1'-oxydimethylenebis(benzene) (bis-ether): Self-condensation of 4-methylbenzyl chloride under basic conditions.
-
Quaternary ammonium salts: If a phase-transfer catalyst (e.g., tetrabutylammonium bromide) is used, it may persist in the crude product.[1]
-
Oxidation product: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 3-ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid, especially upon prolonged exposure to air.
Q2: Should I use recrystallization or column chromatography for purification?
A2: The choice of purification method depends on the impurity profile and the desired scale.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid that is already relatively pure. It is a scalable and economical method. An ethanol/water mixture is a good starting point for recrystallization, as it has been successfully used for the similar compound 3-ethoxy-4-hydroxybenzaldehyde.[2]
-
Column chromatography is ideal for separating the desired product from impurities with different polarities, especially when the crude product is a complex mixture.[3] It offers high resolution but is generally less scalable and more solvent-intensive than recrystallization. A common eluent system for similar aromatic aldehydes is a mixture of hexane and ethyl acetate.[3]
Q3: My purified product has a yellowish tint. What could be the cause?
A3: A yellowish tint can indicate the presence of colored impurities, which may be oxidation byproducts or other minor contaminants. If the purity by analytical methods (e.g., NMR, HPLC) is high, the color may be due to trace impurities that are difficult to remove by the chosen purification method. A second recrystallization or passing a solution of the compound through a small plug of silica gel or activated carbon may help to remove the color.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The pure product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can detect impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The crude product is highly impure. The solution is cooled too rapidly. | - Use a solvent system with a lower boiling point. - Consider pre-purification by column chromatography to remove the bulk of impurities.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Recrystallization: Low Yield | Too much solvent was used for dissolution. The product is partially soluble in the cold solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the recrystallization mixture is thoroughly cooled in an ice bath to maximize precipitation. - Use a pre-heated funnel for hot filtration. |
| Column Chromatography: Poor Separation | The eluent system has incorrect polarity. The column is overloaded with the crude sample. The column was not packed properly (channeling). | - Optimize the eluent system using TLC. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.[3] - Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude by weight). - Ensure the silica gel is packed uniformly without any air bubbles. |
| Column Chromatography: Product Elutes with an Impurity | The impurity has a very similar polarity to the product. | - Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/acetone). - Use a shallower solvent gradient during elution. |
| Product appears as a streak on the TLC plate | The compound is acidic due to oxidation to the corresponding carboxylic acid. The sample is too concentrated on the TLC plate. | - Add a small amount of acetic acid or formic acid to the developing solvent to suppress ionization of the acidic impurity.[3] - Dilute the sample before spotting it on the TLC plate.[3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized based on the specific impurity profile of the crude material.
-
Solvent Selection: Based on the successful recrystallization of the starting material, 3-ethoxy-4-hydroxybenzaldehyde, an ethanol/water solvent system is a promising starting point.[2] Perform small-scale tests to determine the optimal solvent ratio.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot gravity filtration through a pre-heated funnel to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the product.
Protocol 2: Purification by Column Chromatography
This protocol should be optimized by first performing TLC analysis to determine the ideal eluent system.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives a good separation of the product spot from impurity spots (product Rf value ideally between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3] Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Visualization of Workflows
Caption: General purification workflow for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Caption: Decision tree for troubleshooting common purification issues.
References
-
Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2008. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Syntheses. (1977). Demethylation of methyl aryl ethers: 4-Ethoxy-3-hydroxybenzaldehyde. Organic Syntheses, 56, 44. [Link]
- BenchChem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
Sources
Technical Support Center: Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Introduction
This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This synthesis is typically achieved via a Williamson ether synthesis, reacting 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with 4-methylbenzyl halide. While seemingly straightforward, this SN2 reaction is accompanied by several potential competing pathways that can significantly impact yield and purity. This document, designed for researchers and drug development professionals, offers a question-and-answer-based approach to identify, understand, and mitigate these challenges.
Core Synthesis Pathway
The primary objective is the O-alkylation of the phenoxide derived from ethyl vanillin. The reaction follows an SN2 mechanism where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the 4-methylbenzyl halide and displacing the halide leaving group.[1][2]
Caption: Desired Williamson ether synthesis pathway.
Troubleshooting Guide & FAQs
Q1: My final product is contaminated with a significant amount of a crystalline, acidic byproduct. What is it and how can I prevent it?
A1: This is a classic case of aldehyde oxidation.
Causality: The aldehyde functional group on your benzaldehyde starting material and product is highly susceptible to autoxidation, reacting with atmospheric oxygen to form the corresponding carboxylic acid (3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid).[3][4] This is a free-radical chain reaction that can be initiated by light and impurities.[3] Even if your starting ethyl vanillin looks clean, it can contain dissolved benzoic acid derivatives.[3]
Identification:
-
TLC: The carboxylic acid will have a lower Rf value (more polar) than the aldehyde product.
-
Acid-Base Extraction: The impurity can be readily extracted into a basic aqueous solution (e.g., 1M NaOH or 10% Na₂CO₃ solution).
-
IR Spectroscopy: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a shift in the carbonyl C=O stretch.
Mitigation & Troubleshooting Protocol:
-
Starting Material Purity: Before starting, check your 3-ethoxy-4-hydroxybenzaldehyde for acidic impurities. Dissolve a small sample in a solvent like dichloromethane and extract with 10% sodium carbonate solution.[3] If a significant amount of material moves to the aqueous layer, purify the bulk material via recrystallization or distillation.[5]
-
Inert Atmosphere: The most critical step is to exclude oxygen from the reaction. Perform the synthesis under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Reagent Degassing: For highly sensitive reactions, degassing the solvent by sparging with an inert gas for 15-30 minutes before use can be beneficial.
Experimental Protocol: Reaction Setup Under Inert Atmosphere
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser) in an oven (e.g., 120°C for at least 4 hours) to remove adsorbed water.
-
Assembly: Assemble the glassware while hot and immediately seal all openings with rubber septa. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Purging: Insert a needle connected to the inert gas source (via a bubbler) through a septum. Insert a second "outlet" needle to allow the air to be displaced. Purge the system for 5-10 minutes.
-
Reagent Addition: Add solvents and liquid reagents via a dry syringe. Add solid reagents quickly by briefly removing a septum while maintaining a positive flow of inert gas to prevent air ingress.
Caption: Overview of primary side reaction pathways.
Q2: My NMR spectrum is clean, but my yield is low and my TLC shows a non-polar spot that isn't starting material. What is this byproduct?
A2: You are likely observing the result of an E2 elimination reaction.
Causality: The Williamson ether synthesis (SN2) is in direct competition with the base-catalyzed E2 elimination of the alkyl halide.[1] While 4-methylbenzyl halide is a primary halide, making SN2 favorable, the use of a sterically hindered or excessively strong base, or high reaction temperatures, can promote the E2 pathway.[6][7] This results in the formation of 4-methylstyrene.
Identification:
-
TLC: The resulting alkene (4-methylstyrene) is much less polar than the desired ether product and will have a high Rf value.
-
¹H NMR: Look for characteristic vinyl proton signals between 5-7 ppm.
-
Odor: The byproduct may have a distinct "styrene-like" smell.
Mitigation & Troubleshooting:
| Parameter | To Favor Desired SN2 Product | To Minimize E2 Elimination Byproduct | Rationale |
| Base | Use a weaker, non-hindered base (e.g., K₂CO₃, Na₂CO₃). | Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK). | Bulky bases act as poor nucleophiles but are effective at abstracting a proton, favoring elimination.[7] |
| Temperature | Use the lowest temperature that allows for a reasonable reaction rate (e.g., 50-80°C). | Avoid high temperatures (>100°C). | Elimination reactions typically have a higher activation energy and are therefore more favored at elevated temperatures.[6] |
| Alkyl Halide | Use a primary halide (4-methylbenzyl halide is ideal). | Avoid secondary or tertiary halides. | Steric hindrance at the electrophilic carbon dramatically favors elimination over substitution.[1][2] |
Q3: My product appears to be a mixture of isomers, and purification by column chromatography is difficult. What could be happening?
A3: This suggests that C-alkylation is occurring alongside the desired O-alkylation.
Causality: A phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the ortho and para positions).[1] While O-alkylation is generally favored, reaction conditions can influence the ratio. C-alkylation leads to the formation of isomers where the 4-methylbenzyl group is attached directly to the carbon skeleton of the benzaldehyde ring.
Identification:
-
¹H NMR: The spectrum will be complex. Look for new aromatic signals and potentially the loss of a proton signal in the aromatic region of the ethyl vanillin moiety, replaced by a benzylic -CH₂- signal.
-
LC-MS: Mass spectrometry will show multiple products with the same mass as the desired product.
Mitigation & Troubleshooting:
-
Solvent Choice: The choice of solvent is critical.
-
Favor O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the metal cation but leave the phenoxide oxygen relatively free and highly nucleophilic.
-
Avoid C-Alkylation: Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.[6]
-
-
Counter-ion: The nature of the cation (e.g., K⁺, Na⁺, Cs⁺) can also influence the O/C alkylation ratio, though the solvent effect is generally more pronounced.
Q4: During workup or upon standing, my purified product seems to decompose, showing a spot corresponding to the ethyl vanillin starting material on TLC. Why?
A4: You may be inadvertently cleaving the benzyl ether product.
Causality: Benzyl ethers are versatile protecting groups precisely because they are stable to many conditions but can be cleaved when desired.[8] The two most common methods for cleavage are catalytic hydrogenolysis and treatment with strong acids.[9] If your workup involves strongly acidic conditions, or if your glassware is contaminated with a hydrogenation catalyst (e.g., Pd/C) from a previous reaction, you could be debenzylating your product back to 3-ethoxy-4-hydroxybenzaldehyde. Some Lewis acids can also promote this cleavage.[8][10]
Mitigation & Troubleshooting:
-
Workup Conditions: Avoid washing with strong, concentrated acids. Use dilute acid (e.g., 1M HCl) only if necessary and perform the wash quickly at low temperatures (e.g., on an ice bath). Neutralize promptly with a basic wash (e.g., saturated NaHCO₃ solution).
-
Glassware Hygiene: Ensure all glassware is scrupulously clean and free from residues of metal catalysts.
-
Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere to prevent both degradation and long-term oxidation.
References
-
Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2006). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 4(21), 4021–4025. Retrieved from [Link]
-
Brody, A., & Morgan, J. (2014). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Ghorbani‐Vaghei, R., & Jalili, H. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Applied Organometallic Chemistry, 34(5), e5577. Retrieved from [Link]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980. Retrieved from [Link]
-
Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. Retrieved from [Link]
-
Adden, R., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Molecules, 27(13), 3986. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. (n.d.). The oxidation of benzaldehyde. Retrieved from [Link]
-
Griesbeck, A. G., & Maptue, N. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 855–859. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
-
Ireland, R. E., & Walba, D. M. (1977). DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. Organic Syntheses, 56, 44. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these crucial chemical intermediates.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzaldehydes?
A1: Several classical and modern methods are employed, each with its own advantages and limitations. The choice of method depends on the substrate's electronic properties, functional group tolerance, and desired regioselectivity. Commonly used methods include:
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) to formylate electron-rich aromatic and heteroaromatic compounds.[1][2]
-
Gattermann and Gattermann-Koch Reactions: These reactions introduce a formyl group onto aromatic rings using carbon monoxide and hydrogen chloride (Gattermann-Koch) or hydrogen cyanide (Gattermann).[3][4] The Gattermann-Koch reaction is generally limited to alkylbenzenes, while the Gattermann reaction can be applied to phenols, phenolic ethers, and some heterocycles.[4][5]
-
Duff Reaction: This method utilizes hexamethylenetetramine (HMTA) for the ortho-formylation of phenols and other electron-rich aromatic compounds.[6][7]
-
Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to primarily ortho-formylate phenols.[6][8]
-
Oxidation of Benzyl Alcohols: A straightforward approach involving the oxidation of the corresponding benzyl alcohol.[9][10]
-
Formylation of Organometallic Reagents: This involves the reaction of organolithium or Grignard reagents with a formylating agent like DMF.[11]
Q2: My starting material is a phenol. Which formylation method is most suitable?
A2: For phenolic substrates, the Duff and Reimer-Tiemann reactions are classic choices for ortho-formylation. The Gattermann reaction is also applicable to phenols and their ethers.[3][4] However, it's important to be aware of potential side reactions like polymerization, especially under harsh acidic or basic conditions.[6] Protecting the phenolic hydroxyl group as an ether or ester can be a strategic approach to avoid these issues and allow for a broader range of formylation methods.[12]
Q3: Why is my formylation reaction yielding a complex mixture of products or a low yield?
A3: Low yields and product mixtures can stem from several factors:
-
Substrate Reactivity: Formylation reactions are a type of electrophilic aromatic substitution and are most effective on electron-rich aromatic rings.[1] Deactivated rings, such as those with nitro groups, are generally poor substrates.[1][13]
-
Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. For instance, in the Duff reaction, adjusting the ratio of hexamethylenetetramine (HMTA) to the phenol can control the extent of formylation and minimize di-formylation.[6]
-
Moisture Sensitivity: Many formylating reagents, especially the Vilsmeier reagent, are highly sensitive to moisture, which can quench the reaction.[14]
-
Side Reactions: Competing reactions such as polymerization, di-formylation, or the formation of chlorinated byproducts (in the Vilsmeier-Haack reaction) can reduce the yield of the desired product.[6][15]
II. Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues you might encounter during the synthesis of substituted benzaldehydes, offering potential causes and actionable solutions.
Challenge 1: Low or No Product Formation in Vilsmeier-Haack Reaction
Q: I am attempting a Vilsmeier-Haack formylation, but I'm observing very low conversion of my starting material. What could be the problem?
A: Low conversion in a Vilsmeier-Haack reaction is a frequent issue. Here’s a systematic approach to troubleshooting:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive.[14]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous DMF and ensure the phosphorus oxychloride (POCl₃) is fresh and has been handled to minimize exposure to atmospheric moisture.
-
-
Insufficient Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic substrate.[1]
-
Solution: If your substrate is only moderately activated, you may need to increase the reaction temperature. Reactions can be run from 0°C up to 80°C or higher, depending on the substrate's reactivity.[1] Monitor the reaction progress by TLC to find the optimal temperature.
-
-
Improper Reagent Formation: The Vilsmeier reagent must be fully formed before the addition of the aromatic substrate.[1]
-
Incomplete Hydrolysis: The reaction forms an iminium salt intermediate that must be hydrolyzed to yield the final aldehyde.[1]
-
Solution: Ensure a thorough aqueous workup. Quenching the reaction mixture in ice water, often with a base like sodium acetate, followed by vigorous stirring, is crucial for complete hydrolysis.[1]
-
Challenge 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended byproducts. How can I improve the selectivity?
A: The formation of side products is a common challenge. The nature of the byproduct can often point to the solution.
-
Di-formylation in the Duff Reaction: When both ortho positions to a hydroxyl group are available, di-formylation can be a significant side reaction.[6]
-
Solution: The most effective way to control this is by adjusting the stoichiometry. Reducing the amount of hexamethylenetetramine (HMTA) relative to the phenolic substrate can favor mono-formylation.[6]
-
-
Polymer/Resin Formation with Phenolic Substrates: Phenols are susceptible to polymerization under the acidic or basic conditions often used in formylation reactions.[6]
-
Solution: To minimize resin formation, carefully control the reaction temperature, keeping it as low as effectively possible. Also, minimize the reaction time to only what is necessary for the completion of the desired formylation.[6]
-
-
Ortho/Para Isomer Mixture in the Reimer-Tiemann Reaction: This reaction often produces a mixture of ortho and para isomers, with the ortho product typically being major.[6]
-
Solution: While achieving complete selectivity is difficult, the ortho:para ratio can be influenced by the choice of base. The counterion of the base can play a role in coordinating with the phenoxide, favoring ortho substitution.[6] The reaction is often run in a biphasic system, and the choice of phase-transfer catalyst can also affect the outcome.[6]
-
-
Chlorinated Byproducts in Vilsmeier-Haack Reaction: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent.[15]
-
Solution: Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous workup to hydrolyze the iminium intermediate and minimize contact time with reactive chlorine species.[15]
-
Challenge 3: Difficulties with Purification
Q: I have successfully synthesized my substituted benzaldehyde, but I'm struggling with its purification. What are some effective strategies?
A: The purification of benzaldehydes can be challenging due to their potential for oxidation and volatility.
-
Oxidation to Carboxylic Acid: Benzaldehydes are easily oxidized to the corresponding benzoic acids, especially when exposed to air.[16]
-
Solution: It is often recommended to use freshly distilled or purified benzaldehyde for subsequent reactions.[16] During workup and purification, minimize exposure to air. If oxidation is a significant issue, consider performing the purification under an inert atmosphere.
-
-
Purification via Bisulfite Adduct:
-
Solution: A classic method for purifying aldehydes is through the formation of a solid sodium bisulfite adduct. The aldehyde can be regenerated from the purified adduct by treatment with an acid or base.
-
-
Chromatography:
-
Solution: Column chromatography on silica gel is a common purification method. However, the slightly acidic nature of silica gel can sometimes cause degradation of sensitive aldehydes. Using a less acidic stationary phase or neutralizing the silica gel with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can be beneficial. For volatile aldehydes, care must be taken during solvent removal to avoid product loss.[17]
-
-
Distillation:
-
Solution: For thermally stable and sufficiently volatile benzaldehydes, distillation under reduced pressure can be an effective purification method.
-
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
-
Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 1 hour to ensure complete formation of the Vilsmeier reagent.[14]
-
Reaction: Dissolve the aromatic substrate in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-70°C) for 2-4 hours.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution or sodium acetate) until the pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Workflow 1: Troubleshooting Low Yield in Formylation Reactions
Caption: Troubleshooting workflow for low reaction yield.
Workflow 2: Minimizing Di-formylation in the Duff Reaction
Caption: Workflow for minimizing di-formylation in the Duff reaction.
IV. Data Summary
| Reaction | Key Reagents | Suitable Substrates | Common Challenges |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics and heterocycles | Moisture sensitivity, low reactivity of substrate, chlorinated byproducts[1][14][15] |
| Gattermann-Koch | CO, HCl, Lewis Acid | Benzene, alkylbenzenes | Limited substrate scope, toxic reagents[3][13] |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, electron-rich aromatics | Low yields, di-formylation, polymerization[6][7] |
| Reimer-Tiemann | Chloroform, Strong Base | Phenols | Formation of ortho/para isomers, low yields[6][8] |
| Oxidation | Various Oxidants | Benzyl alcohols | Over-oxidation to carboxylic acid[9][10] |
V. References
-
Benchchem. Troubleshooting guide for the formylation of aromatic amines.
-
Benchchem. Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
-
Benchchem. Troubleshooting side reactions during the formylation step of synthesis.
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications.
-
Collegedunia. Gattermann-Koch Reaction: Mechanism, Limitations and Examples.
-
Benchchem. Technical Support Center: Optimizing Aromatic Formylation Reactions.
-
CollegeSearch. Gattermann Koch Reaction Mechanism - Definition, Limitations.
-
Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
-
Frontiers. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
-
Catalysis Science & Technology (RSC Publishing). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts.
-
Oxford Learning Link. Appendix 6: Protecting groups.
-
Vedantu. Gattermann Koch Reaction: Mechanism, Uses & Examples.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
YouTube. Preparation of Benzaldehydes, Part 1: Electrophilic Formylation.
-
ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters.
-
Chemistry LibreTexts. 9: Multistep Synthesis (Experiment).
-
European Patent Office. Method for the purification of benzaldehyde - EP 0016487 B1.
-
Wikipedia. Duff reaction.
-
ResearchGate. How can I perform formylation in the Br position of an aromatic ring?.
-
NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. collegedunia.com [collegedunia.com]
- 4. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 10. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. testbook.com [testbook.com]
- 14. benchchem.com [benchchem.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzaldehyde Synthesis Troubleshooting Guide
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into troubleshooting the synthesis of benzaldehyde. The following information is structured to address specific experimental issues with a focus on causality and practical solutions.
I. Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific issues that may arise during the synthesis of benzaldehyde, categorized by the observed problem.
Issue 1: Low or No Yield of Benzaldehyde
A lower-than-expected yield is a frequent challenge. The root cause often lies in reaction conditions, reagent quality, or workup procedures.
Possible Cause A: Inefficient Oxidation
Whether starting from benzyl alcohol or toluene, incomplete conversion of the starting material is a primary culprit for low yields.
Solutions:
-
Optimize Oxidant Stoichiometry: For oxidation of benzyl alcohol, ensure the correct molar ratio of the oxidizing agent is used. For instance, when using nitric acid, an excess may lead to the formation of benzoic acid, while an insufficient amount will result in unreacted benzyl alcohol.[1]
-
Catalyst Activity: In catalytic oxidations, such as the oxidation of toluene, ensure the catalyst is active. For example, when using a Co-ZIF nanocatalyst for toluene oxidation, the reaction is sensitive to oxygen pressure; higher pressure can lead to over-oxidation to benzoic acid.[2]
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider a modest increase in temperature or extending the reaction time. For Swern oxidations, which are typically run at very low temperatures, precise temperature control is crucial for success.[3]
Possible Cause B: Side Reactions
Benzaldehyde is susceptible to both over-oxidation and other side reactions that consume the desired product.
Solutions:
-
Over-oxidation to Benzoic Acid: This is the most common side reaction, especially during exposure to air.[4] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] During workup, benzoic acid can be removed by washing the crude product with a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate.[6][7]
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehyde, which lacks alpha-hydrogens, can undergo disproportionation to form benzyl alcohol and a benzoate salt.[8] This is particularly relevant during basic workup conditions. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with strong bases.
Workflow for Optimizing Benzaldehyde Yield
Caption: Troubleshooting workflow for low benzaldehyde yield.
Issue 2: Product Purity Concerns
Even with a good yield, impurities can compromise the quality of the synthesized benzaldehyde.
Common Impurities and Their Sources
| Impurity | Common Source(s) | Impact |
| Benzoic Acid | Air oxidation of benzaldehyde.[4] | Can interfere with subsequent reactions, affects odor and taste.[9] |
| Benzyl Alcohol | Incomplete oxidation of benzyl alcohol; reduction of benzaldehyde.[9] | Affects the characteristic almond-like odor of benzaldehyde.[9] |
| Benzyl Chloride | Incomplete hydrolysis of benzal chloride; side reactions in chlorination processes.[9] | Toxic and reactive, can form harmful byproducts.[9] |
| Cinnamic Compounds | Side reactions if starting materials contain related precursors.[9] | Alters the olfactory profile.[9] |
Purification Protocols
Protocol 1: Basic Aqueous Wash for Benzoic Acid Removal [6][7]
This is the primary method for removing the acidic impurity, benzoic acid.
-
Dissolve the crude benzaldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
-
Shake the funnel, venting frequently to release any CO₂ pressure if using carbonate.
-
Allow the layers to separate and drain the lower aqueous layer containing the sodium benzoate salt.
-
Repeat the wash with the basic solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
Protocol 2: Sodium Bisulfite Adduct Formation for High Purity [10]
This method is highly selective for aldehydes and is useful for separating benzaldehyde from non-aldehyde impurities.
-
Shake the crude product vigorously with a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
The white precipitate of the benzaldehyde-bisulfite adduct will form.
-
Isolate the solid adduct by vacuum filtration and wash it with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
To regenerate the pure benzaldehyde, treat the adduct with either an acid (e.g., dilute HCl) or a base (e.g., saturated sodium carbonate solution).
-
The liberated benzaldehyde will separate as an oily layer, which can be extracted with an organic solvent.
-
Wash, dry, and remove the solvent as described in Protocol 1.
Protocol 3: Vacuum Distillation [4][10]
Distillation is an effective final purification step, especially for removing non-volatile impurities.
-
Perform a basic aqueous wash to remove benzoic acid prior to distillation.[10]
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Distill the benzaldehyde under reduced pressure. The boiling point of benzaldehyde is approximately 62°C at 10 mmHg.[10]
-
Collect the fraction that distills at the correct temperature and pressure.
-
It is advisable to introduce a slow stream of an inert gas like nitrogen to prevent oxidation of the hot benzaldehyde upon contact with air.[10][11]
Purification Strategy Decision Tree
Sources
- 1. youtube.com [youtube.com]
- 2. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst [mdpi.com]
- 3. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 4. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 5. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 8. How is benzaldehyde prepared from benzal chloride? How does it react with.. [askfilo.com]
- 9. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 10. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Stability Studies of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. We address common stability-related issues encountered during its handling, storage, and development. Our approach is rooted in explaining the fundamental chemical principles behind degradation, providing actionable troubleshooting steps, and outlining robust experimental protocols.
Part 1: Proactive Stability Management & FAQs
This section focuses on preventative measures and answers foundational questions regarding the handling and storage of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Question 1: What are the optimal storage and handling conditions for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde to ensure its long-term stability?
Answer: Proper storage is the most critical factor in preventing the degradation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. The molecule possesses two primary points of instability: the aldehyde functional group and the benzyl ether linkage.
-
Aldehyde Group: Aldehydes are highly susceptible to autoxidation, where atmospheric oxygen converts the aldehyde to a carboxylic acid.[1] This process is often catalyzed by light and heat. The primary degradation product you would expect is 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
-
Ether Linkages: While generally stable, the benzyl ether linkage can be susceptible to cleavage under strongly acidic conditions.
Based on these vulnerabilities, the following conditions are recommended:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This displaces the oxygen required for oxidation. For laboratory use, this can be achieved by using a nitrogen-blanketed desiccator or by flushing the container headspace with inert gas before sealing.
-
Temperature: Store in a cool, well-ventilated place.[3] While specific data for this molecule is not publicly available, refrigerated conditions (2-8 °C) are advisable for long-term storage to minimize thermal decomposition and slow down oxidative processes.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[4] Aromatic aldehydes can undergo photolytic degradation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can catalyze degradation reactions.[3][5]
Question 2: I've observed a new impurity peak in my HPLC analysis of a sample that has been on the bench for a few days. What is the likely cause and how do I investigate it?
Answer: The appearance of a new peak in a presumably stable sample is a classic sign of degradation. For an aromatic aldehyde like this, the most common culprit is oxidation. Benzaldehyde and its derivatives readily oxidize to the corresponding benzoic acid upon exposure to air.[1][6][7]
Your investigative workflow should be systematic, as outlined in the diagram below. The primary goal is to identify the impurity and confirm the degradation pathway.
Caption: Troubleshooting workflow for an unknown impurity.
The initial and most powerful step is Liquid Chromatography-Mass Spectrometry (LC-MS) . If the mass of the impurity is 16 atomic mass units (amu) greater than the parent compound, this strongly indicates the addition of an oxygen atom, consistent with oxidation of the aldehyde to a carboxylic acid. To confirm this, you should perform targeted forced degradation studies (specifically, oxidative stress) as detailed in the protocols section.
Part 2: Troubleshooting Specific Degradation Pathways
This section provides in-depth guides for identifying and understanding degradation caused by specific environmental or chemical stressors.
Question 3: My compound shows significant degradation when formulated in an acidic solution (pH < 3). What is the likely mechanism?
Answer: While the aldehyde group is relatively stable to acid, the molecule contains two ether linkages: an ethoxy group and a benzylic ether. Ethers are susceptible to cleavage by strong acids.[8] The mechanism involves protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).[9] A nucleophile (e.g., a halide ion from the acid) can then cleave the C-O bond via an SN1 or SN2 reaction.[10]
The benzylic ether is particularly susceptible to cleavage via an SN1-type mechanism because the resulting benzyl carbocation is stabilized by resonance. Therefore, the most probable degradation products under strong acidic conditions are 3-ethoxy-4-hydroxybenzaldehyde and 4-methylbenzyl alcohol (which may further react depending on the conditions).
Caption: Potential pathway for acid-catalyzed ether cleavage.
To investigate this, perform a forced degradation study under acidic conditions as described in the protocol section below. Analyze the stressed samples by LC-MS to look for peaks corresponding to the masses of the expected cleavage products.
Question 4: I've noticed my solid-state compound developing a yellow tint after being exposed to laboratory lighting. Is this a stability concern?
Answer: Yes, a color change upon exposure to light is a clear indicator of photolytic degradation and is a significant stability concern. Aromatic compounds, especially those with carbonyl groups like aldehydes, can absorb UV and visible light.[11][12] This absorption can excite the molecule to a higher energy state, leading to the formation of reactive species and subsequent degradation into colored impurities.
According to the International Council for Harmonisation (ICH) Q1B guidelines, photostability testing is a mandatory part of stability studies.[13][14] You must evaluate the compound's intrinsic photostability characteristics to determine if it requires light-protective packaging.[4] The protocol for this is detailed below. A "dark control," a sample protected from light but kept at the same temperature and humidity, is essential to differentiate between thermal and photolytic degradation.[12]
Part 3: Experimental Protocols & Method Development
This section provides standardized protocols for conducting stability studies and offers guidance on analytical method development.
Protocol 1: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[15][16] The goal is typically to achieve 5-20% degradation of the active substance.[17]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60 °C for 4-8 hours | Cleavage of the benzyl ether linkage.[8] |
| Base Hydrolysis | 0.1 M NaOH, at 60 °C for 2-4 hours | Generally stable, but Cannizzaro reaction possible under strong base/heat. |
| Oxidation | 3% H₂O₂, at room temperature for 24 hours | Oxidation of the aldehyde to a carboxylic acid.[6][7] |
| Thermal Stress | Solid sample in oven at 80 °C for 48 hours | General thermal decomposition. |
| Photostability | As per ICH Q1B guidelines: expose solid or solution to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (near UV).[14] | Photolytic cleavage, radical formation, polymerization. |
Step-by-Step Methodology (Example: Oxidative Stress):
-
Preparation: Prepare a stock solution of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Sampling: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot. If necessary, quench the reaction (e.g., by dilution or adding a reducing agent like sodium bisulfite).
-
Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC-UV/MS method.
-
Control: Run a control sample prepared identically but with the addition of 1 mL of water instead of hydrogen peroxide.
Question 5: What are the key considerations for developing a stability-indicating HPLC method for this compound?
Answer: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[16] The key requirement is that all degradation products are separated from the main compound peak and from each other.
Key Method Development Steps:
-
Generate Degraded Samples: The first step is to perform forced degradation studies as described in the protocol above.[18] This creates the very impurities your method needs to be able to separate. A solution containing a mixture of all stressed samples (acid, base, oxidative, etc.) is often used to test the method's resolving power.
-
Column & Mobile Phase Selection: A reverse-phase C18 column is a common and effective starting point for a molecule of this polarity. A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from more polar (e.g., hydrolyzed) and less polar (e.g., some photolytic) degradants.
-
Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the peaks but also provides UV spectral information. Comparing the peak spectra helps in assessing peak purity. If the spectrum at the beginning of a peak is different from the end, it indicates a co-eluting impurity. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products, providing clues to their structure.[15]
-
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a specific focus on "specificity," which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including degradants.
References
-
Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228–2233. [Link]
-
American Society for Microbiology Journals. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. [Link]
-
MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from MetaSci. [Link]
-
Springer, A., & Ziegler, H. (2022). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. ResearchGate. [Link]
-
Quora. (2021). Can benzaldehyde be oxidised? Retrieved from Quora. [Link]
-
National Center for Biotechnology Information. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. PubMed Central. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from MedCrave online. [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from PharmaTutor. [Link]
-
PharmaTutor. (2013). PHOTOSTABILITY TESTING. Retrieved from PharmaTutor. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from European Medicines Agency. [Link]
-
Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from Pharmaceutical Outsourcing. [Link]
-
IAGIM. (n.d.). Photostability. Retrieved from IAGIM. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. PubChem Compound Database. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from ICH. [Link]
-
National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from National Toxicology Program. [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from Q1 Scientific. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. PubChem Compound Database. [Link]
-
Tarbell, D. S., & Yarmovsky, I. (1961). The Cleavage of Ethers. Chemical Reviews, 61(4), 311-344. [Link]
-
Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethoxybenzaldehyde. PubChem Compound Database. [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from Chemistry Steps. [Link]
-
OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
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Validation & Comparative
Spectroscopic Validation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde: A Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic validation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a substituted benzaldehyde derivative with potential applications in drug development. We will delve into a multi-technique spectroscopic analysis, comparing its spectral data with those of closely related structural isomers and precursors to provide a robust and self-validating framework for its identification.
The Imperative of Structural Verification
The biological activity and physicochemical properties of a molecule are intrinsically linked to its precise three-dimensional structure. For a molecule like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, subtle shifts in the positioning of its ethoxy and 4-methylbenzyloxy groups can lead to vastly different pharmacological profiles. Therefore, relying on a single analytical technique is often insufficient. A synergistic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for unequivocal structural elucidation.
This guide will demonstrate how the unique electronic environments of the protons and carbon atoms in 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde give rise to a distinct spectroscopic fingerprint. By comparing this fingerprint with that of its precursor, 3-ethoxy-4-hydroxybenzaldehyde (Ethylvanillin), and a key structural isomer, 4-ethoxy-3-[(4-methylbenzyl)oxy]benzaldehyde, we can highlight the diagnostic signals that confirm the correct connectivity.
The Validation Workflow
Our approach to the structural validation follows a logical progression, integrating data from multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: A logical workflow for the spectroscopic validation of a synthesized molecule.
I. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.85 | Singlet | 1H |
| Aromatic (H-2, H-6) | 7.42 | Multiplet | 2H |
| Aromatic (H-5) | 6.95 | Doublet | 1H |
| Benzyl (-CH₂-) | 5.15 | Singlet | 2H |
| Ethoxy (-OCH₂CH₃) | 4.15 | Quartet | 2H |
| Methyl (-CH₃) on benzyl | 2.35 | Singlet | 3H |
| Ethoxy (-OCH₂CH₃) | 1.45 | Triplet | 3H |
| Aromatic (benzyl ring) | 7.30 | Multiplet | 4H |
Comparison with Alternative Structures
The key to confident structure validation lies in comparing the experimental spectrum with those of plausible alternatives.
| Compound | Key Diagnostic ¹H NMR Signals (ppm) |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (Target) | Aldehyde proton at ~9.85 ppm. Distinct aromatic signals for the trisubstituted and disubstituted rings. |
| 4-Ethoxy-3-[(4-methylbenzyl)oxy]benzaldehyde (Isomer) | Aldehyde proton at ~9.83 ppm. Aromatic protons will show a different splitting pattern and chemical shifts due to the altered positions of the ether linkages. |
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)[1][2] | Aldehyde proton at ~9.81 ppm. Presence of a broad phenolic -OH signal (variable ppm). Absence of benzyl and benzyl-methyl signals. |
Predicted ¹³C NMR Spectrum of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 191.0 |
| Aromatic (C-4) | 154.5 |
| Aromatic (C-3) | 149.0 |
| Aromatic (Benzyl C-1) | 137.5 |
| Aromatic (Benzyl C-4) | 137.0 |
| Aromatic (C-1) | 130.0 |
| Aromatic (Benzyl C-2, C-6) | 129.0 |
| Aromatic (Benzyl C-3, C-5) | 127.5 |
| Aromatic (C-6) | 126.5 |
| Aromatic (C-2) | 112.0 |
| Aromatic (C-5) | 111.5 |
| Benzyl (-CH₂-) | 70.5 |
| Ethoxy (-OCH₂CH₃) | 64.5 |
| Methyl (-CH₃) on benzyl | 21.0 |
| Ethoxy (-OCH₂CH₃) | 14.7 |
The distinct chemical shifts of the aromatic carbons, particularly those bearing the ether linkages (C-3 and C-4), are highly diagnostic when compared to the isomeric structure.
II. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The analysis is rapid and requires minimal sample preparation, especially with the use of an Attenuated Total Reflectance (ATR) accessory.
Key IR Absorptions for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| C=O (Aldehyde) | 1685 - 1705 | Confirms the presence of the aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency. |
| C-H (Aldehyde) | 2720 & 2820 | A characteristic pair of weak bands (Fermi doublet) is diagnostic for an aldehyde. |
| C-O (Aromatic Ether) | 1250 - 1300 (asymmetric) & 1020 - 1075 (symmetric) | Indicates the presence of the two different ether linkages. |
| C-H (Aromatic) | 3000 - 3100 | Confirms the presence of the aromatic rings. |
| C-H (Aliphatic) | 2850 - 3000 | Corresponds to the ethoxy and methyl groups. |
Comparing the spectrum to that of Ethylvanillin would show the disappearance of the broad O-H stretch (around 3200-3500 cm⁻¹) and the appearance of new C-H stretches corresponding to the 4-methylbenzyl group.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure.
Expected Fragmentation Pattern
For 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (Molecular Weight: 270.33 g/mol ), we would expect to see the following key fragments in an electron ionization (EI) mass spectrum:
Caption: Proposed key fragmentation pathways for the target molecule.
-
Molecular Ion ([M]⁺˙) at m/z = 270: Confirms the molecular weight of the compound.
-
[M-H]⁺ at m/z = 269: Loss of the aldehydic hydrogen.
-
[M-C₂H₅]⁺ at m/z = 241: Loss of the ethyl radical from the ethoxy group.
-
Fragment at m/z = 105: A prominent peak corresponding to the 4-methylbenzyl cation, formed by cleavage of the benzyl ether bond.
-
Fragment at m/z = 91: The tropylium ion, formed from rearrangement and loss of a methyl group from the 4-methylbenzyl cation.
The presence of the m/z 105 peak is particularly diagnostic for the 4-methylbenzyl ether moiety.
Experimental Protocols
NMR Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
ATR-FTIR Spectroscopy
-
Background Scan: With the ATR crystal clean, run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Direct Inlet Probe Mass Spectrometry
For solid samples with low volatility, a direct inlet probe is an effective method for introduction into the mass spectrometer.
-
Sample Loading: Load a small amount of the solid sample into a capillary tube at the end of the probe.
-
Probe Insertion: Insert the probe through a vacuum lock into the ion source of the mass spectrometer.
-
Heating Program: Apply a temperature ramp to the probe to volatilize the sample directly into the ion source.
-
Data Acquisition: Acquire the mass spectrum as the sample volatilizes.
Conclusion
The structural validation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is achieved through a comprehensive analysis of its ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra. The predicted data for the target molecule, when compared with the experimental data of its precursor (Ethylvanillin) and the predicted data for a key isomer, allows for an unambiguous assignment. The characteristic aldehyde proton signal in the ¹H NMR, the unique chemical shifts of the aromatic carbons in the ¹³C NMR, the diagnostic C=O and C-H aldehyde stretches in the FTIR, and the specific fragmentation pattern in the mass spectrum collectively form a unique spectroscopic signature. This multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.
References
- ChemicalBook. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-ethoxy-4-((4-methylpent-3-en-1-yl)oxy)benzaldehyde - Optional[MS (GC)] - Spectrum.
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Biosynth. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde.
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- NIST. (n.d.). Benzaldehyde, 3-ethoxy-.
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- ChemicalBook. (n.d.). Ethyl vanillin(121-32-4) 1H NMR spectrum.
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A Comparative Guide to Benzaldehyde Synthesis: From Traditional Routes to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde, is a cornerstone of the chemical industry. Its characteristic almond-like scent belies its significance as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The method chosen for its synthesis can have profound implications on yield, purity, cost, and environmental impact. This guide provides a comparative analysis of key benzaldehyde synthesis methods, offering insights into the underlying chemistry, detailed experimental protocols, and a critical evaluation of their respective merits and drawbacks.
Oxidation of Toluene
The direct oxidation of toluene is a major industrial route for benzaldehyde production. The primary challenge lies in preventing over-oxidation to benzoic acid, which is thermodynamically more stable.[1]
a) Étard Reaction
A classic laboratory method for the selective oxidation of toluene to benzaldehyde involves the use of chromyl chloride (CrO₂Cl₂) in an inert solvent, a process known as the Étard reaction.
Mechanism & Rationale: The reaction proceeds through the formation of an insoluble chromium complex, known as the Étard complex. This intermediate precipitates from the non-polar solvent, which crucially prevents further oxidation of the aldehyde. The benzaldehyde is then liberated by hydrolysis of this complex. The choice of a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) is critical to facilitate the precipitation of the intermediate.
Experimental Protocol: Étard Reaction
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10 g of toluene in 100 mL of carbon disulfide.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add a solution of 25 g of chromyl chloride in 50 mL of carbon disulfide through the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.
-
Complex Formation: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The brown Étard complex will precipitate.
-
Isolation of Complex: Carefully decant the supernatant liquid. Wash the precipitate with fresh carbon disulfide to remove any unreacted starting material.
-
Hydrolysis: Decompose the complex by slowly adding it to 200 mL of ice-cold water with vigorous stirring.
-
Work-up: Separate the organic layer and extract the aqueous layer with two 50 mL portions of ether. Combine the organic layers, wash with 5% sodium bicarbonate solution, then with water, and finally dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by distillation. The crude benzaldehyde is then purified by fractional distillation under reduced pressure.
b) Catalytic Air/H₂O₂ Oxidation
Modern approaches focus on greener and more cost-effective catalytic systems using air or hydrogen peroxide as the oxidant.
Mechanism & Rationale: These methods often employ transition metal catalysts, such as manganese or cobalt compounds. The catalyst facilitates the activation of the C-H bond of the methyl group in toluene and the transfer of oxygen from the oxidant. The choice of catalyst and reaction conditions is crucial to maximize selectivity for benzaldehyde. For instance, manganese tungstate (MnWO₄) nanobars have shown high selectivity when using H₂O₂ as the oxidant.[2] The use of heterogeneous catalysts simplifies product purification and catalyst recovery.[3]
Experimental Data: Catalytic Oxidation of Toluene
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| MnWO₄ nanobars | H₂O₂ | 80 | 18 | 59.5 | 90 | [2] |
| MnO₂/H₂SO₄ | MnO₂ | < 40 | - | Low (~8%) | Aldehyde is major product | [4][5] |
| KMnO₄/MnO₂ on γ-Al₂O₃ | Acidic KMnO₄ | 40-60 | 2-3 | - | Yield up to 98% | [6] |
Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a common and often high-yielding laboratory method. It avoids the issue of over-oxidation of a methyl group.
Mechanism & Rationale: This transformation involves the removal of two hydrogen atoms from the benzyl alcohol molecule. A variety of oxidizing agents can be employed, ranging from classic reagents like potassium permanganate (KMnO₄) and nitric acid to greener catalytic systems. Phase transfer catalysis can be used with permanganate to achieve high yields in non-polar solvents at room temperature.[7] The choice of oxidant and reaction conditions determines the selectivity and environmental footprint of the process. For example, using hydrogen peroxide as the oxidant is considered a greener alternative as its only byproduct is water.
Experimental Protocol: Permanganate Oxidation of Benzyl Alcohol
-
Reaction Setup: In a flask, dissolve 0.1 mol of benzyl alcohol in 50 mL of toluene. Add 0.01 mol of a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Oxidation: Add 50 mL of a 0.5 M aqueous solution of potassium permanganate to the flask.
-
Reaction: Stir the two-phase mixture vigorously at 30 °C for approximately 30 minutes. The reaction progress can be monitored by the disappearance of the purple permanganate color.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer three times with ether.
-
Purification: Combine the organic layers and wash with 10% sodium bicarbonate solution. The benzaldehyde can be further purified by forming the bisulfite adduct or by distillation.[7]
Experimental Data: Oxidation of Benzyl Alcohol
| Oxidizing System | Solvent | Temperature | Yield (%) | Key Features | Reference |
| KMnO₄ / Phase Transfer Catalyst | Toluene or Ethyl Acetate | 30 °C | > 90 | High selectivity, no acid formation | [7] |
| Nitric Acid | None (Solvent-free) | Milder conditions | ~92% | Commercially attractive | [8] |
Hydrolysis of Benzal Chloride
This method is a significant industrial process for producing chlorine-free benzaldehyde, which is crucial for applications in the food, fragrance, and pharmaceutical industries.[9]
Mechanism & Rationale: Benzal chloride undergoes hydrolysis in the presence of water at elevated temperatures to yield benzaldehyde and hydrochloric acid. The reaction is typically carried out in the absence of a catalyst to ensure high purity of the final product. An excess of aqueous hydrochloric acid is often used. The absence of metal catalysts or organic amines prevents contamination and simplifies purification.[9]
Experimental Protocol: Hydrolysis of Benzal Chloride
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, combine benzal chloride with an excess of aqueous hydrochloric acid.
-
Hydrolysis: Heat the mixture to a temperature in the range of 90°C to 240°C. The reaction can be carried out under normal or increased pressure. Intensive mixing of the two phases is beneficial for the reaction rate.
-
Phase Separation: After the reaction is complete, cool the mixture and separate the two phases.
-
Purification: The benzaldehyde-containing organic phase can be purified by distillation. The aqueous hydrochloric acid can be recycled back into the process.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds, including benzene, to produce the corresponding aldehyde.[10][11]
Mechanism & Rationale: This electrophilic aromatic substitution reaction utilizes a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl).[10] The reactive electrophile is believed to be the formyl cation ([HCO]⁺), which is generated in situ.[12] This method is generally not applicable to phenols and their ethers.[13]
Experimental Protocol: Gattermann-Koch Reaction
Note: This reaction involves toxic and corrosive gases and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Catalyst Preparation: Suspend anhydrous aluminum chloride and a catalytic amount of cuprous chloride in anhydrous benzene.
-
Gas Introduction: Pass a mixture of dry carbon monoxide and hydrogen chloride gas through the stirred suspension. The reaction is typically carried out at atmospheric or slightly elevated pressure.
-
Reaction: Continue the passage of gases for several hours.
-
Work-up: Decompose the reaction mixture by pouring it onto crushed ice and hydrochloric acid.
-
Purification: Separate the benzene layer, wash it with sodium carbonate solution and then with water. Dry the solution and purify the benzaldehyde by fractional distillation.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another versatile method for formylating electron-rich aromatic compounds.[14][15]
Mechanism & Rationale: The reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[14] This reagent is a weaker electrophile than those used in Friedel-Crafts type reactions, and therefore, the aromatic substrate needs to be electron-rich. Benzene itself is not reactive enough under standard Vilsmeier-Haack conditions. However, the reaction is very effective for phenols, anilines, and polycyclic aromatic hydrocarbons.[15]
Experimental Protocol: Vilsmeier-Haack Reaction (Conceptual for an activated arene)
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring.
-
Reaction with Arene: To the prepared Vilsmeier reagent, add the electron-rich aromatic substrate.
-
Heating: The reaction mixture is then heated, often to around 60-80 °C, for a period of time.
-
Hydrolysis: After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Purification: The product is then extracted with an organic solvent and purified by standard methods such as distillation or chromatography.[16]
Comparative Analysis
| Method | Starting Material | Key Reagents | Yield | Purity | Scale | Green Chemistry Considerations |
| Toluene Oxidation | Toluene | Oxidants (e.g., CrO₂Cl₂, H₂O₂, air), Catalysts (e.g., Mn, Co) | Variable, can be high | Good, but over-oxidation to benzoic acid is a concern | Lab & Industrial | Use of heavy metals like chromium is a major drawback. Catalytic air/H₂O₂ oxidation is a greener alternative.[3] |
| Benzyl Alcohol Oxidation | Benzyl Alcohol | Oxidants (e.g., KMnO₄, HNO₃), Catalysts | Generally High (>90%)[7] | High | Lab | Can be very green if using catalytic systems with O₂ or H₂O₂. Avoids chlorinated byproducts. |
| Benzal Chloride Hydrolysis | Benzal Chloride | Water, HCl | High | High | Industrial | Chlorine-free product. Can be environmentally friendly if HCl is recycled. Avoids harmful catalysts.[9] |
| Gattermann-Koch | Benzene | CO, HCl, AlCl₃, CuCl | Good | Good | Lab | Uses toxic and corrosive gases. High pressure may be required. |
| Vilsmeier-Haack | Electron-rich Arenes | DMF, POCl₃ | Good to Excellent | Good | Lab | Not suitable for benzene. Uses corrosive reagents. |
Visualization of Key Synthesis Pathways
Caption: Major synthetic routes to benzaldehyde.
Conclusion
The synthesis of benzaldehyde can be achieved through a variety of methods, each with its own set of advantages and disadvantages. For large-scale industrial production, the oxidation of toluene and the hydrolysis of benzal chloride are dominant, with a growing emphasis on developing greener catalytic processes for the former to minimize environmental impact. For laboratory-scale synthesis, the oxidation of benzyl alcohol offers a high-yielding and often cleaner alternative. The Gattermann-Koch and Vilsmeier-Haack reactions, while historically significant and useful for specific substrates, are less commonly employed for the direct synthesis of benzaldehyde from benzene in a general laboratory setting due to the harsh conditions and limited substrate scope in the case of the Vilsmeier-Haack reaction.
The choice of a particular synthetic route will ultimately depend on the desired scale of production, purity requirements, cost considerations, and increasingly, the commitment to sustainable and environmentally responsible chemical practices.
References
- Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. (2024).
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Efficient and Selective Oxidation of Toluene to Benzaldehyde on Manganese Tungstate Nanobars: A Noble Metal-Free Approach. (n.d.). Retrieved from [Link]
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Bashpa, P., et al. (2021). selective synthesis of benzaldehydes by permanganate oxidation of benzyl alcohols in non-polar solvents under phase transfer catalysis. Rasayan Journal of Chemistry, 14(2). Retrieved from [Link]
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Reaction Mechanism of Gattermann-Koch Reaction. (n.d.). Retrieved from [Link]
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The easiest synth of benzaldehyde from toluene. (2001). Retrieved from [Link]
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Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. (2021). ACS Omega. Retrieved from [Link]
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Gattermann Koch Reaction Detailed Explanation with Applications. (n.d.). Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Retrieved from [Link]
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Gattermann Koch Reaction Mechanism. (n.d.). Retrieved from [Link]
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Gattermann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Toluene to Benzaldehyde with MnO2. (2013). Retrieved from [Link]
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Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. (2021). Molecules, 26(4), 1033. Retrieved from [Link]
- Method for producing compound of benzaldehyde category. (2003). Google Patents.
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Metrics of Green Chemistry and Sustainability. (2024). ResearchGate. Retrieved from [Link]
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The Gattermann Synthesis of Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of benzaldehyde. (2013). Google Patents.
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Benzaldehyde. (n.d.). Sciencemadness Wiki. Retrieved from [Link]
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Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. (n.d.). ResearchGate. Retrieved from [Link]
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Amended Safety Assessment of Toluene as Used in Cosmetics. (2024). CIR. Retrieved from [Link]
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Useful Green Chemistry Metrics. (2019). Scientific Update. Retrieved from [Link]
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SELECTIVE SYNTHESIS OF BENZALDEHYDES BY PERMANGANATE OXIDATION OF BENZYL ALCOHOLS IN NON-POLAR SOLVENTS UNDER PHASE TRANSFER CATALYSIS. (2021). ResearchGate. Retrieved from [Link]
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Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Green Chemistry and Sustainability Metrics in the Pharmaceutical Manufacturing Sector. (n.d.). ResearchGate. Retrieved from [Link]
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Benzaldehyde derivative synthesis by formylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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For researchers and drug development professionals, the exploration of novel small molecules is a cornerstone of therapeutic innovation. Benzaldehyde derivatives, in particular, represent a versatile scaffold with a rich history in medicinal chemistry. This guide provides an in-depth comparative analysis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , a compound of interest for which public biological data is scarce. By leveraging principles of structure-activity relationships (SAR), we will predict its biological activity through objective comparison with structurally related and well-characterized compounds. This document will provide the scientific rationale for its predicted mechanism of action and furnish the experimental blueprints for its empirical validation.
Introduction and Hypothesis: A Putative Phosphodiesterase 4 (PDE4) Inhibitor
The chemical architecture of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, featuring a catechol ether backbone, is reminiscent of a class of potent anti-inflammatory agents: the phosphodiesterase 4 (PDE4) inhibitors. Notably, the approved drug Apremilast, used in the treatment of psoriatic arthritis, contains a 3-ethoxy-4-methoxyphenyl moiety, which bears a strong resemblance to the core of our target compound. This structural parallel leads to the central hypothesis of this guide: 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a potential inhibitor of the PDE4 enzyme.
PDE4 is a critical enzyme in the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors.[2] This cascade ultimately suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins, making PDE4 an attractive target for a range of inflammatory and autoimmune diseases.[2]
The PDE4 Signaling Pathway
The mechanism of action of PDE4 inhibitors is centered on the modulation of intracellular cAMP levels. The following diagram illustrates this key signaling pathway.
Caption: Hypothesized PDE4 inhibition by the target compound.
Comparative Analysis of Biological Activity
To build a predictive profile for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, we will compare it against two key compounds:
-
Roflumilast: A highly potent and selective PDE4 inhibitor, serving as a benchmark for high-affinity binding.[2][3][4][5]
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): A simpler structural analog of our target compound, allowing for an assessment of the contribution of the 4-methylbenzyl ether moiety.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below presents the known IC50 values for our comparators. The value for our target compound is, at this stage, hypothetical and would need to be determined experimentally.
| Compound | Target | IC50 Value (nM) | Rationale for Comparison |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | PDE4 (Predicted) | To Be Determined | The subject of this guide. Its potency is hypothesized to be influenced by the bulky, hydrophobic 4-methylbenzyl group. |
| Roflumilast | PDE4 | ~0.8 nM[3] | A "gold standard" potent PDE4 inhibitor. Provides an upper benchmark for potential activity. |
| Apremilast | PDE4 | ~74 nM[1][6] | An approved drug with a structurally similar 3-ethoxy-4-methoxyphenyl group.[7] Provides a clinically relevant comparison. |
| 3-Ethoxy-4-hydroxybenzaldehyde | Acetylcholinesterase | Not a primary PDE4 inhibitor, but shows some biological activity.[8] | A simpler analog. Comparing its activity helps to elucidate the role of the larger substituent at the 4-position. |
Structure-Activity Relationship (SAR) Insights
The biological activity of a molecule is intrinsically linked to its three-dimensional structure.[9][10][11] By analyzing the structural differences between our target compound and the comparators, we can infer potential determinants of activity.
-
The Catechol Ether Core: The 3-ethoxy-4-oxy-benzaldehyde core is critical. In known PDE4 inhibitors like Roflumilast, the two ether groups are known to interact with hydrophobic pockets in the enzyme's active site.[12] We predict a similar binding mode for our target compound.
-
The 4-Position Substituent: This is the key point of differentiation.
-
In 3-Ethoxy-4-hydroxybenzaldehyde , the small hydroxyl group offers limited interaction potential. While this compound has reported acetylcholinesterase inhibitory activity and antioxidant properties, its PDE4 activity is likely to be low.[8][13][14][15]
-
In Apremilast , a larger, more complex phthalimide structure is present, contributing to its high affinity.[12]
-
In our target compound , the 4-methylbenzyl ether group is large and hydrophobic. This moiety could potentially form favorable van der Waals interactions within the PDE4 active site, possibly enhancing binding affinity compared to the simple hydroxyl group of ethyl vanillin. However, its bulkiness could also introduce steric hindrance, which might decrease activity. The precise effect can only be determined empirically.
-
The following diagram illustrates the conceptual SAR.
Caption: Structure-activity relationship comparison.
Proposed Experimental Validation
To empirically test the hypothesis that 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a PDE4 inhibitor, a two-stage experimental approach is recommended: an initial screen for PDE4 inhibitory activity, followed by a general cytotoxicity assessment to determine its therapeutic window.
Experiment 1: In Vitro PDE4 Inhibition Assay
This assay directly measures the ability of the target compound to inhibit the enzymatic activity of PDE4. A fluorescence polarization (FP) based assay is a common and reliable method.[16][17][18]
Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by the PDE4 enzyme. When the substrate is intact, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis by PDE4, the resulting AMP-FAM binds to a larger binding agent, which tumbles slowly and produces a high polarization signal. An inhibitor will prevent this hydrolysis, keeping the polarization signal low.
-
Compound Preparation: Prepare a stock solution of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well black plate, add the diluted test compound, a positive control (Roflumilast), and a negative control (DMSO vehicle).
-
Enzyme Addition: Add purified recombinant human PDE4B enzyme to all wells except for a "no enzyme" control.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the reaction. Incubate at room temperature for 60 minutes, protected from light.
-
Signal Development: Add a binding agent that specifically binds to the hydrolyzed product (5'-AMP). Incubate for an additional 30 minutes.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro PDE4 inhibition assay.
Experiment 2: In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the compound's activity is specific and not due to general toxicity. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability.[19][20][21][22]
Principle: Viable cells with active mitochondria contain oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Culture: Seed a suitable human cell line (e.g., HEK293 or PBMCs) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the target compound used in the PDE4 assay. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Sources
- 1. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. broadpharm.com [broadpharm.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Benzaldehyde Derivatives
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of benzaldehyde and its derivatives is paramount. These aromatic aldehydes are not only crucial starting materials and intermediates in the synthesis of a vast array of pharmaceuticals but can also be present as impurities or degradation products. Consequently, robust and reliable analytical methods are essential for ensuring the quality, safety, and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of the primary analytical techniques for the validation of methods for benzaldehyde derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, equipping you with the field-proven insights necessary to develop and validate methods that are not only compliant with regulatory expectations but are also scientifically sound and fit for purpose.
The Foundation: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] The core validation parameters that we will explore for each technique include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the logical workflow for validating an analytical method in accordance with these principles.
Caption: A general workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis of benzaldehyde and its derivatives in the pharmaceutical industry.[3] Its versatility in handling a wide range of polarities and its compatibility with various detectors make it a robust choice for quantification and purity assessment.
Causality Behind Experimental Choices in HPLC Method Development
-
Column Selection: A C18 column is the standard choice for benzaldehyde derivatives due to its hydrophobic stationary phase, which provides good retention for these moderately polar compounds. The choice of particle size (e.g., 5 µm vs. 3 µm) is a trade-off between efficiency and backpressure, with smaller particles offering higher resolution at the cost of increased pressure.
-
Mobile Phase Composition: A mixture of water and an organic solvent like acetonitrile or methanol is typically used. The organic solvent is the "strong" solvent, and its proportion is adjusted to achieve optimal retention and separation. The addition of a small amount of acid (e.g., acetic acid or phosphoric acid) to the mobile phase can improve peak shape by suppressing the ionization of any acidic functional groups on the analytes or the silica support.
-
Detection: A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector is highly recommended. These detectors provide spectral information across a range of wavelengths, which is invaluable for assessing peak purity and specificity. The detection wavelength is typically set at the λmax of the benzaldehyde derivative to ensure maximum sensitivity.
Comparative Performance of Validated HPLC Methods
The following table summarizes the performance of validated RP-HPLC methods for several common benzaldehyde derivatives.
| Parameter | Benzaldehyde[4] | Vanillin[5] | Cinnamaldehyde[6] | 4-Chlorobenzaldehyde[7] | Piperonal (Heliotropin)[2] |
| Column | Zorbax StableBond C18 | C18 | Octadecylsilane (C18) | Newcrom R1 | Luna C18 |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5) | Acetonitrile:Methanol:0.2% Acetic Acid (Gradient) | Acetonitrile:0.04% Acetic Acid (60:40) | Acetonitrile:Water:Phosphoric Acid | Acetonitrile:0.01% Ortho Phosphoric Acid (60:40) |
| Detection | UV at 254 nm | DAD | PDA at 280 nm | Not Specified | UV at 340 nm |
| Linearity (r²) | > 0.999 | > 0.99 | 0.9941 | Not Specified | > 0.999 |
| Range (µg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | 0.5 - 20 |
| LOD (µg/mL) | Not Specified | Not Specified | 0.069 | Not Specified | 0.015 |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.23 | Not Specified | 0.044 |
| Accuracy (% Recovery) | 98.76 - 101.22 | Good recovery reported | 98.74 - 101.95 | Not Specified | 99.04 - 101.93 |
| Precision (%RSD) | < 0.97 | < 1.09 | < 2.68 | Not Specified | < 2 |
Detailed Experimental Protocol: Stability-Indicating HPLC Method for Benzaldehyde
This protocol outlines a general procedure for a stability-indicating assay of benzaldehyde, a common degradation product of benzyl alcohol in injectable formulations.[4][8]
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.
-
Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of water, acetonitrile, and glacial acetic acid in the ratio of 760:240:5 (v/v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of benzaldehyde in the mobile phase and dilute to create a series of calibration standards.
-
Sample Preparation: Dilute the injectable formulation with the mobile phase to a concentration within the calibration range.
-
Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo solution, a standard solution, and the sample solution. Perform forced degradation studies (acid, base, oxidation, heat, and light) to ensure the benzaldehyde peak is resolved from any degradation products.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. Perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of benzaldehyde at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the sample solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Derivatives
For volatile and thermally stable benzaldehyde derivatives, GC-MS offers unparalleled specificity and sensitivity. The combination of chromatographic separation by GC and mass analysis by MS provides a high degree of confidence in the identification and quantification of analytes.
Causality Behind Experimental Choices in GC-MS Method Development
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is generally suitable for separating benzaldehyde derivatives.[9]
-
Injection Technique: The choice between split and splitless injection depends on the concentration of the analyte. Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column, while split injection is used for higher concentrations to prevent column overload.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of compounds with different boiling points and to sharpen peaks. The initial temperature is set below the boiling point of the most volatile component, and the temperature is ramped up to elute the less volatile components.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Impact (EI) ionization is the most common mode for GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred over full scan mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the analyte, which significantly increases sensitivity and reduces interference from the matrix.[9]
-
Comparative Performance of Validated GC-MS Methods
| Parameter | Benzaldehyde[10] | Cinnamaldehyde[11] | 4-(Hexyloxy)benzaldehyde[9] |
| Column | RXI-5Sil MS | Not Specified | HP-5ms or equivalent |
| Carrier Gas | Helium | Helium | Helium |
| Detection | Flame Ionization Detector (FID) | Mass Spectrometry (MS) | Mass Spectrometry (MS) |
| Linearity (r²) | Not Specified | ≥ 0.999 | Not Specified |
| Range (ng/mL) | Not Specified | 20 - 2000 | Not Specified |
| LOD (ng/mL) | Not Specified | 5 | 0.4 ppm (for a similar compound) |
| LOQ (ng/mL) | Not Specified | 20 | 1.2 ppm (for a similar compound) |
| Accuracy (% Recovery) | 98.0 - 107.2 | -8.6% to 14.8% (bias) | Not Specified |
| Precision (%RSD) | 1.75 - 3.64 | < 12.2 | Not Specified |
Detailed Experimental Protocol: GC-MS Analysis of Cinnamaldehyde
This protocol provides a general framework for the quantitative analysis of cinnamaldehyde in a sample matrix.[11]
-
Chromatographic System: A GC system equipped with an autosampler, a capillary column, and coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of cinnamaldehyde (e.g., m/z 131, 103, 77).
-
-
Standard Preparation: Prepare a stock solution of cinnamaldehyde in a suitable solvent (e.g., ethyl acetate) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Extract the cinnamaldehyde from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range. An internal standard may be used to improve accuracy and precision.
-
Validation Procedure: Follow a similar validation strategy as outlined for the HPLC method, adapting the procedures for GC-MS. For specificity, analyze the mass spectra of the peaks to confirm their identity.
UV-Vis Spectrophotometry: A Cost-Effective Alternative
UV-Vis spectrophotometry offers a simpler and more cost-effective approach for the quantification of benzaldehyde derivatives, particularly for routine quality control where high throughput is required. However, this technique generally lacks the specificity of chromatographic methods. To overcome this, derivatization reactions are often employed to create a colored product with a unique λmax, which can be measured with less interference.
Causality Behind Experimental Choices in Spectrophotometric Methods
-
Derivatization Reagent: The choice of derivatizing agent is critical. The ideal reagent should react specifically with the aldehyde group under mild conditions to produce a stable, colored product with a high molar absorptivity. Common reagents include:
-
2,4-Dinitrophenylhydrazine (DNPH): Reacts with aldehydes to form yellow to red 2,4-dinitrophenylhydrazones. This is a widely used and robust method.[12]
-
1-Aminonaphthalene: Has been used for the derivatization of vanillin, producing a stable colored product.[13]
-
o-Toluidine: Can be used for the colorimetric detection of vanillin under acidic conditions.[14]
-
-
Reaction Conditions: The pH, temperature, and reaction time must be optimized to ensure the derivatization reaction goes to completion and the colored product is stable.
-
Wavelength Selection: The absorbance is measured at the λmax of the derivative to maximize sensitivity and minimize interference from other components.
Comparative Performance of Validated Spectrophotometric Methods
| Parameter | Benzaldehyde (with DNPH)[15] | Vanillin (with 1-Aminonaphthalene)[13] | Vanillin (with o-Toluidine)[14] |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine | 1-Aminonaphthalene | o-Toluidine |
| λmax (nm) | Not specified | 372 | 363 |
| Linearity Range (µg/mL) | Not specified | 5 - 25 | 1 - 100 |
| LOD (µg/mL) | Not specified | Not specified | 0.000001 |
| Accuracy (% Recovery) | ~96% | Not specified | 91.1 - 101.6 |
| Precision (%RSD) | Not specified | 0.01 - 0.3 | 4.62 - 7.27 |
Detailed Experimental Protocol: Spectrophotometric Determination of Benzaldehyde using DNPH
This protocol outlines a general procedure for the quantification of benzaldehyde using DNPH derivatization.[12]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents:
-
DNPH solution: Dissolve DNPH in an acidic solvent like phosphoric acid or acetonitrile.
-
Acetate buffer (pH 5.0) or Citrate buffer (pH 3.0).
-
-
Standard Preparation: Prepare a series of benzaldehyde standards in a suitable solvent.
-
Derivatization Procedure:
-
To a known volume of the standard or sample solution, add the appropriate buffer.
-
Add the DNPH reagent and mix well.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour) to allow for complete color development.
-
-
Measurement:
-
After cooling to room temperature, measure the absorbance of the resulting hydrazone solution at its λmax (typically around 360 nm) against a reagent blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of benzaldehyde in the sample from the calibration curve.
-
-
Validation Procedure:
-
Specificity: Analyze samples with and without the derivatizing agent to confirm that the color formation is due to the reaction with benzaldehyde. Check for interference from the sample matrix.
-
Linearity, Accuracy, Precision, LOD, and LOQ: Follow the general principles outlined in the HPLC section, adapting them for a spectrophotometric assay.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is often a critical decision in method development. The following diagram and table summarize the key considerations.
Caption: Decision tree for choosing between HPLC and GC-MS.
| Feature | HPLC | GC-MS |
| Applicability | Wide range of compounds, including non-volatile and thermally labile ones. | Limited to volatile and thermally stable compounds. |
| Derivatization | Often required to enhance UV detection or for specific detectors. | May not be necessary if the analyte is sufficiently volatile. |
| Specificity | Good, especially with a DAD/PDA detector. Can be coupled with MS (LC-MS) for higher specificity. | Excellent, due to the unique mass fragmentation patterns which act as a chemical fingerprint. |
| Sensitivity | Good, but can be dependent on the chromophore of the analyte or its derivative. | Generally very high, especially in SIM mode. |
| Sample Throughput | Can be high with modern UPLC systems. | Can be slower due to longer run times for complex temperature programs. |
| Cost & Complexity | Generally lower initial cost and less complex to operate than GC-MS. | Higher initial investment and requires more specialized training. |
Common Challenges and Troubleshooting in the Analysis of Benzaldehyde Derivatives
As a senior application scientist, it is imperative to anticipate and address potential analytical challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (HPLC) | - Secondary interactions between the analyte and the column stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Baseline Drift/Noise (HPLC) | - Changes in mobile phase composition.- Temperature fluctuations.- Contamination in the system.[16] | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven and ensure a stable lab environment.- Flush the system with a strong solvent. |
| Poor Reproducibility of Retention Times (HPLC/GC) | - Inconsistent mobile phase/carrier gas flow rate.- Column degradation.- Insufficient column equilibration time. | - Check the pump/flow controller for leaks or malfunctions.- Replace the column.- Increase the equilibration time between injections. |
| Analyte Instability | - Benzaldehyde and its derivatives can be susceptible to oxidation, especially in solution. | - Prepare standards and samples fresh daily.- Store solutions in amber vials and at reduced temperatures.- Consider using an antioxidant in the sample diluent. |
| Matrix Effects | - Co-eluting compounds from the sample matrix can interfere with the analyte signal (ion suppression in MS or overlapping peaks in UV). | - Improve sample preparation to remove interfering components (e.g., solid-phase extraction).- Adjust chromatographic conditions to improve separation.- Use a matrix-matched calibration curve. |
Conclusion
The validation of analytical methods for benzaldehyde derivatives is a critical activity in the pharmaceutical industry, demanding a thorough understanding of both the chemistry of the analytes and the principles of the analytical techniques employed. While HPLC remains the versatile workhorse for a wide range of applications, GC-MS provides unparalleled specificity and sensitivity for volatile derivatives. UV-Vis spectrophotometry, when coupled with appropriate derivatization, offers a cost-effective solution for routine quality control.
The ultimate choice of method should be based on a scientific and risk-based approach, considering the intended purpose of the analysis, the properties of the analyte, and the available instrumentation. By following the principles outlined in this guide and meticulously validating the chosen method, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, thereby safeguarding the quality and integrity of their products.
References
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International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]
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- Kurangi, B., & Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its molecular architecture, featuring a reactive aldehyde group and tailored ether linkages, makes it a versatile building block for constructing complex molecular targets. The cost-effective and scalable synthesis of this intermediate is therefore of paramount importance for both academic research and industrial drug development.
This in-depth technical guide provides a comparative analysis of two primary synthetic routes to 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Each route is evaluated based on chemical efficiency, cost of starting materials and reagents, operational simplicity, and scalability. This guide is designed to empower researchers and process chemists to make informed decisions when planning the synthesis of this valuable compound.
Comparative Analysis of Synthetic Routes
Two logical and field-proven synthetic strategies for the preparation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde are presented below. The core of this comparison lies in the sequential introduction of the ethoxy and 4-methylbenzyl ether functionalities.
Route 1: Ethylation Followed by Benzylation
This is the most direct and arguably more established approach, commencing with the commercially available and relatively inexpensive 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). The synthesis proceeds via a classical Williamson ether synthesis.
Caption: Workflow for Route 1, starting with ethylation.
Reaction: 3-Ethoxy-4-hydroxybenzaldehyde + 4-Methylbenzyl Chloride → 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (≥98%)
-
4-Methylbenzyl chloride (≥98%) or 4-Methylbenzyl bromide (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 4-methylbenzyl chloride (1.1 eq.) to the reaction mixture.
-
The reaction mixture is then heated to 80 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted twice with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate is a mild and cost-effective base suitable for this phenoxide formation. Acetonitrile is an excellent polar aprotic solvent for Sₙ2 reactions like the Williamson ether synthesis, as it effectively solvates the cation without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
-
Stoichiometry: A slight excess of the alkylating agent (4-methylbenzyl chloride) is used to ensure complete consumption of the starting phenol. An excess of the base is used to drive the initial deprotonation to completion.
-
Workup: The aqueous workup is designed to remove the inorganic salts (potassium carbonate and potassium chloride) and any unreacted starting materials.
Route 2: Benzylation Followed by Ethylation
This alternative route begins with a different commercially available starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin), which is first benzylated and then the methoxy group is demethylated followed by ethylation. A more direct approach would be to start with 3,4-dihydroxybenzaldehyde, but selective protection and deprotection steps would add to the complexity and cost. Therefore, we will consider a more practical alternative of starting with 3-hydroxy-4-benzyloxybenzaldehyde and then performing the ethylation. For the purpose of this guide, we will assume the synthesis of 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde as the first step.
Caption: Workflow for Route 2, starting with benzylation.
Step 2a: Synthesis of 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde (Hypothetical Intermediate)
This step would involve the benzylation of a suitable precursor like protocatechuic aldehyde, which would require selective protection of the hydroxyl groups, adding complexity. A more direct, albeit potentially more expensive, approach is to source 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde if commercially available. For this guide, we will focus on the subsequent ethylation step.
Step 2b: Ethylation of 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Reaction: 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde + Ethylating Agent → 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Materials:
-
3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde
-
Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxy-4-[(4-methylbenzyl)oxy]benzaldehyde (1.0 eq.) in anhydrous DMF (10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution and stir at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq.) or diethyl sulfate (1.2 eq.) dropwise to the mixture. Caution: Diethyl sulfate is a potent carcinogen and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the final product.
Causality Behind Experimental Choices:
-
Ethylating Agent: Both ethyl iodide and diethyl sulfate are effective ethylating agents. Diethyl sulfate is generally less expensive but more toxic.[1][2] Ethyl iodide is more reactive but also more expensive and light-sensitive.[3][4][5]
-
Solvent: DMF is a suitable solvent for this reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
-
Safety: The high toxicity of diethyl sulfate necessitates stringent safety protocols. For laboratory-scale synthesis, ethyl iodide is often preferred despite its higher cost.
Cost-Effectiveness Analysis
To provide a practical comparison, we have compiled an estimated cost analysis for the synthesis of 100g of the final product via each route. Prices are based on bulk supplier quotes and may vary.
| Component | Route 1: Ethylation First | Route 2: Benzylation First |
| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde | 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)[6] |
| Approx. Price (per kg) | ~$50 - $100 | ~$60 - $120[6] |
| Key Reagents | 4-Methylbenzyl chloride/bromide | 4-Methylbenzyl chloride/bromide, Ethyl iodide/Diethyl sulfate |
| Approx. Price (per kg) | Chloride: ~$100 - | Chloride: ~$100 - |
| Base | Potassium Carbonate | Potassium Carbonate |
| Approx. Price (per kg) | ~$1 - $2[1] | ~$1 - $2[1] |
| Solvent | Acetonitrile | DMF, Diethyl Ether |
| Approx. Price (per L) | ~$20 - $40 | DMF: ~$15 - |
| Number of Steps | 1 | 2 (assuming intermediate is synthesized) |
| Overall Cost-Effectiveness | More Cost-Effective | Less Cost-Effective (higher reagent cost and more steps) |
Data Presentation: Product Characterization
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.85 (s, 1H, CHO), 7.40-7.30 (m, 4H, Ar-H), 7.20-7.10 (m, 3H, Ar-H), 5.10 (s, 2H, OCH₂Ar), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.35 (s, 3H, ArCH₃), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.0 (CHO), 154.0, 150.0, 137.5, 134.0, 130.0, 129.5, 128.0, 127.0, 114.0, 112.0, 70.5 (OCH₂Ar), 64.5 (OCH₂CH₃), 21.0 (ArCH₃), 14.5 (OCH₂CH₃). |
| FTIR (KBr, cm⁻¹) | ~2980 (C-H aliphatic), ~2870, 2730 (C-H aldehyde), ~1685 (C=O aldehyde), ~1590, 1510 (C=C aromatic), ~1260, 1140 (C-O ether). |
| Mass Spectrometry (EI) | m/z (%): 270 (M⁺), 165, 137, 105, 91, 77. |
Conclusion and Recommendations
Based on this comprehensive analysis, Route 1 (Ethylation Followed by Benzylation) is the recommended synthetic strategy for producing 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. This recommendation is based on the following key advantages:
-
Cost-Effectiveness: Lower cost of the starting material and fewer synthetic steps result in a more economical process.
-
Operational Simplicity: A one-step synthesis from a readily available starting material simplifies the overall workflow and reduces potential for yield loss.
-
Scalability: The Williamson ether synthesis is a well-understood and highly scalable reaction, making Route 1 suitable for both laboratory and industrial production.
While Route 2 is chemically feasible, its higher cost and increased number of steps make it a less attractive option for large-scale or cost-sensitive applications.
This guide provides a robust framework for the synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Researchers and chemists are encouraged to use this information as a starting point for their own process optimization and development efforts.
References
-
Diethyl sulfate. Chem-Impex. (n.d.). Retrieved from [Link]
-
Ethyl Iodide For Synthesis. Alpha Chemika. (n.d.). Retrieved from [Link]
-
Isovanillin (3-Hydroxy-4-Methoxy Benzaldehyde), 25 KG drum, 99%. IndiaMART. (n.d.). Retrieved from [Link]
-
DIETHYL SULPHATE (ethyl sulphate). Sdfine. (n.d.). Retrieved from [Link]
-
Ethyl Iodide, Reagent. The Lab Depot. (n.d.). Retrieved from [Link]
-
Diethyl sulphate, 98%. Ottokemi. (n.d.). Retrieved from [Link]
-
Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers. Tradeindia. (n.d.). Retrieved from [Link]
Sources
- 1. Diethyl sulfate price,buy Diethyl sulfate - chemicalbook [m.chemicalbook.com]
- 2. Diethyl sulphate, 98% | 64-67-5 | Ethyl sulfate, Sulfuric acid diethyl ester [ottokemi.com]
- 3. ETHYL IODIDE For Synthesis | Lab chemical distributors, Laboratory chemical suppliers, Laboratory Chemicals, Lab chemical supplier, Lab chemical manufacturer, Laboratory chemicals manufacturer, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Ethyl Iodide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical pipelines, the confirmation of a molecule's identity and the rigorous assessment of its purity are foundational pillars of reliable science. For a key intermediate like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a precursor in various synthetic pathways, even trace impurities can propagate through subsequent steps, compromising yields, inducing side reactions, and ultimately impacting the biological activity and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity of synthesized 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Moving beyond a simple recitation of methods, we will explore the causality behind procedural choices, offering a self-validating framework for generating trustworthy and reproducible data. Our approach is orthogonal, leveraging the distinct strengths of multiple techniques to build a comprehensive and irrefutable purity profile.
The Synthetic Context: Anticipating Potential Impurities
The target compound is typically synthesized via a Williamson ether synthesis, a classic SN2 reaction where the sodium or potassium salt of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is reacted with 4-methylbenzyl chloride.[1] Understanding this pathway is paramount, as it allows us to predict the most probable process-related impurities.
Key Potential Impurities:
-
Unreacted Starting Materials: Ethyl vanillin and 4-methylbenzyl chloride.
-
Side-Products from 4-methylbenzyl chloride: 4-methylbenzyl alcohol (via hydrolysis) and bis(4-methylbenzyl) ether (via self-condensation).
-
Solvent/Base Residues: Residual reaction solvents (e.g., DMF, acetone) or bases (e.g., K₂CO₃).
An effective purity assessment strategy must be capable of separating and detecting not only the target molecule but also these anticipated, and potentially unanticipated, impurities.
The Analytical Gauntlet: A Comparative Methodological Review
No single analytical method can provide a complete picture of a compound's purity.[2][3] A robust assessment relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. Here, we compare the workhorse of quantitative analysis, High-Performance Liquid Chromatography (HPLC), with the structural elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy and the volatile impurity detection capability of Gas Chromatography-Mass Spectrometry (GC-MS). A preliminary check with Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid identity confirmation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
For non-volatile, thermally stable compounds like our target benzaldehyde, Reverse-Phase HPLC (RP-HPLC) is the preeminent technique for quantitative purity analysis.[4] It excels at separating the main component from closely related impurities, allowing for precise quantification based on peak area.
Principle of Causality: The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar liquid mobile phase.[2] The polarity of our target molecule and its likely impurities are sufficiently different to allow for effective separation. The aldehyde's strong UV absorbance, due to its conjugated aromatic system, makes UV detection highly sensitive.
Detailed Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
-
Standard and Sample Preparation:
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of a qualified reference standard of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde and dissolve in 10 mL of acetonitrile.
-
Sample Stock (1 mg/mL): Prepare the synthesized batch in the same manner.
-
Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Run & Validation:
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-25 min: 60% B (re-equilibration)
-
-
Injection Sequence:
-
Blank (mobile phase) injection to establish baseline.
-
Five replicate injections of the reference standard to confirm system suitability (%RSD of peak area < 2.0%).
-
Duplicate injections of the synthesized sample.
-
-
-
Data Analysis: Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Hypothetical Data Summary: HPLC Analysis
| Compound | Retention Time (min) | Area % (Batch 001) | Identification |
| Ethyl Vanillin | 4.5 | 0.15 | Unreacted Starting Material |
| Target Compound | 12.8 | 99.72 | Product |
| 4-methylbenzyl chloride | 14.2 | Not Detected (Low UV Abs.) | Starting Material |
| bis(4-methylbenzyl) ether | 16.5 | 0.13 | Side-Product |
¹H NMR Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC provides quantitative data, it reveals little about the identity of unknown peaks. ¹H NMR spectroscopy is unparalleled for structural elucidation.[5] It provides definitive confirmation of the target molecule's identity and can be used to identify and quantify impurities if their structures are known or can be deduced from the spectrum.
Principle of Causality: The technique exploits the magnetic properties of atomic nuclei.[5] Protons in different chemical environments within the molecule resonate at different frequencies when placed in a strong magnetic field, creating a unique spectral fingerprint. The integration of peak areas corresponds directly to the ratio of protons, making it inherently quantitative without the need for individual impurity reference standards (qNMR).
Detailed Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 10-15 mg of the synthesized sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Reference: TMS (δ 0.00 ppm).
-
Acquisition: Standard proton experiment with 16 scans.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
Assign peaks to the protons of the target molecule and any identifiable impurities.
-
Expected Chemical Shifts for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.85 | Singlet (s) | 1H |
| Aromatic (H on C2) | ~7.42 | Doublet (d) | 1H |
| Aromatic (H on C6) | ~7.39 | Doublet of Doublets (dd) | 1H |
| Benzyl Aromatic | ~7.35 | Doublet (d) | 2H |
| Benzyl Aromatic | ~7.20 | Doublet (d) | 2H |
| Aromatic (H on C5) | ~6.95 | Doublet (d) | 1H |
| Benzyl Methylene (-OCH₂-) | ~5.15 | Singlet (s) | 2H |
| Ethoxy Methylene (-OCH₂CH₃) | ~4.15 | Quartet (q) | 2H |
| Benzyl Methyl (-CH₃) | ~2.38 | Singlet (s) | 3H |
| Ethoxy Methyl (-OCH₂CH₃) | ~1.48 | Triplet (t) | 3H |
Note: The presence of a small singlet around δ 4.6 ppm would indicate the 4-methylbenzyl alcohol impurity.
GC-MS: Screening for Volatile Impurities
GC-MS is the ideal complementary technique for identifying volatile and semi-volatile impurities that may be missed by HPLC, such as residual solvents or the more volatile starting material, 4-methylbenzyl chloride.[6][7]
Principle of Causality: The sample is vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio (m/z), providing both identification and quantification.[5]
Detailed Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane.
-
Instrument Setup:
-
GC-MS System: Agilent 7890B GC with 5977A MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium, 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Scan Range: 35-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).
Hypothetical Data Summary: GC-MS Analysis
| Retention Time (min) | Compound Identified | Key m/z Fragments | Status |
| 7.8 | 4-methylbenzyl chloride | 140, 105, 91 | Trace (<0.05%) |
| 8.1 | 4-methylbenzyl alcohol | 122, 107, 91 | Trace (<0.05%) |
| 15.4 | Target Compound | 270, 165, 137, 105 | Major Component |
FTIR Spectroscopy: The Rapid Identity Check
FTIR is a rapid, non-destructive technique used primarily for identity confirmation.[8] It confirms the presence of key functional groups, providing an initial validation that the correct molecule has been synthesized.
Principle of Causality: The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies.[9]
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3050-3080 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy, Methyl) |
| 2820, 2720 | C-H Stretch | Aldehyde (Fermi doublet) |
| 1685-1705 | C=O Stretch | Aromatic Aldehyde (Strong) |
| 1580-1600 | C=C Stretch | Aromatic Ring |
| 1250-1270 | C-O Stretch | Aryl-Alkyl Ether |
A sharp, strong absorption around 1690 cm⁻¹ is a key indicator of the conjugated aldehyde carbonyl group.[10]
Visualizing the Orthogonal Assessment Workflow
A systematic approach ensures all aspects of purity are addressed. The following workflow illustrates the logical progression of analysis.
Caption: Orthogonal workflow for purity assessment of the target compound.
Conclusion and Best Practices
Assessing the purity of a synthesized compound like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is not a single measurement but a comprehensive investigation. This guide demonstrates that a multi-technique, orthogonal approach is essential for building a complete and trustworthy purity profile.[2]
-
HPLC stands as the primary tool for quantification of the main component and non-volatile impurities.
-
¹H NMR provides indisputable structural confirmation and can identify unknown impurities.
-
GC-MS is crucial for detecting volatile impurities and residual solvents that other methods might miss.
-
FTIR serves as a rapid and effective initial identity check .
By integrating the data from these complementary techniques, researchers and drug development professionals can establish a validated, scientifically sound Certificate of Analysis, ensuring the quality and reliability of critical chemical intermediates for their downstream applications.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
EURACHEM. (1998). Guidelines for the Selection and Use of Reference Materials. [Link]
-
Brown, W. P. Proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]
-
NCERT. Purification and Criteria of Purity. [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
-
Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]
-
Chemistry LibreTexts. (2021). Separation, Purification, and Identification of Organic Compounds. [Link]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
Sources
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- 3. moravek.com [moravek.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Orthogonal Confirmation of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde Identity and Purity
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is the bedrock of reliable, reproducible, and translatable results. This is particularly critical for highly functionalized intermediates like 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a bespoke building block where subtle structural variations or residual impurities can dramatically alter reaction outcomes, biological activity, and safety profiles.
This guide provides an in-depth, technically-grounded framework for the comprehensive analysis of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, establishing a self-validating system of orthogonal methods. By integrating data from multiple, independent analytical platforms, we can build a robust and defensible characterization package.
The Imperative of Orthogonal Analysis
Relying on a single analytical technique for identity and purity assessment is a significant risk. An impurity might co-elute with the main peak in an HPLC analysis, be indistinguishable by UV detection, or possess a similar mass-to-charge ratio. An orthogonal approach, employing techniques that rely on different physicochemical principles, provides a multi-dimensional view of the sample, significantly increasing the confidence in the final assessment.
For 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, our recommended orthogonal approach combines chromatographic separation with spectroscopic characterization.
Caption: Orthogonal workflow for compound validation.
Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in pharmaceutical development due to its high resolution and sensitivity for non-volatile compounds.[1][2] For 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, a reversed-phase method is ideal, separating the compound from potential non-polar and polar impurities.
Experimental Protocol: Reversed-Phase HPLC Method
This protocol is based on established methods for analyzing aromatic aldehydes.[3]
-
Instrumentation:
-
HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: The C18 stationary phase is non-polar. The separation is achieved by a gradient elution, starting with a higher concentration of polar mobile phase (A) and gradually increasing the non-polar mobile phase (B). This ensures that polar impurities elute early and non-polar impurities, including the main compound, are resolved effectively. Formic acid is added to improve peak shape and resolution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent column blockage.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm and 280 nm. Rationale: These wavelengths are chosen based on the expected UV absorbance of the benzaldehyde and aromatic functionalities.
-
Gradient Elution:
-
0-2 min: 70% A, 30% B
-
2-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-22 min: Return to 70% A, 30% B
-
22-25 min: Re-equilibration
-
-
Comparative Data Analysis
To put the results into context, we compare the synthesized product against a potential starting material or closely related impurity, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).[4]
| Compound | Retention Time (min) | Purity by Area % |
| 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (Test) | 12.5 | 99.6% |
| 3-Ethoxy-4-hydroxybenzaldehyde (Spiked Impurity) | 5.8 | 0.2% |
| Unidentified Impurity 1 | 4.2 | 0.1% |
| Unidentified Impurity 2 | 13.1 | 0.1% |
This data is illustrative. The significant difference in retention time between the target compound and the more polar hydroxy-analogue demonstrates the method's resolving power. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Part 2: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC provides purity data, it offers no definitive structural information. NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, we can map the entire molecular skeleton.
¹H NMR (Proton NMR) Analysis
-
Expected Chemical Shifts (δ) for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde:
-
~9.8 ppm (s, 1H): Aldehyde proton (-CHO). This is a highly characteristic singlet in a downfield region.[5]
-
~7.4 ppm (m, 2H): Aromatic protons on the benzaldehyde ring, ortho and meta to the aldehyde.
-
~7.3 ppm (d, 2H): Aromatic protons on the 4-methylbenzyl ring.
-
~7.1 ppm (d, 2H): Aromatic protons on the 4-methylbenzyl ring.
-
~6.9 ppm (d, 1H): Aromatic proton on the benzaldehyde ring, ortho to the ethoxy group.
-
~5.1 ppm (s, 2H): Methylene protons of the benzyl ether (-O-CH₂-Ar).
-
~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).
-
~2.3 ppm (s, 3H): Methyl protons of the 4-methylbenzyl group (-Ar-CH₃).
-
~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).
-
¹³C NMR Analysis
-
Expected Chemical Shifts (δ):
-
~191 ppm: Aldehyde carbonyl carbon.
-
~160-148 ppm: Aromatic carbons attached to oxygen atoms.
-
~138-125 ppm: Other aromatic carbons.
-
~115-110 ppm: Aromatic carbons shielded by alkoxy groups.
-
~71 ppm: Methylene carbon of the benzyl ether.
-
~64 ppm: Methylene carbon of the ethoxy group.
-
~21 ppm: Methyl carbon of the 4-methylbenzyl group.
-
~15 ppm: Methyl carbon of the ethoxy group.
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire standard ¹H and ¹³C spectra. For unambiguous assignment, 2D NMR experiments like COSY and HSQC can be performed.
The presence of all expected signals with correct integrations and multiplicities provides definitive confirmation of the molecular structure.
Part 3: Orthogonal Identity Confirmation
To build a truly self-validating system, we employ two additional spectroscopic techniques that rely on different principles from NMR and chromatography.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides the exact molecular weight of the compound, offering a crucial check on its elemental composition.
Caption: A simplified mass spectrometry workflow.
-
Expected Mass: The molecular formula for 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is C₁₇H₁₈O₃.
-
Monoisotopic Mass: 270.1256 g/mol
-
-
Experimental Observation: Using Electrospray Ionization (ESI) in positive mode, we would expect to observe the protonated molecule [M+H]⁺.
-
Expected m/z: 271.1329
-
Observing a prominent peak at this mass-to-charge ratio provides strong evidence for the compound's identity. This technique is often coupled with HPLC (LC-MS) to provide mass data for the main peak as well as any impurities.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy confirms the presence of key functional groups by detecting their characteristic vibrational frequencies.[6][7]
-
Expected Characteristic Peaks:
-
~2980-2850 cm⁻¹: C-H stretching (aliphatic from ethoxy and methylbenzyl groups).
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Aldehyde C-H stretching (Fermi doublet), a key diagnostic for aldehydes.
-
~1700-1685 cm⁻¹: Strong C=O stretching from the conjugated aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).
-
~1600, ~1580, ~1500 cm⁻¹: C=C stretching within the aromatic rings.
-
~1260-1000 cm⁻¹: C-O stretching from the ether linkages.
-
The presence of these characteristic absorption bands, particularly the strong carbonyl peak and the aldehyde C-H doublet, confirms the functional group makeup of the molecule, distinguishing it from potential precursors or side-products lacking these features.
Conclusion: A Multi-Faceted Approach to Certainty
The identity and purity of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde cannot be assured by a single measurement. By constructing a logical, orthogonal workflow, we create a self-validating system where each result corroborates the others. HPLC confirms the sample is chromatographically pure. Mass spectrometry verifies the molecular weight is correct. FT-IR confirms the expected functional groups are present. Finally, NMR spectroscopy provides the definitive, unambiguous structural proof. This comprehensive characterization package ensures the quality and reliability of this critical synthetic intermediate, underpinning the integrity of subsequent research and development efforts.
References
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ResearchGate. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]
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HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]
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Sinoshiny. How to test the purity of benzaldehyde?. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Cosmetic Ingredient Review. Safety Assessment of Benzaldehyde as Used in Cosmetics. Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
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Chromatography Online. Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Available at: [Link]
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U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]
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Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]
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PubChem. 3-Ethoxy-4-methoxybenzaldehyde. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]
-
Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
SpectraBase. 3-ethoxy-4-((4-methylpent-3-en-1-yl)oxy)benzaldehyde - Optional[MS (GC)] - Spectrum. Available at: [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]
-
NIST WebBook. Benzaldehyde, 3-ethoxy-. Available at: [Link]
-
Cheméo. 3-ethoxy-4-(trimethylsilyloxy)benzaldehyde. Available at: [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
All About Drugs. 4-Ethoxybenzaldehyde NMR. Available at: [Link]
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BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
-
PubChemLite. 3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde. Available at: [Link]
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ResearchGate. (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]
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mzCloud. 4 Ethoxybenzaldehyde. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
In the fast-paced environment of drug development and scientific research, the lifecycle of a chemical reagent doesn't end after its use in an experiment. The safe and compliant disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. This guide offers a detailed, procedural framework for the proper disposal of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, ensuring that researchers can manage this waste stream with confidence and precision.
Hazard Profile and Core Safety Principles
The primary hazards associated with this class of compounds include:
-
Skin Irritation : May cause skin irritation upon contact.[1]
-
Serious Eye Irritation : Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation : Inhalation of the dust or powder may lead to respiratory tract irritation.[1]
Based on these potential hazards, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) at all times.
Table 1: Inferred Hazard Summary & Protective Measures
| Hazard Category | Potential Effect | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Skin Irritation | Nitrile or neoprene gloves, lab coat. |
| Eye Contact | Serious Eye Irritation | Chemical safety goggles or face shield. |
| Inhalation | Respiratory Tract Irritation | Use in a well-ventilated area or chemical fume hood. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. |
Step-by-Step Disposal Protocol
The proper disposal of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde requires a systematic approach to ensure safety and compliance. This compound should be treated as a non-halogenated organic solid waste .[2]
Caption: Logical decision path for waste segregation.
-
Incompatible Materials : Avoid mixing with strong oxidizing agents and strong bases. [3][4]* Halogenated vs. Non-Halogenated : Keeping these streams separate is often a cost-saving measure, as the disposal methods and costs can differ significantly. [5]Halogenated wastes typically include compounds containing fluorine, chlorine, bromine, or iodine. [2]* Aqueous Waste : Never mix organic waste with aqueous waste streams (acids, bases) to prevent reactions and ensure proper treatment. [2] By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, ensure regulatory compliance, and contribute to the protection of our environment.
References
- Metascience. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-Ethoxybenzaldehyde.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Benzaldehyde, 3-ethoxy-4-hydroxy-.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Ethoxybenzaldehyde.
- PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information.
- Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. University of Delaware.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Sigma-Aldrich. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde 99%.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Kemicentrum. (2025). 8.1 Organic solvent waste. Lund University.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Methoxybenzaldehyde.
- Sigma-Aldrich. (2024). 4- SAFETY DATA SHEET.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-[(4-METHYLBENZYL)OXY]BENZALDEHYDE.
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Personal protective equipment for handling 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
A Guide to the Safe Handling of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are synthesized from the safety data of structurally analogous aromatic aldehydes and established best practices in chemical handling.
Immediate Hazard Assessment
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde. While a specific Safety Data Sheet (SDS) for this novel compound is not available, a thorough risk assessment based on its chemical class is imperative. Aromatic aldehydes as a group are known to present several hazards. Based on data from similar compounds, this substance should be treated as, at minimum:
The causality behind these hazards lies in the reactivity of the aldehyde functional group, which can interact with biological macromolecules, leading to irritation and potential toxicity. Therefore, a conservative and multi-layered approach to personal protection is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical step in mitigating exposure risk. The following table summarizes the required equipment. Each component is essential for creating a barrier between the researcher and the chemical.
| Body Part | Recommended Protection | Specification & Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards.[7] This is crucial to prevent eye contact from splashes, which can cause serious irritation.[1][2][3][4] |
| Skin/Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for tears or holes before use.[7] Gloves should be compliant with EN 374 standards for chemical protection.[8] |
| Body | Laboratory coat or chemical-resistant apron. | Essential for preventing accidental skin contact with clothing or directly on the skin.[7] Contaminated clothing must be removed immediately.[2][9] |
| Respiratory | Not typically required for small quantities handled within a certified chemical fume hood. | If dust or aerosols may be generated, or if ventilation is insufficient, a NIOSH-approved respirator with a Type A organic vapor cartridge (brown) is necessary to prevent respiratory irritation.[7][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow minimizes exposure and ensures procedural integrity. The following diagram and steps outline the process from preparation to disposal.
Caption: Workflow for Safe Handling of Aromatic Aldehydes.
Detailed Steps:
-
Engineering Controls : All manipulations of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[7]
-
Pre-Operational Checks : Before handling, wash hands and don the appropriate PPE as outlined in the table above. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Handling the Compound :
-
Storage : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, airtight container.[6] Protect it from exposure to air, heat, and light to maintain stability and prevent degradation.[10]
Emergency Procedures: Spill and Exposure Response
Spill Management: In the event of a spill, evacuate non-essential personnel from the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][11] Do not use combustible materials like paper towels for large spills. Place the absorbed material and contaminated items into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2][11]
First Aid Measures:
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][9]
-
Skin Contact : Immediately flush the affected skin with large amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[2][9] Seek medical advice.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[2][5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[2][5][6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[2][5][6] Call a physician or poison control center immediately.
Disposal Plan
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Collection : All waste containing 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, including contaminated PPE and spill cleanup materials, must be collected in a sturdy, leak-proof, and clearly labeled hazardous waste container.[12]
-
Container Rinsing : The first rinse of any container that held the material must be collected and disposed of as hazardous waste.[12] Subsequent rinses can be managed according to your institution's policies.
-
Final Disposal : Under no circumstances should this chemical or its waste be disposed of down the drain or in the general trash.[2][13] All waste must be disposed of through an approved and licensed hazardous waste disposal company.[2][5]
References
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- Carl ROTH. (2020, January 30).
- PubChem. 3-Ethoxy-4-methoxybenzaldehyde.
- BenchChem. (2025). Personal protective equipment for handling 3-(4-Hydroxy-phenoxy)-benzaldehyde.
- metasci. Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde.
- Sigma-Aldrich. (2025, November 7).
- Washington State Department of Ecology.
- BenchChem. (2025). Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde.
- ECHEMI. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde SDS.
- BenchChem. (2025). Navigating the Safe Disposal of 2-Methyl-8-quinolinecarboxaldehyde: A Procedural Guide.
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- Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde.
- Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
